molecular formula C21H18BrNO3 B10768565 (3aS,4R,9bR)-G-1 CAS No. 925419-55-2

(3aS,4R,9bR)-G-1

Número de catálogo: B10768565
Número CAS: 925419-55-2
Peso molecular: 412.3 g/mol
Clave InChI: VHSVKVWHYFBIFJ-QTCYRWPVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(3aS,4R,9bR)-G-1 is a useful research compound. Its molecular formula is C21H18BrNO3 and its molecular weight is 412.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

925419-55-2

Fórmula molecular

C21H18BrNO3

Peso molecular

412.3 g/mol

Nombre IUPAC

1-[(3aR,4S,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

InChI

InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14+,21-/m0/s1

Clave InChI

VHSVKVWHYFBIFJ-QTCYRWPVSA-N

SMILES isomérico

CC(=O)C1=CC2=C(C=C1)N[C@@H]([C@H]3[C@@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5

SMILES canónico

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5

Origen del producto

United States

Foundational & Exploratory

The GPER Agonist (3aS,4R,9bR)-G-1: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of the selective G protein-coupled estrogen receptor (GPER) agonist, (3aS,4R,9bR)-G-1. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and experimental applications of this compound. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols, and visualizes critical signaling pathways.

Chemical Structure and Properties

This compound, also known as G-1, is a non-steroidal, high-affinity, and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Its systematic IUPAC name is (±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone.[1] The chemical structure of G-1 is distinct from that of endogenous estrogens, which contributes to its selectivity for GPER over classical nuclear estrogen receptors (ERα and ERβ).

Table 1: Chemical Identifiers and Properties of G-1

PropertyValueReference
CAS Number 881639-98-1[1]
Molecular Formula C21H18BrNO3[1]
Molecular Weight 412.28 g/mol [1]
IUPAC Name (±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone[1]
InChI Key VHSVKVWHYFBIFJ-HKZYLEAXSA-N
SMILES CC(=O)c1ccc2c(c1)N--INVALID-LINK--[C@H]1CC=C[C@@H]21
Appearance White to off-white solid
Purity ≥98% (HPLC)[1]

Table 2: Solubility of G-1

SolventMax Concentration (mg/mL)Max Concentration (mM)Reference
DMSO 41.23100[1]
Ethanol InsolubleInsoluble
Water InsolubleInsoluble

Biological Activity and Mechanism of Action

G-1 is a potent and selective agonist of GPER, with a binding affinity (Ki) of 11 nM and an EC50 of 2 nM for GPER-mediated signaling.[1] Crucially, it displays no significant binding activity at ERα and ERβ at concentrations up to 10 µM.[1] This selectivity makes G-1 an invaluable tool for elucidating the specific roles of GPER in various physiological and pathological processes, independent of classical estrogen receptor signaling.

The activation of GPER by G-1 initiates a variety of rapid, non-genomic signaling cascades. These include the mobilization of intracellular calcium, activation of adenylyl cyclase, and transactivation of the epidermal growth factor receptor (EGFR). These signaling events can influence a wide range of cellular processes, including proliferation, apoptosis, and migration in different cell types.

Table 3: Pharmacological Profile of G-1

ParameterReceptorValueReference
Binding Affinity (Ki) GPER11 nM[1]
ERα>10,000 nM[2]
ERβ>10,000 nM[2]
Functional Activity (EC50) GPER (Calcium Mobilization)2 nM[1]
ERαNo activity up to 10 µM[2]
ERβNo activity up to 10 µM[2]

Signaling Pathways

The binding of G-1 to GPER, a seven-transmembrane G protein-coupled receptor, triggers a cascade of intracellular events. The primary signaling pathways activated by G-1 are depicted below.

GPER_Signaling G1 G-1 GPER GPER G1->GPER binds G_alpha Gαq/s GPER->G_alpha activates EGFR_trans EGFR Transactivation GPER->EGFR_trans via Src/MMPs PLC PLC G_alpha->PLC AC Adenylyl Cyclase G_alpha->AC PIP2 PIP2 PLC->PIP2 cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Cellular_Responses Cellular Responses (Proliferation, Apoptosis, Migration) Ca2->Cellular_Responses PKA PKA cAMP->PKA PKA->Cellular_Responses MAPK_pathway MAPK/ERK Pathway EGFR_trans->MAPK_pathway PI3K_pathway PI3K/Akt Pathway EGFR_trans->PI3K_pathway MAPK_pathway->Cellular_Responses PI3K_pathway->Cellular_Responses

G-1 activated GPER signaling pathways.

Experimental Protocols

Chemical Synthesis of G-1

The synthesis of G-1 can be achieved through a multicomponent aza-Diels-Alder reaction. An efficient and diastereoselective method has been described by Burai et al. (2010).

Experimental Workflow for G-1 Synthesis

G1_Synthesis Reactants 4-aminoacetophenone 6-bromopiperonal cyclopentadiene Reaction Aza-Diels-Alder Reaction (Povarov Reaction) Reactants->Reaction Catalyst Sc(OTf)₃ Catalyst->Reaction Solvent Acetonitrile Solvent->Reaction Purification Purification by Column Chromatography Reaction->Purification Product This compound Purification->Product

Workflow for the synthesis of G-1.

Methodology:

  • To a solution of 4-aminoacetophenone in acetonitrile, add trifluoroacetic acid dropwise.

  • Add freshly distilled cyclopentadiene, followed by 6-bromopiperonal.

  • For a more optimized, higher-yield reaction, scandium(III) triflate (Sc(OTf)₃) can be used as a catalyst in a solvent such as acetonitrile.[3]

  • The reaction mixture is stirred at room temperature for a specified period, typically monitored by TLC for completion.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure G-1.[3]

  • The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cell-Based Assays

4.2.1. Cell Viability Assay (MTT Assay)

This protocol assesses the effect of G-1 on cell proliferation and viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • G-1 Treatment: Prepare serial dilutions of G-1 in the appropriate cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells, including a vehicle control.

  • Incubation: Replace the medium with the G-1 dilutions and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

4.2.2. Intracellular Calcium Mobilization Assay

This assay measures the ability of G-1 to induce a rapid increase in intracellular calcium, a hallmark of GPER activation.

Methodology:

  • Cell Loading: Plate cells expressing GPER and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before the addition of G-1.

  • G-1 Addition: Add varying concentrations of G-1 to the cells.

  • Kinetic Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader with kinetic reading capabilities. The increase in fluorescence corresponds to the mobilization of intracellular calcium.[2]

Conclusion

This compound is a potent and selective GPER agonist that serves as a critical tool for investigating the biological functions of this receptor. Its well-defined chemical structure and properties, coupled with its specific pharmacological profile, make it an ideal probe for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to explore the diverse roles of GPER in health and disease. As our understanding of GPER signaling continues to evolve, G-1 will undoubtedly remain a cornerstone of research in this field.

References

G-1 Compound and GPER: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of the G-1 compound, a selective agonist for the G protein-coupled estrogen receptor (GPER). G-1's high selectivity has made it an invaluable tool for elucidating the distinct signaling pathways and physiological roles of GPER, independent of classical nuclear estrogen receptors (ERα and ERβ).[1][2] This document outlines G-1's binding characteristics, details the intracellular signaling cascades it initiates, presents quantitative data in a structured format, and provides comprehensive experimental protocols for studying its effects.

Binding Affinity and Selectivity of G-1

G-1 exhibits high-affinity and selective binding to GPER, with negligible interaction with ERα and ERβ at concentrations where it potently activates GPER.[1][3][4] This selectivity is crucial for isolating and studying GPER-mediated signaling.[1] The binding affinity is typically determined through competitive radioligand binding assays, where G-1 competes with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to cell membranes expressing the receptor of interest.[1]

Parameter GPER ERα ERβ Reference
Binding Affinity (Ki) ~11 nM>10,000 nM>10,000 nM[3][4][5][6]
EC50 (Functional Assay) ~2 nMNo activity up to 10 µMNo activity up to 10 µM[4][6]

GPER-Mediated Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 initiates a cascade of rapid, non-genomic intracellular signaling events.[1] These pathways are distinct from the classical genomic pathways associated with nuclear estrogen receptors and are central to GPER's diverse physiological functions.

Gαs-Mediated Adenylyl Cyclase/cAMP Pathway

GPER is coupled to stimulatory G proteins (Gαs), and its activation by G-1 leads to the stimulation of adenylyl cyclase.[7][8] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that, in turn, activates Protein Kinase A (PKA).[9] The G-1-induced increase in cAMP can influence various cellular processes, including gene transcription through the phosphorylation of the cAMP response element-binding protein (CREB).[10][11]

Gs_Pathway G1 G-1 GPER GPER G1->GPER Gs Gαs GPER->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB (Transcription) PKA->CREB Phosphorylation

G-1 induced Gαs/cAMP signaling pathway.
Gαq-Mediated PLC/Calcium Mobilization Pathway

Activation of GPER by G-1 can also stimulate the Gαq pathway, leading to the activation of phospholipase C (PLC).[10][12] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[12] This rapid increase in cytosolic Ca²+ is a hallmark of GPER activation and can be readily measured using calcium-sensitive fluorescent dyes.[1][13]

Gq_Pathway G1 G-1 GPER GPER G1->GPER Gq Gαq GPER->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binding Ca Ca²⁺ Rise ER->Ca Release

G-1 induced Gαq/Calcium mobilization pathway.
EGFR Transactivation and MAPK/ERK Pathway

A key signaling event following G-1 binding to GPER is the transactivation of the Epidermal Growth Factor Receptor (EGFR).[3][7][14] This process is often mediated by the Gβγ subunits of heterotrimeric G proteins, which activate Src, a non-receptor tyrosine kinase.[3][15] Activated Src promotes the activity of matrix metalloproteinases (MMPs), which cleave and release membrane-bound EGFR ligands like Heparin-Binding EGF-like growth factor (HB-EGF).[3] The released ligand then binds to and activates EGFR, leading to the downstream activation of the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is involved in cell proliferation and survival.[3][15]

EGFR_Transactivation_Pathway cluster_membrane Plasma Membrane G1 G-1 GPER GPER G1->GPER Gbetagamma Gβγ GPER->Gbetagamma Activation Src Src Gbetagamma->Src MMP MMP Src->MMP proHBEGF pro-HB-EGF MMP->proHBEGF Cleavage HBEGF HB-EGF proHBEGF->HBEGF EGFR EGFR Ras Ras EGFR->Ras HBEGF->EGFR Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation

G-1 induced EGFR transactivation and MAPK/ERK pathway.
PI3K/Akt Pathway

G-1-mediated GPER activation has also been shown to stimulate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[3][10] This pathway is critical for regulating cell growth, survival, and metabolism. Activation of PI3K leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.[10][16]

Quantitative Data on G-1 Mediated Cellular Responses

The potency of G-1 in activating downstream signaling pathways is quantified by determining its EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) values in various functional assays.

Assay Cell Line Parameter Value Reference
Calcium MobilizationSKBR3EC₅₀~1.7 nM[3]
PI3K ActivationSKBR3EC₅₀~0.13 nM[3]
Cell Migration InhibitionSKBR3IC₅₀0.7 nM[4][6]
Cell Migration InhibitionMCF-7IC₅₀1.6 nM[4][6]
cAMP ProductionVariousEC₅₀Not specified[3][14]
ERK1/2 PhosphorylationVarious-Time-dependent[15][17]

Detailed Experimental Protocols

Accurate characterization of G-1's mechanism of action relies on robust and well-defined experimental protocols.[1]

Experimental_Workflow cluster_assays Assay Type start Start: Cell Culture expressing GPER treatment Treat cells with varying concentrations of G-1 start->treatment binding Binding Assay: Incubate with Radioligand treatment->binding functional Functional Assays: e.g., cAMP, Ca²⁺, pERK treatment->functional lysis Cell Lysis or Signal Detection binding->lysis functional->lysis quantification Quantification: Scintillation, Plate Reader, Western Blot lysis->quantification analysis Data Analysis: Determine Ki, EC₅₀, IC₅₀ quantification->analysis end End: Characterize MoA analysis->end

General experimental workflow for G-1 characterization.
Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of G-1 for GPER.[1]

  • Materials:

    • Cell membranes from cells expressing GPER.

    • Radioligand (e.g., [³H]-estradiol).

    • Unlabeled G-1 at various concentrations.

    • Assay buffer (e.g., Tris-HCl).

    • Glass fiber filters.

    • Scintillation counter.[1]

  • Procedure:

    • Incubate a fixed concentration of cell membranes and radioligand with varying concentrations of unlabeled G-1.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the G-1 concentration to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]

cAMP Production Assay
  • Objective: To determine the potency (EC₅₀) of G-1 in stimulating GPER-mediated cAMP production.[1]

  • Materials:

    • Cells expressing GPER.

    • G-1 at various concentrations.

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[18]

    • cAMP assay kit (e.g., HTRF, ELISA, or TR-FRET-based).[1][18]

    • Cell lysis buffer.

    • Plate reader compatible with the chosen assay kit.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to attach.

    • Pre-treat cells with a phosphodiesterase inhibitor.[18]

    • Treat the cells with varying concentrations of G-1 for a specified incubation period.[1]

    • Lyse the cells to release intracellular cAMP.[1]

    • Measure the cAMP concentration in the lysates using the chosen assay kit's protocol.

    • Plot the amount of cAMP produced against the logarithm of the G-1 concentration to determine the EC₅₀ value.[1]

Calcium Mobilization Assay
  • Objective: To determine the potency (EC₅₀) of G-1 in stimulating GPER-mediated intracellular calcium mobilization.[1]

  • Materials:

    • Cells expressing GPER.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[1]

    • Assay buffer (e.g., Hanks' Balanced Salt Solution).[1]

    • G-1 at various concentrations.

    • Fluorescence plate reader with kinetic reading capabilities and injectors.[1]

  • Procedure:

    • Load the cells with the calcium-sensitive fluorescent dye.

    • Wash the cells to remove excess extracellular dye.[1]

    • Establish a stable baseline fluorescence reading for each well.[18]

    • Add varying concentrations of G-1 to the cells, often using an automated injector.[1][18]

    • Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.[1]

    • Plot the peak fluorescence response against the logarithm of the G-1 concentration to determine the EC₅₀ value.[1]

ERK1/2 Phosphorylation Assay (Western Blot)
  • Objective: To assess the activation of the MAPK/ERK pathway in response to G-1.

  • Materials:

    • Cells expressing GPER.

    • G-1 at various concentrations.

    • Ice-cold PBS and lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).

    • HRP-conjugated secondary antibody.

    • SDS-PAGE gels, PVDF membrane, and Western blot equipment.

    • Chemiluminescence detection reagents.

  • Procedure:

    • Serum-starve cells to reduce basal ERK phosphorylation.[18]

    • Treat cells with various concentrations of G-1 for different time points (e.g., 5, 15, 30 minutes).[18]

    • Wash cells with ice-cold PBS and lyse them on ice.[18]

    • Determine protein concentration of the lysates.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody.[18]

    • Wash and incubate with an HRP-conjugated secondary antibody.[18]

    • Detect the signal using chemiluminescence.

    • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

References

The Discovery and Synthesis of G-PER Agonist G-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling, playing a significant role in various physiological and pathological processes. Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that elicits rapid cellular responses. To elucidate the distinct functions of GPER, the development of selective ligands has been paramount. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of G-1 (1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone), the first identified selective GPER agonist. This document is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, oncology, and pharmacology.

Discovery of G-1

The discovery of G-1 was a landmark achievement in the study of GPER biology, enabling the specific interrogation of its signaling pathways. G-1 was identified through a sophisticated approach that combined computational modeling with experimental validation.

Virtual Screening: The process began with a ligand-based virtual screen of a chemical library containing 10,000 diverse compounds. The three-dimensional structure of 17β-estradiol, the endogenous ligand for estrogen receptors, served as the template for this computational search. The screening algorithm prioritized molecules with structural and electrostatic similarities to estradiol, aiming to identify compounds with the potential to bind to estrogen-responsive receptors.

Biomolecular Screening: The top-ranked compounds from the virtual screen were then subjected to a biomolecular screening process. This involved a cell-based competitive binding assay using flow cytometry. A fluorescently labeled estrogen derivative was used to detect binding to GPER, ERα, and ERβ expressed in cells. This allowed for the identification of compounds that selectively bound to GPER without significant affinity for the classical estrogen receptors. From this rigorous screening cascade, G-1 emerged as a potent and selective GPER agonist.

Synthesis of G-1

The chemical synthesis of G-1 is based on a multi-component reaction that efficiently constructs the core tetrahydroquinoline scaffold. The following protocol is adapted from the original publication by Bologa et al. (2006).[1]

Reaction Scheme:

G1_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-Aminoacetophenone 4-Aminoacetophenone Reaction Aza-Diels-Alder Cyclization 4-Aminoacetophenone->Reaction Cyclopentadiene Cyclopentadiene Cyclopentadiene->Reaction 6-Bromopiperonal 6-Bromopiperonal 6-Bromopiperonal->Reaction Trifluoroacetic acid Trifluoroacetic acid Trifluoroacetic acid->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction G-1 G-1 Reaction->G-1 Formation of Tetrahydroquinoline Core

Caption: Aza-Diels-Alder reaction for G-1 synthesis.

Experimental Protocol:

  • To a solution of 4-aminoacetophenone (14.8 mmol) in acetonitrile, add trifluoroacetic acid (13.3 mmol) dropwise.

  • Add freshly distilled cyclopentadiene (59.2 mmol) to the reaction mixture.

  • Follow with the addition of 6-bromopiperonal (14.8 mmol).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield G-1 as a racemic but diastereomerically pure compound.[1]

Biological Activity and Data

G-1 exhibits high affinity and selective agonism for GPER, with negligible binding to ERα and ERβ at concentrations where it potently activates GPER.

Table 1: Binding Affinity and Functional Activity of G-1

LigandReceptorBinding Affinity (Kᵢ)Functional Activity (EC₅₀)
G-1GPER11 nM2 nM
G-1ERα> 10,000 nMNo activity up to 10 µM
G-1ERβ> 10,000 nMNo activity up to 10 µM

GPER Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 initiates a cascade of rapid, non-genomic signaling events. These pathways are distinct from the transcriptional regulation typically associated with nuclear estrogen receptors.

GPER_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds G_protein G Proteins (Gα, Gβγ) GPER->G_protein activates AC Adenylyl Cyclase G_protein->AC activates Src Src G_protein->Src activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MMPs MMPs Src->MMPs activates HB_EGF pro-HB-EGF MMPs->HB_EGF cleaves EGFR EGFR HB_EGF->EGFR activates PI3K PI3K EGFR->PI3K activates PLC PLC EGFR->PLC activates ERK ERK1/2 EGFR->ERK activates Akt Akt PI3K->Akt activates IP3 IP3 PLC->IP3 produces Ca2_ER ER Ca²⁺ Stores IP3->Ca2_ER binds to receptor Ca2_cyto Cytosolic Ca²⁺ Ca2_ER->Ca2_cyto releases Gene_expression Gene Expression ERK->Gene_expression regulates CREB->Gene_expression regulates

Caption: GPER signaling pathways activated by G-1.

Key Experimental Protocols

The characterization of G-1 as a selective GPER agonist relies on a suite of well-defined experimental protocols.

1. Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of G-1 for GPER, ERα, and ERβ.

  • Objective: To quantify the ability of G-1 to displace a radiolabeled ligand from each receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest (GPER, ERα, or ERβ).

    • Radioligand (e.g., [³H]17β-estradiol).

    • Unlabeled G-1 at various concentrations.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled G-1.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the G-1 concentration to determine the IC₅₀ value (the concentration of G-1 that inhibits 50% of the specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

2. Calcium Mobilization Assay

This functional assay measures the ability of G-1 to induce an increase in intracellular calcium concentration ([Ca²⁺]ᵢ), a hallmark of GPER activation.

  • Objective: To determine the potency (EC₅₀) of G-1 in stimulating GPER-mediated calcium mobilization.

  • Materials:

    • Cells expressing GPER.

    • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer.

    • G-1 at various concentrations.

    • A fluorescence plate reader with kinetic reading capabilities.

  • Procedure:

    • Load the cells with the calcium-sensitive fluorescent dye.

    • Wash the cells to remove excess dye.

    • Add varying concentrations of G-1 to the cells and immediately measure the fluorescence intensity over time.

    • The change in fluorescence intensity corresponds to the change in [Ca²⁺]ᵢ.

    • Plot the peak fluorescence response against the logarithm of the G-1 concentration to determine the EC₅₀ value.

3. cAMP Production Assay

This assay assesses the activation of the Gαs pathway by GPER in response to G-1, leading to the production of cyclic AMP (cAMP).

  • Objective: To determine the potency (EC₅₀) of G-1 in stimulating GPER-mediated cAMP production.

  • Materials:

    • Cells expressing GPER.

    • G-1 at various concentrations.

    • A cAMP assay kit (e.g., ELISA or FRET-based).

  • Procedure:

    • Treat the cells with varying concentrations of G-1 for a specified time.

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using the chosen assay kit.

    • Plot the amount of cAMP produced against the logarithm of the G-1 concentration to determine the EC₅₀ value.

Workflow for G-1 Discovery and Characterization

G1_Workflow cluster_discovery Discovery Phase cluster_synthesis Synthesis & Characterization cluster_validation Biological Validation cluster_outcome Outcome Virtual_Screening Virtual Screening (10,000 compounds) Biomolecular_Screening Biomolecular Screening (Flow Cytometry) Virtual_Screening->Biomolecular_Screening Top Candidates Hit_Identification Hit Identification (G-1) Biomolecular_Screening->Hit_Identification Identifies Selectivity Chemical_Synthesis Chemical Synthesis Hit_Identification->Chemical_Synthesis Structural_Verification Structural Verification (NMR, MS) Chemical_Synthesis->Structural_Verification Binding_Assays Binding Assays (Ki determination) Structural_Verification->Binding_Assays Functional_Assays Functional Assays (EC50 determination) Binding_Assays->Functional_Assays Signaling_Studies Signaling Pathway Analysis Functional_Assays->Signaling_Studies Selective_Agonist Selective GPER Agonist Signaling_Studies->Selective_Agonist

Caption: Workflow of G-1 discovery and characterization.

Conclusion

G-1 has proven to be an invaluable pharmacological tool for dissecting the intricate signaling pathways and physiological functions of GPER. Its high selectivity over classical estrogen receptors has enabled researchers to delineate the specific contributions of GPER-mediated signaling in a wide range of biological contexts. The detailed methodologies and data presented in this guide provide a comprehensive resource for scientists and researchers aiming to utilize G-1 in their investigations of GPER biology and its potential as a therapeutic target.

References

G-1: A Comprehensive Technical Guide to its High Selectivity for GPER Over ERα and ERβ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological profile of G-1, a non-steroidal agonist for the G protein-coupled estrogen receptor (GPER). It highlights the compound's remarkable selectivity for GPER over the classical estrogen receptors, ERα and ERβ, making it an invaluable tool for dissecting GPER-mediated signaling pathways. This document outlines the quantitative binding and functional data, detailed experimental methodologies, and the distinct signaling cascades initiated by these receptors.

Data Presentation: Quantitative Selectivity of G-1

The selectivity of G-1 is quantified through binding affinity (Ki) and functional activity (EC50) values. The following tables summarize the collated data from multiple studies, demonstrating the potent and specific interaction of G-1 with GPER, alongside its negligible affinity for ERα and ERβ.

Table 1: Binding Affinity (Ki) of G-1 for Estrogen Receptors

CompoundReceptorBinding Affinity (Ki)
G-1GPER~11 nM[1][2]
G-1ERα>10,000 nM[1][2]
G-1ERβ>10,000 nM[1][2]

Table 2: Functional Activity (EC50/IC50) of G-1 at Estrogen Receptors

CompoundReceptorFunctional AssayActivity (EC50/IC50)
G-1GPERCalcium Mobilization~2 nM[1]
G-1ERαTranscriptional ActivationNo activity up to 10 µM[1][2]
G-1ERβTranscriptional ActivationNo activity up to 10 µM[1][2]

Experimental Protocols: Methodologies for Determining Selectivity

Accurate determination of G-1's selectivity relies on robust and well-defined experimental protocols. The following sections detail the standard methodologies employed to quantify ligand binding and functional activation of GPER, ERα, and ERβ.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of G-1 for GPER, ERα, and ERβ by measuring its ability to displace a specific radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of G-1 for GPER, ERα, and ERβ.

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (GPER, ERα, or ERβ).

  • Radioligand:

    • For GPER: [³H]-Estradiol or a GPER-selective radioligand.

    • For ERα/ERβ: [³H]-Estradiol is commonly used.

  • Unlabeled G-1 (competitor ligand).

  • Assay buffer (e.g., Tris-HCl with BSA).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.[3]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled G-1.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligands used.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of G-1. The IC50 value (the concentration of G-1 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]

Functional Assays

Functional assays measure the biological response initiated by G-1 binding to GPER, confirming its agonist activity and selectivity.

Objective: To measure the G-1-induced increase in intracellular calcium concentration ([Ca²⁺]i) mediated by GPER activation.

Materials:

  • Cells expressing GPER.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., HBSS).

  • G-1 dilutions.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed cells expressing GPER into a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye by incubating them with the dye solution in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Measurement: Place the plate in a fluorescence plate reader. After establishing a stable baseline fluorescence, inject varying concentrations of G-1 into the wells.

  • Data Recording: Record the changes in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the concentration of G-1 to generate a dose-response curve and determine the EC50 value.

Objective: To measure the G-1-induced accumulation of cyclic AMP (cAMP) as a result of GPER coupling to Gs proteins.

Materials:

  • Cells expressing GPER.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • G-1 dilutions.

  • Lysis buffer.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Treatment: Treat cells expressing GPER with a PDE inhibitor followed by stimulation with varying concentrations of G-1.

  • Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the experimental samples from the standard curve. Plot the cAMP concentration against the G-1 concentration to obtain a dose-response curve and calculate the EC50 value.

Signaling Pathways and Visualization

G-1's selective activation of GPER initiates a distinct set of intracellular signaling cascades that are different from those activated by the classical estrogen receptors, ERα and ERβ.

GPER Signaling Pathway

Upon activation by G-1, GPER, being a G protein-coupled receptor, primarily initiates rapid, non-genomic signaling cascades.[4] Key downstream pathways include the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAPK/ERK and PI3K/Akt pathways.[4][5] GPER activation can also lead to the mobilization of intracellular calcium and the production of cAMP.[6]

GPER_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm G1 G-1 GPER GPER G1->GPER G_protein G Protein (Gα, Gβγ) GPER->G_protein AC Adenylyl Cyclase G_protein->AC Gαs PLC PLC G_protein->PLC Gαq EGFR EGFR G_protein->EGFR Gβγ cAMP cAMP AC->cAMP Ca2 Ca²⁺ Mobilization PLC->Ca2 PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK PKA PKA cAMP->PKA Cellular_Response Cellular Response (Proliferation, Migration, etc.) PKA->Cellular_Response Ca2->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response MAPK->Cellular_Response

GPER Signaling Pathway Activated by G-1.
ERα and ERβ Signaling Pathways

In contrast, ERα and ERβ are nuclear hormone receptors that primarily function as ligand-activated transcription factors to regulate gene expression (genomic signaling). Upon estrogen binding, they dimerize and bind to estrogen response elements (EREs) in the DNA, leading to the transcription of target genes. While some non-genomic actions have been reported for these receptors, their primary signaling mechanism is distinct from that of GPER.[7]

ER_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER ERα / ERβ Estrogen->ER Dimer ER Dimer ER->Dimer ERE Estrogen Response Element (ERE) in DNA Dimer->ERE Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response (Growth, Differentiation, etc.) Protein->Cellular_Response

Classical Genomic Signaling of ERα and ERβ.
Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound like G-1.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing Receptor Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and G-1 Prepare_Membranes->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Analyze Data (IC50 and Ki Calculation) Count->Analyze End End Analyze->End

Workflow of a Competitive Radioligand Binding Assay.
Logical Relationship: G-1's Selectivity

This diagram visually represents the high-affinity interaction of G-1 with GPER, leading to downstream signaling, while showing its lack of significant interaction with ERα and ERβ.

G1_Selectivity cluster_receptors Estrogen Receptors G1 G-1 GPER GPER G1->GPER High Affinity (Ki ~11 nM) ERa ERα G1->ERa Low Affinity (Ki >10,000 nM) ERb ERβ G1->ERb Low Affinity (Ki >10,000 nM) Signaling Downstream Signaling GPER->Signaling No_Signaling No Significant Signaling

Selectivity of G-1 for GPER over ERα and ERβ.

References

(3aS,4R,9bR)-G-1: An In-Depth Technical Guide to its Core Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3aS,4R,9bR)-G-1 is a potent and selective non-steroidal agonist of the G-protein coupled estrogen receptor (GPER), also known as GPR30. Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that primarily mediates rapid, non-genomic estrogenic signaling from the cell membrane and intracellular organelles. G-1's high selectivity for GPER makes it an invaluable pharmacological tool to elucidate the physiological and pathophysiological roles of this receptor. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound activity across various experimental systems. This data provides a comparative reference for its binding affinity, potency in functional assays, and cytotoxic effects in different cell lines.

Table 1: Binding Affinity and Functional Potency of this compound

ParameterReceptorValueCell Line/SystemReference
Ki GPER11 nMCOS7 cells transfected with GPER[1]
ERα> 10 µMCOS7 cells transfected with ERα[1][2]
ERβ> 10 µMCOS7 cells transfected with ERβ[1][2]
EC50 GPER (functional assay)2 nMNot specified[2]
Kd GPER7-11 nMNot specified[3]

Table 2: Cytotoxicity (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50AssayReference
SKBr3 Breast Cancer0.7 nM (migration inhibition)Chemotaxis Assay[2]
MCF-7 Breast Cancer1.6 nM (migration inhibition)Chemotaxis Assay[2]
HCC-1419 Breast Cancer25.17 µMCell Viability Assay[4]
BT-474 Breast Cancer23.27 µMCell Viability Assay[4]
MDA-MB-468 Breast Cancer50.65 µMCell Viability Assay[4]
MDA-MB-231 Breast Cancer72.02 µMCell Viability Assay[4]
AMJ13 Breast Cancer29.34 µg/mlMTT Assay[5]
SK-GT-4 Esophageal Cancer21.97 µg/mlMTT Assay[5]
HeLa Cervical CancerNot specifiedNot specified[6]
3T3 Murine FibroblastNot specifiedNot specified[6]

Core Signaling Pathways

This compound, through the activation of GPER, initiates a cascade of intracellular signaling events that are highly context-dependent, varying with cell type and physiological state. The primary signaling modules are detailed below.

Epidermal Growth Factor Receptor (EGFR) Transactivation

A pivotal mechanism in GPER signaling is the transactivation of the EGFR. This process involves the Gβγ subunits of the G-protein, which activate Src, a non-receptor tyrosine kinase. Activated Src, in turn, stimulates matrix metalloproteinases (MMPs) to cleave membrane-bound pro-heparin-binding EGF-like growth factor (pro-HB-EGF), releasing soluble HB-EGF that then binds to and activates the EGFR. This transactivation serves as a central hub, propagating signals through the MAPK/ERK and PI3K/Akt pathways.

EGFR_Transactivation G1 this compound GPER GPER G1->GPER G_protein Gαβγ GPER->G_protein G_betagamma Gβγ G_protein->G_betagamma Src Src G_betagamma->Src MMPs MMPs Src->MMPs pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF cleavage HBEGF HB-EGF EGFR EGFR HBEGF->EGFR MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt

GPER-mediated EGFR Transactivation Pathway.
Cyclic AMP (cAMP) Signaling Pathway

GPER is coupled to the stimulatory G-protein (Gαs), which, upon activation by G-1, stimulates adenylyl cyclase to convert ATP into the second messenger cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), thereby modulating gene expression.

cAMP_Pathway G1 this compound GPER GPER G1->GPER Gas Gαs GPER->Gas AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP synthesis ATP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Calcium_Pathway G1 this compound GPER GPER G1->GPER Gaq Gαq GPER->Gaq PLC Phospholipase C (PLC) Gaq->PLC IP3 IP3 PLC->IP3 cleavage DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Effectors (PKC, CaMKs) Ca2_release->Downstream Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis Cell_Culture Cell Culture (GPER-expressing) Serum_Starvation Serum Starvation Cell_Culture->Serum_Starvation G1_Treatment G-1 Treatment (Dose-response & Time-course) Serum_Starvation->G1_Treatment Western_Blot Western Blot (p-ERK, p-Akt) G1_Treatment->Western_Blot cAMP_Assay cAMP Assay (HTRF) G1_Treatment->cAMP_Assay Calcium_Imaging Calcium Imaging (Fluo-4) G1_Treatment->Calcium_Imaging Cell_Viability Cell Viability Assay (MTT, etc.) G1_Treatment->Cell_Viability

References

The Role of G-1 in Non-Genomic Estrogen Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of the G protein-coupled estrogen receptor (GPER) selective agonist, G-1, in mediating non-genomic estrogen signaling. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, experimental methodologies, and quantitative data associated with G-1's activity.

Introduction to G-1 and Non-Genomic Estrogen Signaling

Estrogen's biological effects are mediated through both genomic and non-genomic signaling pathways. While genomic signaling involves the regulation of gene expression by nuclear estrogen receptors (ERα and ERβ), non-genomic signaling is characterized by rapid, membrane-initiated events that do not require gene transcription.[1][2][3] The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a key player in mediating these rapid, non-genomic actions of estrogen.[2][4][5]

G-1 is a potent and selective non-steroidal agonist for GPER.[6] It exhibits high binding affinity for GPER while showing no significant activity at the classical nuclear estrogen receptors, ERα and ERβ, at concentrations up to 10 μM. This selectivity makes G-1 an invaluable tool for elucidating the specific signaling pathways and physiological functions mediated by GPER, distinguishing them from those orchestrated by ERα and ERβ.[6]

Activation of GPER by G-1 initiates a cascade of intracellular signaling events, influencing a wide array of cellular processes, including proliferation, apoptosis, migration, and calcium mobilization.[7][8][9] These effects are implicated in various physiological and pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.[4][5][10]

Core Signaling Pathways Activated by G-1

G-1-mediated activation of GPER triggers several key non-genomic signaling cascades. These pathways are often interconnected and can vary depending on the cell type and context. The primary signaling axes are detailed below.

Gs/Adenylyl Cyclase/cAMP Pathway

Upon binding of G-1, GPER can couple to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase.[4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[4][11] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, including transcription factors like CREB, to modulate cellular function.[11]

Gs_cAMP_Pathway G1 G-1 GPER GPER G1->GPER binds Gs Gs GPER->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Calcium_Mobilization_Pathway G1 G-1 GPER GPER G1->GPER binds Gq Gq GPER->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_cyto Cytosolic Ca²⁺ ER->Ca2_cyto releases Ca2_ER Ca²⁺ Downstream Downstream Effects Ca2_cyto->Downstream activates EGFR_Transactivation_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm G1 G-1 GPER GPER G1->GPER Gbetagamma Gβγ GPER->Gbetagamma releases Src Src Gbetagamma->Src activates MMPs MMPs Src->MMPs activates HBEGF HB-EGF MMPs->HBEGF cleaves to proHBEGF pro-HB-EGF proHBEGF->MMPs EGFR EGFR HBEGF->EGFR binds and activates MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Experimental_Workflow start Start cell_culture Cell Culture (GPER-expressing cells) start->cell_culture treatment G-1 Treatment (Dose-response and time-course) cell_culture->treatment analysis Analysis of Downstream Signaling Events treatment->analysis cAMP cAMP Measurement analysis->cAMP erk ERK1/2 Phosphorylation (Western Blot / ELISA) analysis->erk calcium Calcium Mobilization (Fluorescence Assay) analysis->calcium proliferation Cell Proliferation Assay (e.g., MTT) analysis->proliferation end Data Analysis and Interpretation cAMP->end erk->end calcium->end proliferation->end

References

A Technical Guide to G-1 Induced Phosphoproteomic Changes in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phosphoproteomic alterations induced by G-1, a selective agonist for the G-protein coupled estrogen receptor (GPER), in cancer cells. Understanding these molecular signaling events is crucial for elucidating G-1's mechanism of action and its potential as a therapeutic agent.

Introduction

The G-protein coupled estrogen receptor (GPER), formerly known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[1][2] Its activation by the selective agonist G-1 triggers a cascade of intracellular signaling events, influencing cell proliferation, migration, and survival in various cancers.[3][4][5] Quantitative mass spectrometry-based phosphoproteomics has become an indispensable tool for globally profiling the dynamic phosphorylation events that underpin these cellular responses, offering a detailed snapshot of the activated or inhibited signaling networks following G-1 treatment.[6][7] This guide summarizes key quantitative data, details the experimental protocols used for phosphoproteomic analysis, and visualizes the core signaling pathways modulated by G-1 in cancer cells.

Data Presentation: Quantitative Phosphoproteomic Analyses

Quantitative phosphoproteomics reveals the precise proteins and phosphorylation sites that are dynamically regulated by G-1 treatment. The following tables summarize findings from key studies in different cancer cell lines.

Table 1: G-1 Induced Phosphoproteomic Changes in Sunitinib-Resistant Renal Cell Carcinoma (786-O Cells)

ConditionQuantifiable PhosphositesKey Findings & Regulated ProteinsReference
Sunitinib-Resistant (SunR)2,893Upregulation of PI3K-AKT and other survival pathways.[3]
SunR + G-1 Treatment3,098Reversal of sunitinib resistance-associated phosphosignatures. Antagonistic regulation of Activating Transcription Factor 2 (ATF2) at Thr69/71 phosphorylation sites. Perturbation of VEGFR pathway and cell-cycle progression signatures.[3][8]

Table 2: G-1 Specific Phosphoproteomic Signatures in Breast Cancer (MCF-7 Cells)

TreatmentTotal Phosphoproteins IdentifiedPhosphoproteins Specifically ModifiedKey FindingsReference
17β-estradiol (E2)21140E2 treatment induces a distinct phosphoproteomic signature.[9]
G-121113G-1 stimulates a novel and more limited set of phosphorylation events compared to E2, indicating activation of specific downstream signaling pathways.[9]

Experimental Protocols

A robust phosphoproteomics workflow is essential for the reliable identification and quantification of phosphorylation changes. The following protocol outlines a standard methodology adapted from studies investigating G-1's effects.[3][6][10][11]

General Phosphoproteomics Workflow

The diagram below illustrates a typical workflow for a quantitative phosphoproteomics experiment, from cell culture to data analysis.

G_1_Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Analysis cell_culture 1. Cell Culture & G-1 Treatment (e.g., 786-O, MCF-7) lysis 2. Cell Lysis (Urea-based buffer) cell_culture->lysis digestion 3. Protein Digestion (Trypsin) lysis->digestion enrichment 4. Enrichment (IMAC or TiO2) digestion->enrichment desalting 5. Desalting (C18 StageTips) enrichment->desalting ms 6. LC-MS/MS Analysis desalting->ms data_analysis 7. Data Analysis (MaxQuant) ms->data_analysis bioinformatics 8. Bioinformatics (Pathway Analysis, Kinase Prediction) data_analysis->bioinformatics

Caption: A standard experimental workflow for G-1 phosphoproteomics.

Detailed Methodologies
  • Cell Culture and G-1 Treatment:

    • Cell Lines: Cancer cell lines of interest (e.g., 786-O renal cell carcinoma, MCF-7 breast cancer cells) are cultured in appropriate media.[3][12]

    • Treatment: Cells are treated with a specific concentration of G-1 (e.g., 1-5 μM) or vehicle control (DMSO) for a defined period (e.g., 48 hours).[13]

  • Protein Extraction and Digestion:

    • Lysis: Cells are harvested and lysed in a buffer containing a strong denaturant like urea to inactivate proteases and phosphatases, preserving the in-vivo phosphorylation state.[6]

    • Reduction and Alkylation: Cysteine residues are reduced with dithiothreitol (DTT) and subsequently alkylated with iodoacetamide to prevent disulfide bond reformation.

    • Digestion: Proteins are digested into peptides, typically using an enzyme like trypsin, which cleaves C-terminal to lysine and arginine residues.[14]

  • Phosphopeptide Enrichment:

    • Due to the low stoichiometry of phosphopeptides relative to their non-phosphorylated counterparts, an enrichment step is critical.[6]

    • Methods: Common techniques include Immobilized Metal Affinity Chromatography (IMAC) or metal oxide affinity chromatography (MOAC) using materials like Titanium Dioxide (TiO₂) or Zirconium Dioxide. These methods exploit the affinity of the negatively charged phosphate groups for positively charged metal ions.[10][15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The enriched phosphopeptide sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • Peptides are separated by hydrophobicity on a reverse-phase column and sequentially ionized and introduced into the mass spectrometer.

    • The mass spectrometer performs data-dependent acquisition, where it measures the mass-to-charge ratio (m/z) of intact peptides (MS1 scan) and then selects the most abundant peptides for fragmentation and subsequent analysis (MS2 scan) to determine their amino acid sequence and the location of the phosphorylation site.[16]

  • Data Analysis and Bioinformatics:

    • Peptide Identification: Raw MS data files are processed using software like MaxQuant. The software searches the MS2 spectra against a protein sequence database (e.g., UniProt) to identify the peptides and pinpoint phosphorylation sites.[11]

    • Quantification: Label-free quantification (LFQ) is commonly used to compare the relative abundance of phosphopeptides between G-1 treated and control samples.[17]

    • Bioinformatics: Significantly regulated phosphoproteins are subjected to bioinformatics analysis to identify enriched biological pathways (e.g., KEGG, Gene Ontology) and to predict the upstream kinases responsible for the observed changes.[3][8]

Mandatory Visualizations: G-1 Induced Signaling Pathways

G-1 binding to GPER activates multiple downstream signaling cascades that collectively influence cancer cell fate.

GPER-Mediated Activation of MAPK/ERK and PI3K/Akt Pathways

Activation of GPER by G-1 can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently triggers two major pro-survival and proliferation pathways: MAPK/ERK and PI3K/Akt.[1][18]

GPER_Signaling_ERK_PI3K cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway G1 G-1 GPER GPER G1->GPER Src Src GPER->Src EGFR EGFR Src->EGFR Transactivation PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression (c-fos, Cyclin D1) ERK->Gene_Expression

Caption: G-1/GPER signaling via EGFR to the PI3K/Akt and MAPK/ERK pathways.

GPER-Mediated Calcium Mobilization and PKA Signaling

GPER activation can also stimulate adenylyl cyclase (AC) to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[1][19] Separately, it can activate Phospholipase C (PLC), leading to intracellular calcium release.[20]

GPER_Signaling_PKA_Ca cluster_pka PKA Pathway cluster_ca Calcium Pathway G1 G-1 GPER GPER G1->GPER AC Adenylyl Cyclase GPER->AC PLC Phospholipase C GPER->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA_Target PKA Substrates (e.g., BAD) PKA->PKA_Target IP3 IP3 PLC->IP3 Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC PKC Activation Ca_Release->PKC

Caption: G-1/GPER activation of the PKA and Calcium signaling pathways.

Conclusion

The GPER agonist G-1 induces a distinct set of phosphoproteomic changes in cancer cells, significantly altering key signaling pathways involved in proliferation, survival, and drug resistance. In renal cell carcinoma, G-1 can reverse phosphosignatures associated with sunitinib resistance, highlighting its therapeutic potential.[3][8] In breast cancer, G-1 activates a unique signaling network, different from that of traditional estrogen receptors.[9] The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the nuanced effects of G-1. Further phosphoproteomic studies will continue to be invaluable in identifying novel therapeutic targets and understanding the complex, context-dependent roles of GPER signaling in oncology.

References

Cellular localization of G-1 and GPER interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Localization of G-1 and GPER Interaction

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. Its interaction with the selective agonist G-1 has been instrumental in elucidating GPER's physiological and pathological roles, independent of classical nuclear estrogen receptors (ERα and ERβ). A comprehensive understanding of the subcellular localization of GPER and the signaling cascades initiated by the G-1 interaction is critical for therapeutic targeting in various diseases, including cancer. This guide provides a detailed overview of the cellular distribution of GPER, the quantitative aspects of its interaction with G-1, the resultant signaling pathways, and the experimental protocols used for these characterizations.

Cellular Localization of GPER: A Complex and Dynamic Landscape

The subcellular location of GPER is a subject of ongoing research and appears to be highly dependent on the cell type, species, and physiological context. Unlike typical G protein-coupled receptors that are predominantly found at the plasma membrane, GPER exhibits a more complex distribution.[1]

  • Endoplasmic Reticulum (ER) and Golgi Apparatus: A predominant portion of GPER is often localized to intracellular membranes, particularly the endoplasmic reticulum and the Golgi apparatus.[1][2][3] This intracellular localization was first identified in monkey kidney fibroblasts and has since been confirmed in numerous cell types, including human umbilical vein endothelial cells (HUVECs) and vascular smooth muscle cells (VSMCs).[1][3] Studies using fluorescently labeled estrogen derivatives have shown that ligand binding can occur within the ER, suggesting that this intracellular pool of GPER is functional.[3]

  • Plasma Membrane: While a significant pool is intracellular, GPER is also found on the plasma membrane.[1][2] This localization is essential for mediating rapid responses to extracellular ligands. Initial evidence for plasma membrane localization came from studies in breast cancer cells lacking ERα and ERβ.[1] Receptor trafficking studies indicate that GPER may be constitutively internalized from the cell surface in a ligand-independent manner, which could explain the large intracellular pool observed at a steady state.[4]

  • Nucleus: GPER has also been detected in the nucleus of various cells, including human glioblastoma cells and certain breast cancer cells.[1][5][6] In breast cancer-associated fibroblasts (CAFs), GPER translocation to the nucleus occurs via an importin-dependent mechanism and requires a nuclear localization signal.[7] This nuclear localization is linked to the regulation of target gene expression, such as c-fos and CTGF.[7]

  • Cytoplasm: Diffuse cytoplasmic staining of GPER is frequently observed and has been noted in trigeminal ganglion neurons and various breast carcinoma subtypes.[1][5] In breast cancer, a predominantly cytoplasmic GPER expression has been associated with different tumor characteristics compared to nuclear expression.[5][6]

The diverse localization patterns suggest that GPER can initiate signaling from multiple subcellular compartments, adding a layer of complexity to its biological functions.

Quantitative Analysis of the G-1 and GPER Interaction

G-1 is a non-steroidal, high-affinity, and selective agonist for GPER.[1] Its development has provided a crucial tool for studying GPER-specific effects without activating the classical nuclear estrogen receptors, ERα and ERβ.[1][8]

ParameterValueCell/SystemReference
G-1 Binding Affinity (Ki) 11 nMGPER[8][9]
G-1 Efficacy (EC50) 2 nMGPER[8]
G-1 IC50 (Inhibition of Migration) 0.7 nMSKBr3 breast cancer cells[8]
G-1 IC50 (Inhibition of Migration) 1.6 nMMCF-7 breast cancer cells[8]
17β-estradiol Binding Affinity (Kd) ~3 nMGPER[3][10]
G15 (Antagonist) Binding Affinity (Kd) 20 nMGPER[11]
G15 (Antagonist) Inhibitory Constant (Ki) 200 nMGPER[11]

Table 1: Quantitative data for the interaction of ligands with GPER.

G-1 exhibits no significant binding activity at ERα or ERβ at concentrations up to 10 µM, highlighting its selectivity.[1][8] This specificity is fundamental for its use as an experimental tool to dissect GPER-mediated signaling pathways.

GPER Signaling Pathways Activated by G-1

The binding of G-1 to GPER initiates a variety of rapid, non-genomic signaling cascades that influence cellular processes like proliferation, migration, and apoptosis. Many of these pathways involve the transactivation of the Epidermal Growth Factor Receptor (EGFR).

EGFR Transactivation Pathway

A primary signaling cascade initiated by GPER activation involves the transactivation of EGFR.[1][4] This pathway is crucial for subsequent downstream signaling.

GPER_EGFR_Transactivation cluster_cleavage G1 G-1 GPER GPER G1->GPER G_protein Gβγ GPER->G_protein Activates Src Src G_protein->Src Activates MMPs MMPs Src->MMPs Activates HB_EGF_pro pro-HB-EGF HB_EGF HB-EGF cleavage_label Cleavage HB_EGF_pro->HB_EGF Cleavage EGFR EGFR HB_EGF->EGFR Binds & Activates Downstream Downstream Signaling (ERK, PI3K/Akt) EGFR->Downstream

GPER-mediated EGFR Transactivation Pathway.

This pathway involves the Gβγ subunit-mediated activation of Src kinase, which in turn activates matrix metalloproteinases (MMPs).[1][12] MMPs then cleave membrane-bound pro-heparin-binding EGF (pro-HB-EGF), releasing soluble HB-EGF to bind and activate EGFR.[1]

Downstream Kinase Cascades and Calcium Mobilization

Activation of GPER by G-1 also triggers several other critical intracellular signaling events, often downstream of or parallel to EGFR transactivation.

GPER_Downstream_Signaling G1 G-1 GPER GPER G1->GPER AC Adenylyl Cyclase GPER->AC PI3K PI3K GPER->PI3K ERK ERK1/2 GPER->ERK Ca_ER ER Calcium Store GPER->Ca_ER cAMP cAMP AC->cAMP Cellular_Response Cellular Responses (Gene Expression, Proliferation, Apoptosis) cAMP->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response ERK->Cellular_Response Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Mobilization Ca_cyto->Cellular_Response

Key Downstream Pathways Activated by G-1/GPER.

Key pathways include:

  • PI3K/Akt Pathway: GPER activation can stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival and proliferation.[1][10]

  • ERK1/2 Pathway: Activation of the extracellular signal-regulated kinase (ERK) pathway is a common outcome of GPER signaling and is often mediated through EGFR transactivation.[1][13]

  • Calcium Mobilization: G-1 binding to GPER rapidly increases intracellular calcium levels by mobilizing stores from the endoplasmic reticulum.[2][3][10][14]

  • cAMP Production: In some cell types, GPER activation is coupled to Gαs proteins, leading to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[13][14]

Experimental Protocols

Investigating the cellular localization and interaction of G-1 and GPER requires a combination of molecular and cell biology techniques.

Determining Subcellular Localization by Confocal Immunofluorescence Microscopy

This technique is used to visualize the location of GPER within cells.

IF_Workflow start Cells grown on coverslips fix Fixation (e.g., Paraformaldehyde) start->fix permeabilize Permeabilization (e.g., Triton X-100) Optional for surface staining fix->permeabilize block Blocking (e.g., BSA or serum) permeabilize->block primary_ab Primary Antibody Incubation (anti-GPER) block->primary_ab wash1 Wash Steps primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash1->secondary_ab wash2 Wash Steps secondary_ab->wash2 mount Mounting with DAPI (Nuclear counterstain) wash2->mount image Confocal Microscopy Imaging mount->image

Workflow for GPER Localization by Immunofluorescence.

Methodology:

  • Cell Culture: Cells of interest are cultured on sterile glass coverslips.

  • Fixation: Cells are treated with a chemical fixative, such as 4% paraformaldehyde, to preserve cellular structures.

  • Permeabilization: For intracellular targets, the cell membrane is permeabilized with a detergent (e.g., Triton X-100 or saponin) to allow antibody entry. This step is omitted for staining only surface-expressed receptors.

  • Blocking: Non-specific antibody binding sites are blocked using a solution like bovine serum albumin (BSA) or normal serum from the host species of the secondary antibody.

  • Primary Antibody Incubation: Coverslips are incubated with a primary antibody specific to GPER.

  • Washing: Unbound primary antibodies are removed by washing with a buffered solution (e.g., PBS).

  • Secondary Antibody Incubation: A secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594), which recognizes the primary antibody, is added.

  • Counterstaining and Mounting: A DNA-binding dye like DAPI is often included to stain the nucleus. The coverslip is then mounted onto a microscope slide.

  • Imaging: The slide is visualized using a confocal microscope, which allows for optical sectioning and 3D reconstruction of the cell, providing precise localization data.[15][16]

Studying Protein Interactions by Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if GPER physically interacts with other proteins (e.g., G proteins, scaffolding proteins) within the cell.

CoIP_Workflow start Cell Lysis (Non-denaturing buffer) preclear Pre-clearing Lysate (with beads alone) start->preclear ip Immunoprecipitation: Incubate with anti-GPER Ab preclear->ip capture Capture Immune Complex (Protein A/G beads) ip->capture wash Wash Steps (Remove non-specific binders) capture->wash elute Elution of Proteins (from beads) wash->elute analysis Analysis by Western Blot (Probe for interacting proteins) elute->analysis

Workflow for Co-Immunoprecipitation of GPER.

Methodology:

  • Cell Lysis: Cells are lysed using a gentle, non-denaturing buffer that preserves protein-protein interactions. Protease and phosphatase inhibitors are included to prevent degradation.[17]

  • Pre-clearing: The cell lysate is incubated with agarose or magnetic beads (e.g., Protein A/G) to remove proteins that non-specifically bind to the beads.[18]

  • Immunoprecipitation: A specific antibody against GPER (the "bait" protein) is added to the pre-cleared lysate and incubated to form an antibody-antigen complex.[19]

  • Complex Capture: Protein A/G beads are added to the lysate. These beads bind to the Fc region of the antibody, capturing the entire immune complex (Bead-Ab-GPER-Interacting Proteins).

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted.[18]

  • Elution: The bound proteins are eluted from the beads, typically by boiling in a denaturing sample buffer (e.g., SDS-PAGE loading buffer).

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting protein (the "prey"). The presence of a band for the prey protein indicates an interaction with GPER.

Conclusion and Future Directions

The interaction between the selective agonist G-1 and GPER has unveiled a complex signaling network that is initiated from multiple subcellular locations, including the plasma membrane, endoplasmic reticulum, and nucleus. The cell-type-specific localization of GPER underscores the need for careful characterization in any given biological system. The signaling cascades activated by G-1, particularly the transactivation of EGFR and subsequent kinase activation, are central to GPER's function in health and disease. The methodologies detailed herein provide a robust framework for researchers to further investigate these interactions. Future work focusing on the dynamics of GPER trafficking between compartments and the specific signaling outcomes originating from each location will be crucial for the development of targeted therapies that can precisely modulate GPER activity for therapeutic benefit.

References

Methodological & Application

Application Notes and Protocols for (3aS,4R,9bR)-G-1 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanism of Action

(3aS,4R,9bR)-G-1 is a selective agonist of the G protein-coupled estrogen receptor (GPER), also known as GPR30. Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor primarily located in the endoplasmic reticulum and plasma membrane. It is responsible for mediating rapid, non-genomic cellular responses to estrogens.

Upon binding to G-1, GPER activates a cascade of intracellular signaling pathways. A key mechanism involves the transactivation of the epidermal growth factor receptor (EGFR). This process is initiated by GPER-mediated activation of Src, a tyrosine kinase, which in turn leads to the cleavage of membrane-tethered heparin-binding EGF-like growth factor (HB-EGF) by matrix metalloproteinases (MMPs). The liberated HB-EGF then binds to and activates EGFR, subsequently stimulating downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1]

Activation of GPER can also lead to the stimulation of adenylyl cyclase through Gαs proteins, resulting in an increase in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA).[1] Additionally, GPER activation has been linked to the mobilization of intracellular calcium.[1] The specific signaling cascade activated by G-1 can be cell-type dependent, leading to a variety of biological outcomes such as cell proliferation, migration, apoptosis, and cell cycle arrest.[1][2] In many cancer cell lines, particularly breast cancer, G-1 has been shown to inhibit cell proliferation and induce apoptosis.[3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of G-1 in various in vitro studies.

Table 1: Binding Affinity of G-1 for GPER

CompoundReceptorBinding Affinity (Ki)Assay TypeCell Line/Tissue
G-1GPER11 nMCompetitive Radioligand BindingHEK293 cells expressing GPER

Table 2: Effects of G-1 on Cancer Cell Lines

Cell LineConcentrationDurationAssayObserved Effect
MDA-MB-231 (Breast Cancer)10 µM48 hoursApoptosis AssayEnhanced apoptosis compared to control.[3]
MDA-MB-231 (Breast Cancer)10 µM72 hoursProliferation AssayMarkedly reduced cell number over time.
MCF-7 (Breast Cancer)1 µM48 hoursCell Cycle AnalysisInduction of G2/M phase cell cycle arrest.[4]
SKBR3 (Breast Cancer)1 µM48 hoursCell Cycle AnalysisInduction of G2/M phase cell cycle arrest.[4]
A549 (Lung Cancer)100 µg/mL24 hoursProliferation AssayApproximately 40% inhibition of cell proliferation.[5]
U87MG (Glioblastoma)1 µMNot SpecifiedProliferation AssayDecreased proliferation and cell cycle arrest in the G2/M phase.

Experimental Protocols

Protocol 1: Preparation of G-1 Stock Solution

G-1 has limited solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of G-1 by dissolving the appropriate amount of G-1 powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.075 mg of G-1 (Molecular Weight: 407.5 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the G-1 is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution is stable for up to 3 months.[6]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of G-1 on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • G-1 stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • G-1 Treatment:

    • Prepare serial dilutions of G-1 in complete medium from the 10 mM stock solution. To avoid precipitation, pre-warm the culture medium to 37°C and add the G-1 stock solution dropwise while gently vortexing.[7]

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent toxicity.[7]

    • Remove the medium from the wells and add 100 µL of the G-1 dilutions (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest G-1 concentration) and a no-treatment control.[1]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate gently for 5-10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells after G-1 treatment using flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • G-1 stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of G-1 (e.g., 10, 25, 50 µM) and a vehicle control for a specified duration (e.g., 24 or 48 hours).[1]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells. Combine with the floating cells from the supernatant.[1]

  • Cell Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[1]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[1]

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol is used to analyze the effect of G-1 on the activation of key signaling proteins.

Materials:

  • Cells of interest

  • G-1 stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with G-1 at the desired concentrations and time points. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

G-1 Signaling Pathway

G1_Signaling_Pathway G1 G-1 GPER GPER G1->GPER Gas Gαs GPER->Gas Gai Gαi/o GPER->Gai Src Src GPER->Src proHBEGF pro-HB-EGF PLC PLC GPER->PLC AC Adenylyl Cyclase Gas->AC Gai->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CellEffects Cellular Effects (Proliferation, Apoptosis, etc.) PKA->CellEffects MMPs MMPs Src->MMPs MMPs->proHBEGF cleavage HBEGF HB-EGF EGFR EGFR HBEGF->EGFR PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK Akt Akt PI3K->Akt Akt->CellEffects MAPK->CellEffects IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Mobilization IP3->Ca2 Ca2->CellEffects MTT_Workflow Start Start Seed Seed cells in 96-well plate (5,000-10,000 cells/well) Start->Seed Incubate1 Incubate for 24 hours (37°C, 5% CO₂) Seed->Incubate1 Treat Treat cells with G-1 (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 AddMTT Add MTT solution (10 µL/well) Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 Solubilize Remove medium and add DMSO (100 µL/well) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Analyze data and calculate cell viability Read->Analyze End End Analyze->End

References

G-1 Dosage and Administration in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of G-1, a selective G protein-coupled estrogen receptor (GPER) agonist, in mouse models. It summarizes quantitative data on dosage and administration and provides structured experimental protocols for key research areas.

Data Presentation: G-1 Dosage and Administration Summary

The following table summarizes the reported dosages and administration routes for G-1 in various mouse models. This information is intended to serve as a starting point for experimental design. Researchers should optimize the dosage and administration for their specific mouse strain and experimental context.

Application Mouse Model Dosage Administration Route Frequency Vehicle Observed Effects Citation
Obesity & Diabetes Ovariectomized (OVX) female mice200 µg per mouseSubcutaneous (s.c.)5 days/week for 8 weeksEthanol diluted in vehicleReduced body weight, improved glucose homeostasis, increased energy expenditure.[1][2]
Obesity & Diabetes Diet-induced obesity (DIO) male mice200 µg per mouseSubcutaneous (s.c.)5 days/week for 8 weeksEthanol diluted in vehiclePrevented further weight gain, improved glucose tolerance.[1][2]
Cancer (Glioblastoma) Nude mice with U87MG xenograftsNot specifiedNot specifiedDaily for 2 weeksVehicleSignificantly decreased tumor growth.[3]
Cancer (Breast) BALB/c mice with 4T1 mammary carcinoma10, 50, or 100 µg per mouseIntravenous (i.v.)Weekly for 3 weeksSalineReduced primary tumor weight and volume, increased lifespan, reduced lung metastasis.[4]
Cardiovascular (Myocardial Fibrosis) Aged female mice with transverse aortic constriction35 µg/kg body weightIntraperitoneal (i.p.)DailyNot specifiedReduced myocardial fibrosis and preserved cardiac function.[5]

Experimental Protocols

Preparation of G-1 Solution

G-1 is typically prepared in a stock solution and then diluted to the final concentration in a suitable vehicle.

  • Stock Solution: Prepare a stock solution of G-1 in ethanol or DMSO.[1]

  • Working Solution:

    • For subcutaneous and intraperitoneal injections, the stock solution can be diluted in vehicles such as saline, corn oil, or cyclodextrin in saline.[1][6]

    • It is crucial to ensure the final concentration of solvents like DMSO is low (typically <10%) to avoid irritation, especially for intraperitoneal injections.[6]

    • Ensure the compound is fully dissolved. Gentle warming and vortexing may be necessary.[6]

    • All solutions for parenteral administration should be sterile and isotonic.[7]

Administration Routes

The choice of administration route depends on the desired absorption rate and duration of action. The general order of absorption rate is: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[7]

This method is suitable for sustained release and is common in long-term studies.[6]

  • Materials: G-1 solution, sterile 1 mL syringe with a 25-27 gauge needle, 70% ethanol.[6]

  • Procedure:

    • Gently restrain the mouse by scruffing the skin on its neck and back to form a "tent".[6]

    • Wipe the injection site (typically the dorsal, interscapular region) with 70% ethanol.[6]

    • Insert the needle, with the bevel facing up, into the base of the skin tent at a shallow angle, parallel to the spine.[6]

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel.[6]

    • Slowly inject the G-1 solution (typically 100-200 µL).[6]

    • Withdraw the needle and apply gentle pressure to the injection site.[6]

    • Monitor the mouse for any signs of distress or local reaction.[6]

This route allows for rapid absorption of the compound into the systemic circulation.[6]

  • Materials: G-1 solution, sterile 1 mL syringe with a 25-27 gauge needle, 70% ethanol.[6]

  • Procedure:

    • Restrain the mouse by scruffing its neck, allowing access to the hindquarters.[6]

    • Position the mouse with its head tilted slightly downward.[6]

    • Wipe the lower right or left quadrant of the abdomen with 70% ethanol.[6]

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity. Avoid the midline to prevent injury to the bladder or cecum.[6]

    • Gently aspirate to ensure the needle has not entered the intestines or bladder.[6]

    • Inject the G-1 solution (typically 100-200 µL).[6]

    • Withdraw the needle and return the mouse to its cage.[6]

This method is used for precise oral dosing.[8]

  • Materials: G-1 formulation, sterile gavage needle (18-20 gauge with a bulb tip is recommended), sterile syringe.[6][7]

  • Procedure:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.[6]

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance.[6]

    • Slowly administer the G-1 formulation (typically 100-200 µL).[6]

    • Gently remove the gavage needle.

    • Monitor the mouse for any signs of respiratory distress.[6]

Mandatory Visualizations

Signaling Pathways

Activation of GPER by G-1 can trigger multiple downstream signaling cascades.[9] One of the primary pathways involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAPK and PI3K/Akt pathways.[9][10]

GPER_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular G1 G-1 GPER GPER G1->GPER G_protein G Proteins (βγ subunits) GPER->G_protein activates EGFR EGFR PI3K PI3K EGFR->PI3K activates MAPK MAPK (ERK1/2) EGFR->MAPK activates SRC SRC G_protein->SRC activates MMP MMP SRC->MMP activates HB_EGF pro-HB-EGF MMP->HB_EGF cleaves cleaved_HB_EGF HB-EGF HB_EGF->cleaved_HB_EGF cleaved_HB_EGF->EGFR binds & activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation, Survival, etc. Akt->Proliferation MAPK->Proliferation

Caption: GPER signaling pathway initiated by G-1.

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the efficacy of G-1 in a tumor xenograft mouse model.

G1_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture Tumor Cell Culture (e.g., U87MG) Implantation Subcutaneous Injection of Tumor Cells into Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups (Vehicle vs. G-1) Tumor_Growth->Randomization G1_Admin Administer G-1 or Vehicle (e.g., i.p., s.c., i.v.) Randomization->G1_Admin Monitoring Monitor Tumor Volume and Body Weight G1_Admin->Monitoring Repeatedly Euthanasia Euthanize Mice at Pre-defined Endpoint Monitoring->Euthanasia Tissue_Harvest Harvest Tumors and Other Tissues Euthanasia->Tissue_Harvest Analysis Perform Analyses: - Tumor Weight - Histology (e.g., Ki-67) - Molecular Analysis Tissue_Harvest->Analysis

Caption: Workflow for G-1 efficacy testing in a xenograft model.

References

Application Notes and Protocols for the Use of G-1 in MCF-7 Breast Cancer Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), a key mediator of non-genomic estrogen signaling. In the context of breast cancer research, particularly with the estrogen receptor-positive MCF-7 cell line, G-1 serves as a valuable tool to investigate GPER-mediated cellular responses. These application notes provide a comprehensive guide to utilizing G-1 in various MCF-7 cell-based assays, including detailed protocols and data presentation for assessing its effects on cell viability, apoptosis, and underlying signaling pathways.

Mechanism of Action of G-1 in MCF-7 Cells

G-1 exerts its effects on MCF-7 cells primarily through the activation of GPER. This interaction triggers a cascade of intracellular events that ultimately lead to an inhibition of cell proliferation and induction of cell death.[1][2][3] A significant mechanism involves the depletion of calcium (Ca2+) from the endoplasmic reticulum (ER), which induces ER stress and activates the Unfolded Protein Response (UPR).[1][3][4] The sustained activation of the UPR, particularly the pro-death signaling arms, is a key driver of G-1-induced apoptosis in MCF-7 cells.[1][4] Furthermore, G-1 has been shown to cause cell cycle arrest, predominantly at the G2/M phase.[1][2]

Data Presentation: Efficacy of G-1 in MCF-7 Cells

The following tables summarize the quantitative data on the effects of G-1 on MCF-7 cells as reported in the literature.

Table 1: G-1 Induced Effects on Cell Viability and Proliferation in MCF-7 Cells

ParameterValueIncubation TimeAssay
IC501.1 µM3 daysMTT Assay
IC5044.37 µM48 hoursNot Specified
Proliferation InhibitionConcentration-dependent3 daysCell Counting

Table 2: G-1 Induced Effects on Cell Cycle and Apoptosis in MCF-7 Cells

G-1 ConcentrationEffectIncubation TimeAssay
1 µMRemarkable arrest in G2/M phase24, 48, 72 hoursFlow Cytometry (PI Staining)
1 µMInduction of apoptosis24, 48, 72 hoursFlow Cytometry (Annexin V/PI)

Experimental Protocols

Protocol 1: MCF-7 Cell Culture

This protocol outlines the standard procedure for the culture of MCF-7 cells.

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Seeding: Transfer the resuspended cells into a T-75 flask containing 15-20 mL of complete growth medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Media Change: Renew the complete growth medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet and plate at a desired split ratio (e.g., 1:3 to 1:6) into new flasks.[5][6][7][8][9]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol describes the determination of cell viability in response to G-1 treatment using a colorimetric MTT assay.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • G-1 (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[10]

  • G-1 Treatment: Prepare serial dilutions of G-1 in complete growth medium. Remove the medium from the wells and add 100 µL of the G-1 dilutions (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest G-1 concentration).[10]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[10][11][12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10][13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Subtract the absorbance of blank wells (medium and MTT only). Express results as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol details the quantification of apoptotic and necrotic cells following G-1 treatment.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • G-1 (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with desired concentrations of G-1 for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[10]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[10][14]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[10] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[15][16]

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol is for the detection of changes in protein expression and phosphorylation in key signaling pathways (e.g., ER stress, MAPK/ERK) upon G-1 treatment.

Materials:

  • MCF-7 cells

  • G-1 (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IRE1α, anti-IRE1α, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Plate MCF-7 cells and treat with G-1. After treatment, wash cells with ice-cold PBS and lyse on ice with lysis buffer.[17]

  • Protein Quantification: Scrape and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[17]

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[17][18]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again and develop the blot using a chemiluminescent substrate. Capture the signal using a digital imaging system.[17]

  • Data Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

G1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell MCF-7 Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER AC Adenylyl Cyclase GPER->AC Src Src GPER->Src Ca_depletion Ca2+ Depletion GPER->Ca_depletion cAMP cAMP AC->cAMP PKA PKA cAMP->PKA MMPs MMPs Src->MMPs HB_EGF_cleavage HB-EGF Cleavage MMPs->HB_EGF_cleavage EGFR_transactivation EGFR Transactivation HB_EGF_cleavage->EGFR_transactivation MAPK_ERK MAPK/ERK Pathway EGFR_transactivation->MAPK_ERK PI3K_Akt PI3K/Akt Pathway EGFR_transactivation->PI3K_Akt CellCycleArrest G2/M Cell Cycle Arrest MAPK_ERK->CellCycleArrest PI3K_Akt->CellCycleArrest ER_Stress ER Stress Ca_depletion->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Experimental_Workflow cluster_assays Downstream Assays start Start culture MCF-7 Cell Culture (Protocol 1) start->culture seed Seed Cells into Appropriate Plates culture->seed treat G-1 Treatment (Varying Concentrations & Times) seed->treat viability Cell Viability Assay (MTT - Protocol 2) treat->viability apoptosis Apoptosis Assay (Flow Cytometry - Protocol 3) treat->apoptosis western Western Blot (Signaling - Protocol 4) treat->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis end End data_analysis->end

References

Application of G-1 in Studying Neuronal Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Emerging evidence suggests that GPER activation plays a significant role in neuroprotection and modulates autophagy, a critical cellular process for the degradation and recycling of cellular components. Dysregulation of autophagy is implicated in various neurodegenerative diseases. These notes provide an overview and detailed protocols for utilizing G-1 to investigate neuronal autophagy.

Mechanism of Action

G-1, by activating GPER, can influence neuronal autophagy through various signaling pathways. While the precise mechanisms in neurons are still under investigation, studies in neural cell types suggest that GPER activation can modulate autophagy by:

  • Inhibiting excessive autophagy: GPER activation has been shown to inhibit the p38 MAPK signaling pathway, which can promote neuroprotection by preventing excessive autophagy.[1]

  • Regulating astrocyte autophagy: G-1 treatment can restore basal autophagy levels in astrocytes, which play a crucial role in supporting neuronal health.[2]

  • Activating pro-survival pathways: GPER activation in neurons is known to promote the activity of pro-survival kinases such as PI3K/Akt and ERK, which are also known regulators of autophagy.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of G-1, providing a reference for concentration and time-course experiments.

Table 1: Concentration-Dependent Effects of G-1 on Neuronal and Glial Cells

Cell TypeParameter MeasuredG-1 ConcentrationObserved Effect
Rat Neuronal CellsNeuroprotection against Aβ₁₋₄₂ toxicity10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ MSignificant reduction in Aβ-induced cell death and apoptosis.
Primary AstrocytesLC3-II/I ratio (Autophagy marker)Not specifiedReversed glutamate-induced decrease in LC3-II/I ratio.
Hippocampal SlicesSynaptic Transmission (LTP)1 nMNo significant effect.
10 nMInduction of persistent increase in excitatory synaptic transmission.

Table 2: Time-Course Effects of G-1 on Glioblastoma Cells (as a proxy for neuronal cell lines)

Cell LineParameter MeasuredG-1 ConcentrationTreatment DurationObserved Effect
LN229Cell Proliferation1 µM48 hoursSignificant growth arrest.
U251Cell Proliferation1 µM24 hoursSignificant growth arrest.

Experimental Protocols

Here, we provide detailed protocols for assessing the effect of G-1 on neuronal autophagy using primary neuron cultures.

Protocol 1: Primary Neuronal Culture and G-1 Treatment

This protocol describes the culture of primary hippocampal or cortical neurons and subsequent treatment with G-1.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hibernate-E)

  • Enzyme for dissociation (e.g., Papain or Trypsin)

  • Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin-streptomycin)

  • Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

  • G-1 (Tocris Bioscience or other reputable supplier)

  • Dimethyl sulfoxide (DMSO) for G-1 stock solution

Procedure:

  • Neuron Isolation and Culture:

    • Isolate hippocampi or cortices from E18 embryos in dissection medium.

    • Dissociate the tissue using the chosen enzyme according to the manufacturer's protocol.

    • Gently triturate the tissue to obtain a single-cell suspension.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Plate the neurons at a desired density (e.g., 2.5 x 10⁵ cells/cm²) on poly-D-lysine or poly-L-lysine coated plates or coverslips in plating medium.

    • Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

    • After 24 hours, replace half of the medium with fresh plating medium. Subsequently, change half of the medium every 3-4 days.

  • G-1 Treatment:

    • Prepare a stock solution of G-1 (e.g., 10 mM) in DMSO. Store at -20°C.

    • On the day of the experiment (typically between days in vitro (DIV) 7-10), dilute the G-1 stock solution in pre-warmed plating medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). A vehicle control (DMSO) should be prepared at the same final concentration as in the highest G-1 treatment group.

    • Remove half of the medium from the neuronal cultures and replace it with the G-1 containing medium or vehicle control medium.

    • Incubate the cells for the desired duration (e.g., for time-course experiments: 6, 12, 24, 48 hours).

Protocol 2: Western Blot Analysis of Autophagy Markers (LC3-II and p62/SQSTM1)

This protocol details the detection of key autophagy-related proteins by Western blotting.

Materials:

  • G-1 treated and control neuronal cultures

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B (e.g., Abcam, Cell Signaling Technology), Rabbit anti-p62/SQSTM1 (e.g., Abcam, Cell Signaling Technology), and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (anti-rabbit)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • After G-1 treatment, wash the cells once with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each sample using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-LC3B, anti-p62, and loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the LC3-II/LC3-I ratio and normalize the p62 levels to the loading control.

    • Compare the results between G-1 treated and control groups. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Protocol 3: Immunofluorescence Staining for LC3 Puncta

This protocol allows for the visualization and quantification of autophagosomes (LC3 puncta) in neurons.

Materials:

  • G-1 treated and control neuronal cultures on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Fluorescently labeled secondary antibody (e.g., Goat anti-rabbit Alexa Fluor 488)

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation and Staining:

    • After G-1 treatment, wash the cells on coverslips once with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-LC3B antibody overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence or confocal microscope.

    • Quantify the number of LC3 puncta per cell. An increase in the number of puncta suggests an induction of autophagy.

Mandatory Visualization

Signaling Pathway of G-1 in Neuronal Autophagy Regulation

G1_Autophagy_Signaling G1 G-1 GPER GPER G1->GPER activates PI3K PI3K GPER->PI3K p38_MAPK p38 MAPK GPER->p38_MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits p38_MAPK->Autophagy inhibits (prevents excessive) Neuroprotection Neuroprotection Autophagy->Neuroprotection

Caption: G-1 activates GPER, influencing autophagy via PI3K/Akt/mTOR and p38 MAPK pathways.

Experimental Workflow for Studying G-1's Effect on Neuronal Autophagy

G1_Autophagy_Workflow Start Start: Primary Neuron Culture Treatment G-1 Treatment (Dose-response & Time-course) Start->Treatment Harvest Cell Harvest Treatment->Harvest WB Western Blot (LC3-II/I, p62) Harvest->WB IF Immunofluorescence (LC3 Puncta) Harvest->IF Analysis Data Analysis & Interpretation WB->Analysis IF->Analysis

Caption: Workflow for assessing G-1's impact on neuronal autophagy markers.

Logical Relationship between G-1, GPER, and Autophagy

G1_GPER_Autophagy_Logic cluster_0 Molecular Level cluster_1 Cellular Process cluster_2 Functional Outcome G1 G-1 (Agonist) GPER GPER (Receptor) G1->GPER Binds to & Activates Signaling Downstream Signaling (e.g., PI3K/Akt, p38 MAPK) GPER->Signaling Initiates Autophagy Autophagy Modulation Signaling->Autophagy Regulates Neuroprotection Neuroprotection Autophagy->Neuroprotection Contributes to

Caption: Logical flow from G-1 binding to GPER to modulation of autophagy and neuroprotection.

References

Application Notes and Protocols for Investigating GPER Function In Vivo Using (3aS,4R,9bR)-G-1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3aS,4R,9bR)-G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1][2][3] It is a valuable pharmacological tool for elucidating the in vivo functions of GPER due to its high affinity for this receptor (Ki = 11 nM) and its lack of significant binding to classical estrogen receptors (ERα and ERβ) at concentrations up to 10 μM.[2] This selectivity allows researchers to dissect GPER-mediated signaling pathways and physiological effects from those mediated by ERα and ERβ.[3] G-1 has been instrumental in studying the role of GPER in a wide range of physiological and pathological processes, including cancer, metabolic diseases, neuroprotection, and cardiovascular function.[1][4] These application notes provide detailed protocols and data for the use of G-1 in preclinical in vivo research.

Data Presentation

Table 1: Administration Parameters of G-1 in Preclinical In Vivo Models

This table summarizes various administration routes, dosages, and vehicles for G-1 as reported in preclinical studies. These parameters can serve as a starting point for designing in vivo experiments.

Animal ModelAdministration RouteDosageVehicleReference
Ovariectomized (OVX) MiceSubcutaneous (s.c.)Not specifiedNot specified[5]
Female C57BL/6 MiceSubcutaneous (s.c.)Not specifiedNot specified[6]
Ovariectomized RatsSubcutaneous (s.c.) via minipump10 µ g/day Cottonseed oil with 1% DMSO
Female RatsSubcutaneous (s.c.)Not specifiedNot specified[7]
Female RatsBrain injections25 or 50 µg in 1 µlNot specified[7]
Rodent Models (general)Subcutaneous (s.c.)VariesVaries
Rodent Models (general)Intraperitoneal (i.p.)VariesVaries[1]
Rodent Models (general)Oral GavageVariesVaries[1]
Melanoma-bearing MiceNot specifiedNot specifiedNot specified[8]

Experimental Protocols

Protocol 1: Preparation of G-1 for In Vivo Administration

G-1 is typically soluble in DMSO.[2] For in vivo use, a stock solution in DMSO is often prepared and then diluted to the final working concentration with a suitable vehicle such as saline, corn oil, or cottonseed oil.

Materials:

  • G-1 powder (CAS No: 881639-98-1)[1]

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile vehicle (e.g., cottonseed oil, saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of G-1 in DMSO. For example, a 20 mM stock solution can be prepared and stored at -20°C.[9]

  • On the day of the experiment, thaw the G-1 stock solution.

  • Calculate the volume of the stock solution needed based on the desired final concentration and the total volume to be administered to the animals.

  • Dilute the G-1 stock solution with the chosen sterile vehicle to the final working concentration. For example, for subcutaneous administration in rats, a vehicle of cottonseed oil with 1% DMSO has been used.[10]

  • Vortex the solution thoroughly to ensure G-1 is completely dissolved and evenly distributed in the vehicle. Gentle warming may be necessary.[1]

Protocol 2: Administration of G-1 to Rodent Models

The following are detailed procedures for common routes of G-1 administration in mice and rats. All procedures should be performed following approved institutional animal care and use guidelines.

A. Subcutaneous (s.c.) Injection [1]

  • Aseptically prepare the G-1 solution to the desired concentration.

  • Gently restrain the animal by scruffing the skin on its neck and back to form a "tent".

  • Wipe the injection site (typically the dorsal, interscapular region) with 70% ethanol.

  • Insert a sterile needle (bevel up) into the base of the skin tent at a shallow angle, parallel to the spine.

  • Gently aspirate to ensure the needle has not entered a blood vessel.

  • Slowly inject the G-1 solution (a typical volume is 100-200 µL).

  • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Return the animal to its cage and monitor for any signs of distress.

B. Intraperitoneal (i.p.) Injection [1]

  • Properly restrain the animal, tilting its head slightly downwards.

  • Wipe the lower right or left abdominal quadrant with 70% ethanol. Avoid the midline to prevent damage to the bladder or cecum.

  • Insert a sterile needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure the needle has not entered the intestines or bladder.

  • Inject the G-1 solution (a typical volume is 100-200 µL).

  • Withdraw the needle smoothly.

  • Return the animal to its cage and observe for any adverse reactions.

C. Oral Gavage [1]

  • Ensure the animal is properly restrained.

  • Gently insert a gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is encountered, withdraw and re-insert.

  • Slowly administer the G-1 formulation (a typical volume is 100-200 µL).

  • Gently remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Visualizations: Signaling Pathways and Experimental Workflows

GPER_Signaling_Pathway G1 G-1 GPER GPER G1->GPER binds G_protein G Proteins (Gαi/o, Gβγ) GPER->G_protein activates Src c-Src G_protein->Src activates AC Adenylyl Cyclase G_protein->AC stimulates Ca_mob Ca²⁺ Mobilization G_protein->Ca_mob MMP MMPs Src->MMP activates HB_EGF_pro pro-HB-EGF MMP->HB_EGF_pro cleaves HB_EGF HB-EGF HB_EGF_pro->HB_EGF EGFR EGFR HB_EGF->EGFR binds & activates PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (Proliferation, Apoptosis, etc.) Akt->Cellular_Responses Gene_Transcription Gene Transcription (e.g., c-Fos) MAPK->Gene_Transcription MAPK->Cellular_Responses cAMP cAMP AC->cAMP cAMP->Gene_Transcription Gene_Transcription->Cellular_Responses

Caption: GPER signaling pathway activated by G-1.

InVivo_Workflow A 1. Hypothesis & Study Design B 2. Animal Model Selection (e.g., OVX mice, disease models) A->B C 3. G-1 Preparation (Stock solution & final dilution) B->C D 4. G-1 Administration (s.c., i.p., gavage, etc.) C->D E 5. In-life Monitoring & Measurements (Body weight, behavior, etc.) D->E F 6. Endpoint Tissue/Blood Collection E->F G 7. Ex Vivo Analysis (Western Blot, Histology, etc.) F->G H 8. Data Analysis & Interpretation G->H

Caption: Experimental workflow for in vivo G-1 studies.

Overview of GPER Signaling and In Vivo Effects

Signaling Mechanisms

Activation of GPER by G-1 initiates a variety of rapid, non-genomic signaling cascades. A primary mechanism involves the transactivation of the epidermal growth factor receptor (EGFR).[4][11] This process is typically mediated by G proteins (Gαi/o), leading to the activation of c-Src, a tyrosine kinase.[12][13] Activated c-Src stimulates matrix metalloproteinases (MMPs), which cleave pro-heparin-binding EGF (pro-HB-EGF), releasing mature HB-EGF.[4][12] HB-EGF then binds to and activates EGFR, which in turn stimulates downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[4][12] Additionally, GPER activation can lead to increased cyclic AMP (cAMP) production and intracellular calcium mobilization.[4][13] These signaling events ultimately regulate gene transcription, influencing cellular processes like proliferation, apoptosis, and migration.[4][14]

Reported In Vivo Effects of G-1
  • Metabolic Regulation: In mouse models of obesity, G-1 treatment has been shown to reverse obesity and improve plasma lipid profiles.[5] It exerts anti-obesity and anti-diabetic effects by increasing energy expenditure without affecting food intake or locomotor activity.[5] G-1 can also improve glucose tolerance and reduce insulin resistance.[5]

  • Neuroprotection: G-1 replicates the effects of 17β-estradiol in promoting neuronal survival after global ischemia in the brain.[4] It has shown therapeutic potential in models of stroke and chronic neurodegenerative diseases.[4] In the hypothalamus, G-1 can attenuate serotonin receptor signaling, suggesting a role for GPER in mood disorders.[4][11]

  • Cardiovascular System: G-1 has vasodilatory effects and can lower blood pressure.[15] These effects are partly mediated by the stimulation of nitric oxide (NO) production from endothelial cells.[15]

  • Cancer: The effects of G-1 on cancer are context-dependent. In some models, such as ER-negative breast cancer, G-1 can suppress tumor growth.[15] In others, like non-small-cell lung cancer, G-1 treatment increased tumor burden.[8] It has also been shown to inhibit proliferation and induce apoptosis in leukemia and glioblastoma cell lines.[9][16]

  • Immune System: G-1 has demonstrated therapeutic effects in the mouse model of multiple sclerosis (EAE).[2] It can elicit the production of the anti-inflammatory cytokine IL-10, suggesting potential applications in chronic inflammatory diseases.[4]

  • Reproductive System: G-1 has minimal effects on reproductive tissues like the uterus, which makes it a non-feminizing compound with potential therapeutic use in both males and females.[12] However, GPER activation by G-1 can enhance contractile responses to oxytocin in the myometrium.[15]

References

Application Notes & Protocols: G-1 Treatment for EAE Model of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multiple Sclerosis (MS) is a chronic, debilitating autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage.[1] Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model to study the pathophysiology of MS and to evaluate potential therapeutic agents.[2][3] Estrogens have shown protective effects in MS and EAE, but their clinical use is limited by side effects.[4] The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a key mediator of these protective effects.[5][6] G-1, a selective GPER agonist, can replicate the therapeutic benefits of estrogen without engaging classical intracellular estrogen receptors, thus avoiding undesirable estrogenic side effects.[4] These notes provide a comprehensive overview of the mechanism, protocols, and expected outcomes of G-1 treatment in the EAE model.

Mechanism of Action of G-1 in EAE

G-1 exerts its therapeutic effects in the EAE model primarily through the activation of GPER on various immune cells.[5][7] This activation initiates a signaling cascade that shifts the immune response from a pro-inflammatory to an anti-inflammatory and regulatory state. The protective effects of G-1 are dependent on GPER, as G-1 treatment is ineffective in GPER knockout mice.[4][5]

The key mechanisms include:

  • Modulation of T-Cell Responses: G-1 treatment enhances the suppressive activity of CD4+Foxp3+ regulatory T cells (Tregs).[4][6] This is critically dependent on the upregulation of Programmed Death-1 (PD-1), an inhibitory receptor that downregulates lymphocyte responses.[4][6]

  • Reduction of Pro-inflammatory Cytokines: The GPER agonist G-1 significantly reduces the production of key pro-inflammatory cytokines, including IFN-γ, IL-17, and TNF, by autoantigen-stimulated lymphocytes.[7][8]

  • Induction of Anti-inflammatory Cytokines: G-1 treatment can elicit the production of the anti-inflammatory cytokine IL-10 via an ERK1/2-dependent pathway.[5][8]

  • Inhibition of Macrophage Infiltration: G-1 significantly reduces the infiltration of macrophages into the CNS, a key contributor to demyelination and axonal damage in EAE.[7]

G1_Signaling_Pathway G-1/GPER Signaling Pathway in EAE cluster_ligand cluster_receptor cluster_downstream cluster_cellular cluster_molecular G1 G-1 GPER GPER G1->GPER Activates ERK ERK1/2 GPER->ERK Activates PI3K PI3K GPER->PI3K Activates Treg CD4+Foxp3+ Treg (Suppressive Activity ↑) GPER->Treg Enhances Macrophage Macrophage (CNS Infiltration ↓) GPER->Macrophage Inhibits Th17 Th17 Cell GPER->Th17 Inhibits IL10 IL-10 ↑ ERK->IL10 Induces PD1 PD-1 ↑ Treg->PD1 via IL17 IL-17 ↓ Th17->IL17 IFNg IFN-γ ↓ Th17->IFNg TNF TNF ↓ Th17->TNF

G-1/GPER Signaling Pathway in EAE

Experimental Protocols

Protocol 1: Induction of Chronic EAE in C57BL/6 Mice

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, which typically results in a chronic disease course.[9][10]

Materials:

  • MOG35-55 peptide (e.g., MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)

  • Pertussis toxin (PTx)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female C57BL/6 mice, 9-13 weeks old[11]

  • Glass syringes and emulsifying needle or connector

Procedure:

  • Emulsion Preparation: Prepare a 1:1 emulsion of MOG35-55/PBS solution (e.g., 2 mg/mL) and CFA.[12] Vigorously mix the two solutions using two connected syringes until a stable, thick white emulsion is formed. A drop of the emulsion should not disperse when placed in water.[12]

  • Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100-200 µL of the MOG/CFA emulsion, delivering a total of 100-200 µg of MOG35-55 peptide per mouse.[12][13] The injection is typically split across two sites on the flanks.[13]

  • Pertussis Toxin Administration:

    • Day 0: Administer 75-200 ng of PTx per mouse via intraperitoneal (i.p.) injection.[9][13]

    • Day 2: Administer a second dose of 200 ng of PTx per mouse (i.p.).[9][13]

EAE_Workflow Experimental Workflow for EAE Induction and G-1 Treatment cluster_pre cluster_monitoring acclimate Mouse Acclimatization pellet G-1 Pellet Implantation (Day -7) acclimate->pellet immunize Immunization MOG/CFA (Day 0) pellet->immunize ptx1 PTx Injection (Day 0) scoring Daily Clinical Scoring & Weight (Day 7 onwards) immunize->scoring ptx2 PTx Injection (Day 2) collection Tissue Collection (e.g., Day 28) scoring->collection analysis Histology, Flow Cytometry, Cytokine Analysis collection->analysis

EAE Induction and G-1 Treatment Workflow
Protocol 2: G-1 Administration

G-1 can be administered prophylactically to prevent or delay disease onset, or therapeutically after clinical signs appear.

Method: Subcutaneous Pellet Implantation (Prophylactic)

  • Seven days prior to EAE induction (Day -7), anesthetize the mice.[4]

  • Make a small incision in the skin on the dorsal side.

  • Using a trocar, insert a slow-release pellet containing G-1 (e.g., 1.8 mg/40 day release) or a placebo pellet subcutaneously.[4]

  • Close the incision with a wound clip or suture.

Protocol 3: Assessment of EAE Severity

Monitor mice daily for clinical signs of EAE starting around day 7 post-immunization.[11] Body weight should also be recorded as it is a marker of disease activity.[14]

Standard EAE Clinical Scoring Scale:

  • 0: No clinical signs.

  • 1: Limp tail or tail atony.[12]

  • 2: Hind limb weakness or wobbly gait.[12]

  • 3: Complete paralysis of one or both hind limbs.[12]

  • 4: Tetraplegia or moribund state.[14]

  • 5: Death due to EAE.[14]

Protocol 4: Histological Analysis of CNS Tissue

At the experimental endpoint, perfuse mice and collect brain and spinal cord tissues.

  • Fixation and Processing: Fix tissues in 4% paraformaldehyde, process, and embed in paraffin.

  • Staining:

    • Hematoxylin and Eosin (H&E): To assess cellular infiltration and inflammation.[4]

    • Luxol Fast Blue (LFB): To evaluate the extent of demyelination.[4]

    • Immunohistochemistry: Use specific antibodies to identify immune cell types (e.g., CD4 for T cells, Mac-3/Iba1 for macrophages/microglia).

Protocol 5: Analysis of Immune Cell Populations and Cytokine Profiles
  • Cell Isolation: Isolate splenocytes or lymph node cells at the desired time point.[7]

  • Antigen Restimulation: Culture the isolated cells in the presence of the immunizing antigen (e.g., MOG35-55).[7]

  • Cytokine Analysis: After 48-72 hours, collect the culture supernatant and measure cytokine levels (e.g., IFN-γ, IL-17, IL-10) using ELISA or bead-based assays.[7]

  • Flow Cytometry: Use fluorescently labeled antibodies to quantify specific immune cell populations, such as CD4+Foxp3+ Tregs, from the spleen, lymph nodes, or CNS.[8]

Data Summary

The following tables summarize representative quantitative data from studies evaluating G-1 treatment in the EAE model.

Table 1: Effect of G-1 Treatment on Clinical EAE Score

Treatment Group Mouse Strain EAE Outcome Reference
Placebo Wild-Type Develops severe clinical EAE [4]
G-1 Wild-Type Protected against clinical and histological EAE [4]

| G-1 | PD-1 Knockout | G-1 fails to protect against clinical EAE |[4] |

Table 2: Effect of G-1 on CNS Macrophage Infiltration

Parameter Control Group G-1 Treated Group p-value Reference

| % Macrophages in CNS (Mean ± SD) | 21.54 ± 7.01 | 11.84 ± 1.75 | <0.05 |[7] |

Table 3: Effect of G-1 on Pro-inflammatory Cytokine Production

Cytokine/Chemokine Effect of G-1 Treatment Reference
IFN-γ Significant Decrease [7]
TNF Significant Decrease [7]
IL-17 Significant Decrease [7]
CCL4 Significant Decrease [7]

| CCL5 | Significant Decrease |[7] |

The GPER-selective agonist G-1 demonstrates significant therapeutic potential in the EAE model of multiple sclerosis.[4][7] It effectively ameliorates clinical disease severity by reducing CNS inflammation and demyelination.[4] The mechanism of action involves a multi-faceted immunomodulatory effect, including the enhancement of Treg function via PD-1 upregulation and a marked reduction in pro-inflammatory cytokine production.[4][7] These findings provide a strong rationale for the further development of GPER agonists like G-1 as a novel therapeutic strategy for MS.[4]

References

Application Notes and Protocols for Studying Calcium Mobilization Using the GPER Agonist G-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[1][2] One of the key downstream effects of GPER activation is the mobilization of intracellular calcium ([Ca²⁺]i), a crucial second messenger involved in a myriad of cellular processes.[1][3][4] This application note provides detailed protocols for utilizing G-1 to study GPER-mediated calcium mobilization, a valuable tool for investigating GPER function and for screening potential modulators of this receptor.

GPER Signaling Pathway Leading to Calcium Mobilization

Activation of GPER by G-1 initiates a signaling cascade that results in the release of calcium from intracellular stores, primarily the endoplasmic reticulum (ER). This process is typically mediated through the activation of a Gq/11 G protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor (IP3R) on the ER membrane, triggering the release of stored Ca²⁺ into the cytoplasm.[4] This rapid increase in cytosolic calcium can be detected using fluorescent calcium indicators.

GPER_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space G1 G-1 GPER GPER G1->GPER binds Gq Gq/11 GPER->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R binds ER Endoplasmic Reticulum Ca_cyto [Ca²⁺]i ↑ IP3R->Ca_cyto releases Ca²⁺ from ER Ca_ER Ca²⁺

GPER signaling pathway leading to intracellular calcium mobilization.

Quantitative Data for G-1 Activity

G-1 is a highly potent agonist for GPER-mediated calcium mobilization. The following table summarizes key quantitative parameters for G-1 activity.

ParameterValueCell LineCommentsReference
EC₅₀ 2 nMNot specifiedPotency for GPER activation.[5][6][7]
Kᵢ 11 nMNot specifiedBinding affinity for GPER.[5][6][7]
Selectivity >10,000 nMNot specifiedNo significant activity at ERα and ERβ.[6][7]

Experimental Protocol: Fluo-4 AM Calcium Mobilization Assay

This protocol describes a common method for measuring G-1-induced intracellular calcium mobilization using the fluorescent indicator Fluo-4 acetoxymethyl (AM) ester in a 96-well plate format.

Materials
  • Cells expressing GPER (e.g., SKBr3, MCF-7, or a transfected cell line)

  • G-1 (selective GPER agonist)

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • DMSO

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with kinetic reading capabilities (Excitation: ~490 nm, Emission: ~525 nm)

Methods
  • Cell Plating:

    • Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of Reagents:

    • G-1 Stock Solution: Prepare a stock solution of G-1 in DMSO. Further dilute in HBSS to the desired concentrations for the assay.

    • Fluo-4 AM Loading Buffer:

      • Prepare a stock solution of Fluo-4 AM in DMSO.

      • Prepare a stock solution of Pluronic F-127 in DMSO.

      • On the day of the experiment, dilute the Fluo-4 AM and Pluronic F-127 stock solutions into HBSS to achieve the final desired loading concentrations (typically 1-5 µM for Fluo-4 AM and 0.02-0.04% for Pluronic F-127). Protect the solution from light.

  • Cell Loading:

    • Remove the growth medium from the wells.

    • Wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • Calcium Mobilization Measurement:

    • Place the 96-well plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time (kinetic read).

    • Establish a stable baseline fluorescence reading for each well for approximately 20-30 seconds.

    • Add the desired concentration of G-1 (or vehicle control) to the wells. The plate reader's injection system is ideal for this step to ensure rapid and consistent addition.

    • Continue to record the fluorescence intensity for at least 2-5 minutes to capture the peak response and subsequent decline.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak) after agonist addition (ΔF = F_peak - F₀).

    • The response is often expressed as the ratio of the change in fluorescence to the baseline fluorescence (ΔF/F₀).

    • For dose-response experiments, plot the ΔF/F₀ against the logarithm of the G-1 concentration to determine the EC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Plating 1. Plate cells in a 96-well plate Reagent_Prep 2. Prepare G-1 solutions and Fluo-4 AM loading buffer Cell_Plating->Reagent_Prep Cell_Loading 3. Load cells with Fluo-4 AM Reagent_Prep->Cell_Loading Washing 4. Wash cells to remove excess dye Cell_Loading->Washing Baseline 5. Measure baseline fluorescence Washing->Baseline Agonist_Addition 6. Add G-1 and measure fluorescence kinetically Baseline->Agonist_Addition Data_Processing 7. Calculate ΔF/F₀ Agonist_Addition->Data_Processing Dose_Response 8. Generate dose-response curve and calculate EC₅₀ Data_Processing->Dose_Response

Experimental workflow for a calcium mobilization assay using G-1.

Troubleshooting and Considerations

  • Cell Health: Ensure cells are healthy and not overgrown, as this can affect their response.

  • Dye Loading: Optimize Fluo-4 AM concentration and loading time for your specific cell type to maximize signal and minimize cytotoxicity.

  • Phototoxicity and Bleaching: Minimize exposure of the dye-loaded cells to light to prevent phototoxicity and photobleaching.

  • Controls: Include appropriate controls in your experiment:

    • Vehicle Control (e.g., DMSO): To account for any effects of the solvent.

    • Positive Control (e.g., ATP or Ionomycin): To confirm that the cells are responsive and the assay is working correctly.

    • Negative Control (e.g., untransfected cells): If using a transfected cell line, to ensure the response is specific to the expressed receptor.

  • GPER Antagonist: To confirm that the observed calcium mobilization is GPER-mediated, pre-incubate cells with a selective GPER antagonist, such as G15 or G36, before adding G-1. This should block the G-1-induced calcium response.[1]

Conclusion

The selective GPER agonist G-1 is a powerful tool for studying GPER-mediated calcium signaling. The protocols and information provided in this application note offer a comprehensive guide for researchers to design and execute robust calcium mobilization assays. These assays are essential for elucidating the physiological and pathological roles of GPER and for the discovery of novel therapeutic agents targeting this receptor.

References

Application Notes and Protocols for G-1 Experimental Design in Cell Migration Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The G-1 (Gap 1) phase of the cell cycle is a critical period of cell growth and preparation for DNA synthesis.[1] It is during this phase that cells integrate extracellular and intracellular signals to decide whether to proliferate, enter a quiescent state (G0), or differentiate.[2] Emerging evidence suggests a significant link between G-1 phase progression and a cell's migratory capacity. Directed cell migration is notably faster in the G-1 phase compared to the S/G2 phases.[3] Key regulators of the G-1 to S transition, such as Cyclin D1 and its associated cyclin-dependent kinases CDK4 and CDK6, have been shown to play roles in cell migration, sometimes dependent on cellular context like estrogen receptor (ER) status in breast cancer cells.[4][5][6]

These application notes provide a comprehensive guide for designing and executing experiments to specifically investigate cell migration during the G-1 phase. This involves two primary stages: first, synchronizing a cell population in the G-1 phase, and second, employing appropriate assays to measure their migratory potential.

Part 1: Protocols for Cell Synchronization in G-1 Phase

A synchronized cell population is essential for studying phase-specific cellular events.[7] Several methods can be used to arrest cells in the G-1 phase. The choice of method may depend on the cell type and experimental goals, as some techniques can have off-target effects.[8]

Protocol 1.1: G-1 Arrest by Serum Starvation

This is the most common and cost-effective method for inducing G-1 arrest by driving cells into a quiescent G0 state, which is an exit from the cell cycle preceding G1.[7][8]

Methodology:

  • Culture cells to approximately 70-80% confluency in complete growth medium.

  • Aspirate the complete medium and wash the cells twice with sterile, serum-free Phosphate-Buffered Saline (PBS) to remove any residual serum.[8]

  • Add serum-free or low-serum (e.g., 0.1-0.5% FBS) medium to the cells.

  • Incubate the cells for a period ranging from 24 to 72 hours. The optimal duration should be determined empirically for each cell line.[8]

  • To re-enter the cell cycle and proceed into G1, replace the starvation medium with complete growth medium containing serum. Cells can then be collected at various time points for analysis.

Protocol 1.2: G-1 Arrest by CDK4/6 Inhibition

Using small molecule inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) is a highly effective method for arresting cells in the G-1 phase.[8]

Methodology:

  • Culture cells in complete growth medium to the desired confluency.

  • Add a CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib, Abemaciclib) to the culture medium at a pre-determined optimal concentration.

  • Incubate the cells for 18-24 hours. The precise duration may require optimization.

  • The cells are now arrested in the G-1 phase and can be used for migration experiments. To release the block, wash the cells with PBS and replace with inhibitor-free complete medium.

Protocol 1.3: Confirmation of G-1 Synchronization

It is crucial to confirm the efficiency of the synchronization protocol. Flow cytometry analysis of DNA content is the standard method.

Methodology:

  • Harvest both synchronized and non-synchronized (control) cells by trypsinization.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content using a flow cytometer. A successfully synchronized G-1 population will show a single, sharp peak at the 2N DNA content, whereas an asynchronous population will show both a 2N (G1) and a 4N (G2/M) peak.[9][10]

Part 2: Protocols for Cell Migration Assays

Once cells are synchronized in G-1, their migratory behavior can be assessed using several standard in vitro assays.[11]

Protocol 2.1: Wound Healing (Scratch) Assay

This assay measures collective cell migration into a cell-free gap created in a confluent monolayer.[11][12]

Methodology:

  • Seed G-1 synchronized cells in a culture plate and grow to a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized culture insert to create a more uniform gap.[11]

  • Gently wash twice with PBS to remove dislodged cells and debris.[11]

  • Replace with fresh culture medium (which can include chemoattractants or inhibitors).

  • Place the plate on a microscope stage with a CO2 incubator and perform time-lapse imaging at regular intervals (e.g., every 1-2 hours) for 12-48 hours.[11]

  • Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software like ImageJ/Fiji.[11]

Protocol 2.2: Transwell (Boyden Chamber) Assay

This assay quantifies the directional migration of cells through a porous membrane towards a chemoattractant.[13]

Methodology:

  • Pre-hydrate transwell inserts (select pore size, typically 8 µm for most epithelial and fibroblast cells, based on cell type) in serum-free medium.[13]

  • Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the culture plate.

  • Harvest G-1 synchronized cells and resuspend them in serum-free medium at a specific concentration (e.g., 1 x 10^5 cells/mL).

  • Add the cell suspension to the upper chamber (the transwell insert).

  • Incubate the plate for a period sufficient for migration to occur (e.g., 6-24 hours), which should be optimized for the specific cell line.

  • After incubation, remove the non-migratory cells from the top surface of the membrane with a cotton swab.

  • Fix and stain the migratory cells on the bottom surface of the membrane (e.g., with Crystal Violet or DAPI).

  • Count the number of stained cells in several microscopic fields to determine the average number of migrated cells.[13]

Experimental Workflow Visualization

The overall process for a G-1 specific cell migration study can be visualized as a clear workflow.

G1_Migration_Workflow cluster_prep Phase 1: Preparation & Synchronization cluster_assay Phase 2: Migration Assay cluster_analysis Phase 3: Analysis Start Start with Asynchronous Cell Culture Sync Synchronize Cells in G1 Phase (e.g., Serum Starvation or CDK4/6 Inhibition) Start->Sync Apply Protocol 1.1 or 1.2 Confirm Confirm G1 Arrest (Flow Cytometry) Sync->Confirm Verify Synchronization (Protocol 1.3) Assay Perform Migration Assay (Wound Healing or Transwell) Confirm->Assay Use Synchronized Cells (Protocol 2.1 or 2.2) Imaging Data Acquisition (Time-Lapse Imaging or Endpoint Staining) Assay->Imaging Quant Quantitative Analysis (e.g., Migration Rate, Cell Count) Imaging->Quant Result Results & Interpretation Quant->Result G1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_g1_control G1 Phase Progression Control cluster_migration Cell Migration Machinery Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Ras/Erk Pathway Ras/Erk Pathway Receptor Tyrosine Kinases->Ras/Erk Pathway PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway Cyclin D Cyclin D Ras/Erk Pathway->Cyclin D Rho GTPases Rho GTPases Ras/Erk Pathway->Rho GTPases PI3K/Akt Pathway->Cyclin D PI3K/Akt Pathway->Rho GTPases CyclinD_CDK46 Cyclin D-CDK4/6 Complex Cyclin D->CyclinD_CDK46 CDK4/6 CDK4/6 CDK4/6->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rho GTPases Potential Crosstalk pRb p-Rb (Inactive) E2F E2F Rb->E2F Sequesters pRb->E2F Releases S-Phase Entry S-Phase Entry E2F->S-Phase Entry Transcription Rho GTPases\n(Rac1, RhoA) Rho GTPases (Rac1, RhoA) Actin Cytoskeleton\nRemodeling Actin Cytoskeleton Remodeling Cell Migration Cell Migration Actin Cytoskeleton\nRemodeling->Cell Migration Focal Adhesion\nDynamics Focal Adhesion Dynamics Focal Adhesion\nDynamics->Cell Migration Rho GTPases->Actin Cytoskeleton\nRemodeling Rho GTPases->Focal Adhesion\nDynamics

References

Application Notes and Protocols for (3aS,4R,9bR)-G-1 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3aS,4R,9bR)-G-1, hereafter referred to as G-1, is a potent and selective agonist of the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] Unlike classical estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that mediates rapid, non-genomic cellular responses to estrogens. The selectivity of G-1 for GPER over nuclear estrogen receptors makes it an invaluable tool for elucidating the specific signaling pathways and physiological roles of GPER.[2] These application notes provide an overview of G-1's utility in high-throughput screening (HTS) assays and detailed protocols for its use in identifying and characterizing GPER modulators.

Pharmacological Profile of G-1

G-1 exhibits high affinity and selective binding to GPER, with negligible activity at ERα and ERβ at concentrations typically used to activate GPER. This selectivity is crucial for specifically probing GPER-mediated signaling pathways in various cellular contexts.

PropertyValueCell Line/System
Binding Affinity (Ki) 11 nMCOS7 cells transfected with GPER
EC50 for GPER activation 2 nMCOS7 cells (calcium mobilization)
IC50 (Migration Inhibition) 0.7 nMSKBr3 cells
IC50 (Migration Inhibition) 1.6 nMMCF-7 cells
Selectivity No significant activity at ERα and ERβUp to 10 µM

GPER Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 initiates a cascade of intracellular signaling events. The primary pathways amenable to HTS formats include the activation of adenylyl cyclase leading to cyclic AMP (cAMP) production, mobilization of intracellular calcium, and transactivation of the epidermal growth factor receptor (EGFR), which subsequently activates downstream kinases like ERK1/2.[3]

GPER_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol G1 G-1 GPER GPER G1->GPER binds AC Adenylyl Cyclase GPER->AC activates PLC Phospholipase C GPER->PLC activates EGFR EGFR GPER->EGFR transactivates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 ERK ERK1/2 EGFR->ERK PI3K PI3K/Akt EGFR->PI3K PKA PKA cAMP->PKA CREB CREB PKA->CREB Ca2 Ca²⁺ IP3->Ca2 release NFAT NFAT Ca2->NFAT Migration Migration ERK->Migration GeneTranscription Gene Transcription ERK->GeneTranscription CellCycle Cell Cycle Progression PI3K->CellCycle CREB->GeneTranscription NFAT->GeneTranscription Proliferation Proliferation CellCycle->Proliferation

High-Throughput Screening (HTS) Assays

G-1 is an ideal positive control for HTS campaigns aimed at discovering novel GPER agonists, antagonists, or allosteric modulators. The following are detailed protocols for common HTS assays.

Experimental Workflow for a Typical HTS Campaign

HTS_Workflow cluster_workflow HTS Workflow Start Start PlateCells Plate Cells (e.g., GPER-expressing cell line) AddCompounds Add Test Compounds & G-1 (Control) Incubate Incubate AddReagents Add Assay-Specific Reagents ReadSignal Read Signal (e.g., Fluorescence, Luminescence) DataAnalysis Data Analysis (Hit Identification) HitConfirmation Hit Confirmation & Dose-Response End End

Protocol 1: Calcium Mobilization Assay

This assay measures the G-1-induced increase in intracellular calcium, a hallmark of GPER activation through the Gq protein pathway.

Objective: To determine the potency (EC50) of test compounds in stimulating GPER-mediated calcium mobilization, using G-1 as a reference agonist.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human GPER.

  • Assay Plates: Black-walled, clear-bottom 384-well microplates.

  • Reagents:

    • G-1 (positive control)

    • Test compound library

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Probenecid (to prevent dye leakage)

  • Instrumentation: A fluorescence imaging plate reader (FLIPR) or equivalent instrument with automated liquid handling.

Protocol:

  • Cell Plating:

    • The day before the assay, seed GPER-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions, typically containing the calcium-sensitive dye and probenecid in Assay Buffer.

    • Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Signal Reading:

    • Prepare a compound plate with test compounds and a dilution series of G-1 (e.g., 10 µM to 0.1 nM) in Assay Buffer.

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then add 10 µL of compound from the compound plate to the cell plate.

    • Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data to the vehicle control (0% activation) and the maximum G-1 response (100% activation).

    • Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC50 values.

Protocol 2: cAMP Assay

This assay quantifies the change in intracellular cyclic AMP (cAMP) levels following GPER activation, which can couple to both Gs (stimulatory) and Gi (inhibitory) proteins. This protocol is for measuring cAMP accumulation (Gs coupling).

Objective: To determine the ability of test compounds to modulate cAMP production via GPER, with G-1 as a reference agonist.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human GPER.

  • Assay Plates: White, opaque 384-well microplates.

  • Reagents:

    • G-1 (positive control)

    • Forskolin (control for adenylyl cyclase activation)

    • Test compound library

    • A commercial cAMP detection kit (e.g., HTRF, Luminescence-based).

    • Stimulation Buffer (e.g., HBSS with 0.5 mM IBMX to inhibit phosphodiesterases).

  • Instrumentation: A plate reader compatible with the chosen cAMP detection technology (e.g., HTRF reader, luminometer).

Protocol:

  • Cell Plating:

    • Seed GPER-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well in 10 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and G-1 in Stimulation Buffer.

    • Add 5 µL of the compound dilutions to the respective wells of the cell plate.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Following the manufacturer's protocol for the chosen cAMP kit, add the lysis buffer and detection reagents. For a typical HTRF assay, this involves adding 5 µL of the cAMP-d2 conjugate followed by 5 µL of the anti-cAMP cryptate conjugate.

    • Incubate for 1 hour at room temperature in the dark.

  • Signal Reading and Data Analysis:

    • Read the plate on a compatible plate reader. For HTRF, read the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Normalize the data and calculate EC50 or IC50 values as described for the calcium mobilization assay.

Protocol 3: Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene downstream of GPER signaling pathways, often through response elements like CRE (for cAMP/PKA pathway) or SRE/SRF (for MAPK/ERK pathway).

Objective: To identify compounds that modulate GPER-mediated gene transcription.

Materials:

  • Cell Line: HEK293 or other suitable cells co-transfected with a GPER expression vector and a reporter vector (e.g., CRE-luciferase).

  • Assay Plates: White, opaque 384-well microplates.

  • Reagents:

    • G-1 (positive control)

    • Test compound library

    • Luciferase assay reagent (e.g., ONE-Glo™).

  • Instrumentation: A luminometer.

Protocol:

  • Cell Plating and Transfection (if not a stable cell line):

    • Seed cells into 384-well plates. For transient transfection, follow a standard lipid-mediated transfection protocol to introduce the GPER and reporter plasmids.

    • Allow cells to express the receptors and reporter for 24-48 hours.

  • Compound Treatment:

    • Remove the culture medium and replace it with a serum-free medium containing the test compounds and G-1 dilutions.

    • Incubate for 6-24 hours to allow for reporter gene expression.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes to ensure complete cell lysis and signal stabilization.

  • Signal Reading and Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to vehicle and maximum G-1 response and determine EC50 or IC50 values.

Conclusion

This compound is an essential tool for the study of GPER. Its high selectivity and potency make it an ideal reference compound in high-throughput screening assays designed to identify novel modulators of this important receptor. The protocols provided here offer robust methods for utilizing G-1 in calcium mobilization, cAMP, and reporter gene assays, facilitating the discovery and development of new therapeutics targeting GPER.

References

Application Notes: Protocol for Dissolving and Storing G-1 Compound

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: G-1 is a nonsteroidal, potent, and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1][2] With a high binding affinity (Ki = 11 nM), G-1 is a critical tool for investigating GPER-mediated signaling pathways in various research areas, including cancer biology.[2][3] However, its utility is accompanied by challenges related to its very low aqueous solubility and potential for instability in solution.[1] Adherence to proper dissolution and storage protocols is crucial for ensuring experimental reproducibility and the integrity of the compound.

These application notes provide a comprehensive guide to the recommended procedures for dissolving and storing the G-1 compound, including detailed protocols and troubleshooting strategies.

Quantitative Data Summary

Quantitative data regarding the storage and solubility of G-1 are summarized below for easy reference.

Table 1: Recommended Storage Conditions for G-1 Compound

Form Storage Temperature Shelf Life Key Recommendations
Powder -20°C Up to 3 years[1] Store in a dry, dark place.
In Solvent (DMSO) -80°C Up to 2 years[2] Aliquot to prevent repeated freeze-thaw cycles. Use amber, sterile vials.[1][2]

| | -20°C | Up to 1 year[2] | Suitable for shorter-term storage. |

Table 2: Solubility and Molecular Properties of G-1

Property Value Notes
Molecular Weight 412.28 g/mol [1] Use batch-specific molecular weight if available for precise calculations.
Primary Solvent Dimethyl sulfoxide (DMSO) G-1 has very low aqueous solubility.[1]
Maximum Solubility in DMSO 100 mM (41.23 mg/mL) Stock solutions are typically prepared at 10 mM or 20 mM.[1][4]

| Appearance | White crystalline solid[5] | |

Experimental Protocols

Protocol 1: Preparation of a 10 mM G-1 Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of G-1, which can be stored for long-term use.

Materials:

  • G-1 compound (powder)

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or glass vials[1]

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)[1]

  • Calibrated analytical balance and weigh paper/boat

Procedure:

  • Calculate the Required Mass of G-1:

    • The molecular weight of G-1 is 412.28 g/mol .[1]

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = 0.010 mol/L * 0.001 L * 412.28 g/mol = 0.00412 g

      • Mass (mg) = 4.12 mg [1]

  • Weigh the G-1 Powder:

    • On a calibrated analytical balance, carefully weigh 4.12 mg of G-1 powder and transfer it into a sterile, amber microcentrifuge tube.

  • Dissolve the Compound:

    • Add 1 mL of anhydrous, high-purity DMSO to the tube containing the G-1 powder.[1]

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.[1]

    • If dissolution is difficult, briefly sonicate the tube in a water bath.

  • Storage of Stock Solution:

    • For long-term storage, it is recommended to create single-use aliquots to minimize freeze-thaw cycles.[2]

    • Store the aliquoted stock solution at -80°C for up to two years.[2]

G1_Stock_Preparation cluster_prep Stock Solution Preparation cluster_store Storage start Start calc 1. Calculate Mass (e.g., 4.12 mg for 1 mL of 10 mM) start->calc weigh 2. Weigh G-1 Powder calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Dissolve Compound (Vortex / Sonicate) add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot 5. Aliquot into Amber Vials stock->aliquot store 6. Store at -80°C aliquot->store complete End store->complete

Workflow for preparing and storing a G-1 stock solution.
Protocol 2: Preparation of Aqueous Working Solutions

Due to G-1's poor aqueous solubility, direct dissolution in buffers or media will lead to precipitation.[1] A step-wise dilution from the DMSO stock is required.

Procedure:

  • Thaw the Stock Solution:

    • Retrieve a single aliquot of the 10 mM G-1 DMSO stock solution from -80°C storage.

    • Allow it to thaw completely at room temperature.

  • Perform Serial Dilutions (if necessary):

    • For very low final concentrations (e.g., in the nanomolar range), it may be necessary to first perform an intermediate dilution of the stock solution in DMSO.

  • Final Dilution into Aqueous Medium:

    • Add the required volume of the G-1 DMSO stock (or intermediate dilution) to your final aqueous buffer or cell culture medium.

    • Crucially, add the DMSO stock to the aqueous medium while vortexing or mixing to ensure rapid dispersion and minimize localized high concentrations that can cause precipitation.

    • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system, typically less than 0.5% for cell-based assays.[1]

  • Immediate Use:

    • It is highly recommended to prepare working solutions fresh on the day of use.[1]

    • If not for immediate use, keep the working solution on ice to minimize degradation.[1]

Troubleshooting and Stability Considerations

Instability of G-1 in solution can manifest as physical precipitation or chemical degradation, leading to inconsistent experimental results.[1]

Table 3: Troubleshooting Guide for G-1 Solution Instability

Issue Symptoms Potential Cause Mitigation Strategy
Physical Instability (Precipitation) - Cloudy or particulate-filled solution- Inconsistent assay results- Lower than expected potency Very low aqueous solubility of G-1.[1] - Prepare a concentrated stock in 100% high-purity DMSO.- Use a step-wise dilution method to prepare aqueous working solutions.- Ensure the final DMSO concentration is low (<0.5%).[1]
Chemical Degradation (Hydrolysis) Loss of compound activity over time. Extreme pH values (highly acidic or alkaline).[1] Prepare solutions in buffers within a neutral pH range (e.g., pH 7.2-7.4). Avoid prolonged storage in acidic or basic solutions.[1]
Chemical Degradation (Photodecomposition) Loss of activity, especially if exposed to light. Exposure to UV or ambient light.[1] Always use amber vials or wrap containers in aluminum foil to protect from light. Store all solutions in the dark.[1]
Chemical Degradation (General) Gradual loss of activity over time, even with no visible precipitation. Elevated temperatures accelerate chemical degradation.[1] Store stock solutions at -80°C. Prepare working solutions fresh and keep them on ice when not in immediate use.[1]

| Chemical Degradation (Oxidation) | Loss of activity, appearance of new peaks in HPLC. | Presence of oxidizing agents or prolonged exposure to air.[1] | Use high-purity solvents. For long-term stability, consider storing stock solutions under an inert atmosphere (e.g., argon).[1] |

G1_Stability_Factors cluster_factors cluster_mitigation center G-1 Solution Stability Temp Temperature center->Temp Light Light Exposure center->Light pH pH (non-neutral) center->pH Oxidation Oxidation center->Oxidation Store Store at -80°C Keep working solutions on ice Temp->Store Control Protect Use Amber Vials Store in Dark Light->Protect Block Buffer Use Neutral pH Buffer (7.2 - 7.4) pH->Buffer Control Inert Use High-Purity Solvents Store under Inert Gas Oxidation->Inert Prevent

Key factors affecting G-1 stability and their mitigation strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (3aS,4R,9bR)-G-1 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of (3aS,4R,9bR)-G-1 in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, commonly referred to as G-1, is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER).[1][2] It activates GPER, leading to the initiation of downstream signaling cascades.

Q2: What are the known off-target effects of G-1?

A2: At higher concentrations, G-1 can induce cytotoxicity through mechanisms independent of GPER activation, most notably through the disruption of microtubules.[3][4] This can lead to unintended effects on cell viability and should be considered when designing experiments.

Q3: How can I confirm that the observed effects in my experiment are GPER-mediated?

A3: To ensure the observed cellular responses are due to GPER activation, it is crucial to include proper controls. The use of a GPER-specific antagonist, such as G-36, is highly recommended.[3] Co-treatment of cells with G-1 and G-36 should block or reverse the effects if they are GPER-mediated.[3] Additionally, GPER knockdown or knockout models can be employed to validate the GPER-dependence of the G-1 effect.[3]

Q4: What is a typical concentration range for G-1 in cell viability assays?

A4: The optimal concentration of G-1 is highly cell-type dependent. For GPER-mediated effects, concentrations in the low nanomolar to low micromolar range are often used.[1][5] However, cytotoxic off-target effects can be observed at higher micromolar concentrations.[4][6] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Data Summary: G-1 Concentration and Cell Viability

The following tables summarize the effects of G-1 on the viability of various cancer cell lines as reported in the literature.

Table 1: Effect of G-1 on Ovarian Cancer Cell Viability

Cell LineG-1 ConcentrationIncubation TimeObserved EffectReference
OAW-420.5 µM2-6 daysSignificant reduction in cell growth
OAW-421 µM6 days81.7% reduction in cell growth
OVCAR-30.25 µM3-6 daysSignificant reduction in cell growth
OVCAR-30.5 µM6 days55.2% reduction in cell growth
OVCAR-31 µM6 days81.9% reduction in cell growth

Table 2: Effect of G-1 on Leukemia and Lung Cancer Cell Viability

Cell LineG-1 ConcentrationIncubation TimeObserved EffectReference
Jurkat (T-ALL)≥0.5 µM24-48 hoursToxic effect observed[4][5]
Jurkat (T-ALL)1 µM24-48 hoursHighest toxic effect observed[5]
CCRF-CEM (T-ALL)≥0.5 µM24-48 hoursConcentration-dependent reduction in live cells[5]
A549 (Lung Cancer)10 µM and 100 µM48 and 72 hoursSignificant decrease in cell proliferation[6]
A549 (Lung Cancer)20 µM72 hoursIC50 value; significant increase in apoptosis[6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for determining cell viability after treatment with G-1.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of G-1 in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).

  • Remove the overnight culture medium and add 100 µL of the G-1 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol provides a sensitive alternative to colorimetric assays.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • White-walled 96-well plates suitable for luminescence

  • Luminescence-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a white-walled 96-well plate at an appropriate density.

  • Compound Treatment: Treat cells with a range of G-1 concentrations, including a vehicle control.

  • Incubation: Incubate for the desired duration.

  • Reagent Preparation: Prepare the luminescent assay reagent according to the manufacturer's instructions.

  • Assay: Allow the plate to equilibrate to room temperature. Add the luminescent reagent to each well (typically a volume equal to the culture medium).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for a few minutes to induce cell lysis and then incubate at room temperature for a specified time to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for G-1 between experiments.

  • Possible Cause:

    • G-1 Solubility/Stability: G-1 has low aqueous solubility and may precipitate in culture medium.[7] Stock solutions in DMSO may degrade with repeated freeze-thaw cycles.

    • Cell Health and Passage Number: Variations in cell health, confluency, or using high passage number cells can lead to inconsistent responses.

    • Assay Interference: G-1 may directly interact with assay reagents (e.g., MTT dye).[8]

  • Solution:

    • Compound Handling: Prepare fresh G-1 dilutions for each experiment from a stable stock stored at -80°C.[7] Visually inspect for precipitation. Ensure the final DMSO concentration is low and consistent.

    • Cell Culture Practice: Use cells at a consistent and low passage number. Ensure cells are in the exponential growth phase during the experiment.

    • Assay Control: Run a cell-free control with G-1 and the assay reagent to check for direct chemical interactions.[8] If interference is detected, consider an alternative viability assay (e.g., luminescence-based).

Issue 2: Unexpected cytotoxicity at low G-1 concentrations.

  • Possible Cause:

    • Off-Target Effects: G-1 can disrupt microtubules, leading to cytotoxicity independent of GPER activation, especially at higher concentrations.[3][4]

    • Cell Line Sensitivity: Some cell lines may be particularly sensitive to the off-target effects of G-1.

  • Solution:

    • Titrate Concentration: Perform a careful dose-response curve to identify the concentration range where GPER-specific effects are observed without significant off-target cytotoxicity.[3]

    • Control Experiments: Use the GPER antagonist G-36 to confirm that the observed cytotoxicity is not GPER-mediated.[3]

    • Microtubule Integrity Assay: Assess microtubule structure using immunofluorescence in G-1 treated cells to directly observe any disruptive effects.

Issue 3: No observable effect of G-1 on cell viability.

  • Possible Cause:

    • Low GPER Expression: The cell line of interest may not express GPER or expresses it at very low levels.

    • Compound Inactivity: The G-1 compound may have degraded.

    • Incorrect Assay Window: The time point of analysis may be too early or too late to observe an effect.

  • Solution:

    • Confirm GPER Expression: Verify GPER expression in your cell line using techniques like qPCR or Western blotting.

    • Check Compound Integrity: Use a fresh aliquot of G-1.

    • Time-Course Experiment: Perform a time-course experiment to identify the optimal incubation time for observing G-1 effects.

Visualizations

GPER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds G_protein Gαs/Gβγ GPER->G_protein activates AC Adenylyl Cyclase G_protein->AC activates Src Src G_protein->Src activates cAMP cAMP AC->cAMP produces EGFR EGFR PI3K PI3K EGFR->PI3K activates ERK ERK EGFR->ERK MMP MMP pro_HB_EGF pro-HB-EGF MMP->pro_HB_EGF cleaves HB_EGF HB-EGF pro_HB_EGF->HB_EGF releases HB_EGF->EGFR transactivates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Src->MMP activates Akt Akt PI3K->Akt activates Gene_Expression Gene Expression (Proliferation, Survival) Akt->Gene_Expression ERK->Gene_Expression CREB->Gene_Expression

Caption: GPER Signaling Pathway Activated by G-1.

Troubleshooting_Workflow start Unexpected Cell Viability Results with G-1 Treatment inconsistent_ic50 Inconsistent IC50 values? start->inconsistent_ic50 unexpected_toxicity Unexpected toxicity at low concentrations? inconsistent_ic50->unexpected_toxicity No check_solubility Check G-1 solubility and stability. Prepare fresh solutions. inconsistent_ic50->check_solubility Yes no_effect No observable effect? unexpected_toxicity->no_effect No check_off_target Investigate off-target effects. (e.g., microtubule disruption) unexpected_toxicity->check_off_target Yes check_gper_expression Confirm GPER expression in cell line. no_effect->check_gper_expression Yes standardize_cells Standardize cell passage and health. check_solubility->standardize_cells check_assay_interference Run cell-free assay control. standardize_cells->check_assay_interference end Optimized Experiment check_assay_interference->end use_antagonist Use GPER antagonist (G-36) to confirm mechanism. check_off_target->use_antagonist use_antagonist->end check_compound_activity Verify G-1 activity. check_gper_expression->check_compound_activity optimize_time_course Perform a time-course experiment. check_compound_activity->optimize_time_course optimize_time_course->end

Caption: Troubleshooting Workflow for G-1 Experiments.

References

G-1 agonist stability and degradation in cell media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of the GPER-specific agonist, G-1, in cell culture media. It includes troubleshooting advice, frequently asked questions, experimental protocols, and key data to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My G-1 agonist is showing reduced or no activity in my cell culture experiments. What are the potential causes?

A1: Several factors can contribute to the loss of G-1 activity. The most common issues are related to compound stability and experimental setup.

  • Degradation in Media: G-1, like many small molecules, can be unstable in aqueous solutions at 37°C. Components within the cell culture media or serum, particularly enzymes, can degrade the agonist over time.

  • Incorrect Storage: Ensure that G-1 stock solutions, typically prepared in DMSO, are stored correctly at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Off-Target Effects: At higher concentrations, G-1 can exhibit off-target effects, including cytotoxicity, that may mask its GPER-mediated activity.[1][2] It is crucial to determine the optimal, lowest effective concentration for your specific cell line.[1]

  • Low GPER Expression: The cell line you are using may not express sufficient levels of the G protein-coupled estrogen receptor (GPER) for G-1 to elicit a measurable response.

Q2: How can I confirm that the effects I'm observing are specifically mediated by GPER?

A2: To ensure the observed biological effects are due to GPER activation by G-1, performing robust control experiments is critical.

  • Use a GPER Antagonist: The most effective method is to co-treat your cells with G-1 and a GPER-specific antagonist, such as G-36.[1] If the effect of G-1 is blocked or reversed by G-36, it strongly indicates a GPER-mediated event.[1]

  • GPER Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GPER expression in your cell model.[1] If the biological effect of G-1 persists in these GPER-deficient cells, it points to an off-target or GPER-independent mechanism.[1]

Q3: I am observing high variability in my results between replicates. What could be the cause?

A3: High variability often stems from issues in experimental execution or the stability of the compound.

  • Inconsistent Handling: Ensure precise and consistent timing for sample collection and processing.

  • Incomplete Solubilization: Confirm that the G-1 stock solution is fully dissolved before diluting it into the cell culture media.

  • Compound Instability: If G-1 is degrading over the course of your experiment, this can lead to inconsistent active concentrations. Consider performing a stability assessment under your specific experimental conditions (see protocol below).

Q4: What is the expected stability of G-1 in cell culture media?

A4: The stability of G-1 is highly dependent on the specific conditions of your experiment, including the type of media, the presence or absence of serum, temperature, and pH. Serum contains enzymes that can accelerate the degradation of small molecules. It is recommended to perform an empirical stability test.

Quantitative Data: Illustrative G-1 Stability

The following table provides an example of what a stability assessment for G-1 might yield. This data is for illustrative purposes only and should be confirmed experimentally for your specific conditions.

ConditionTemperatureTime (hours)% G-1 Remaining (Mean ± SD)
DMEM + 10% FBS37°C0100 ± 0
291 ± 4.2
865 ± 5.1
2432 ± 3.8
48<10
DMEM (serum-free)37°C0100 ± 0
298 ± 2.5
889 ± 3.3
2475 ± 4.0
4855 ± 4.5

Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.

Experimental Protocols

Protocol: Assessing G-1 Stability in Cell Culture Media via HPLC-MS

This protocol provides a general framework for determining the stability of G-1 in your specific cell culture medium.

1. Materials:

  • G-1 agonist
  • DMSO (for stock solution)
  • Cell culture medium (e.g., DMEM, with and without Fetal Bovine Serum)
  • 24-well tissue culture plates
  • Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
  • Water with 0.1% formic acid (Mobile Phase A)
  • C18 reverse-phase HPLC column
  • HPLC-MS system

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of G-1 in DMSO.
  • Prepare the cell culture medium to be tested (e.g., DMEM with 10% FBS and DMEM without FBS).
  • Dilute the G-1 stock solution in the test media to a final working concentration (e.g., 10 µM).

3. Experimental Procedure:

  • Aliquot 1 mL of the G-1 working solution into triplicate wells of a 24-well plate for each condition.
  • Incubate the plates at 37°C in a standard cell culture incubator (5% CO₂).
  • Collect 100 µL samples from each well at designated time points (e.g., 0, 2, 8, 24, and 48 hours). The 0-hour sample should be collected immediately after preparation.
  • To stop degradation, immediately process the samples by adding 200 µL of cold acetonitrile to precipitate proteins.
  • Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Transfer the supernatant to HPLC vials for analysis.[3]

4. HPLC-MS Analysis:

  • Column: C18 reverse-phase column.[3]
  • Mobile Phase: Use a suitable gradient of Mobile Phase A and B to separate G-1 from media components.[3]
  • Detection: Use mass spectrometry in positive ion mode with multiple reaction monitoring (MRM) for the specific mass transition of G-1.
  • Data Analysis: Calculate the peak area for G-1 at each time point. Determine the percentage of G-1 remaining by normalizing the peak area at each time point to the average peak area at time 0.[3]

Visual Guides: Pathways and Workflows

GPER Signaling Pathway

The G-1 agonist activates GPER, initiating a cascade of downstream signaling events. These pathways can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of MAPK/ERK and PI3K/AKT pathways.[4][5][6]

GPER_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol G1 G-1 Agonist GPER GPER G1->GPER Binds G_protein Gαβγ GPER->G_protein EGFR EGFR PI3K PI3K / AKT EGFR->PI3K Activates MAPK MAPK / ERK EGFR->MAPK Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Src Src G_protein->Src MMP MMP Src->MMP Activates HB_EGF pro-HB-EGF MMP->HB_EGF Cleaves HB_EGF->EGFR Transactivates cAMP->MAPK Modulates Stability_Workflow start Start prep Prepare 10 µM G-1 in Cell Media (± Serum) start->prep incubate Incubate at 37°C, 5% CO₂ prep->incubate collect Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->collect process Stop Reaction & Precipitate Proteins (Cold Acetonitrile) collect->process analyze Analyze by HPLC-MS process->analyze calculate Calculate % G-1 Remaining vs. Time 0 analyze->calculate end End calculate->end Troubleshooting_Tree start Issue: Inconsistent or No Effect check_stability Is G-1 stability confirmed under your conditions? start->check_stability perform_stability Action: Perform Stability Assay (See Protocol) check_stability->perform_stability No check_controls Are proper controls included? check_stability->check_controls Yes result_stable Outcome: Issue likely resolved by addressing stability perform_stability->result_stable use_antagonist Action: Use GPER Antagonist (G-36) to confirm on-target effect check_controls->use_antagonist No check_concentration Is G-1 concentration optimized? check_controls->check_concentration Yes result_controls Outcome: On-target vs. Off-target effects clarified use_antagonist->result_controls titrate_g1 Action: Perform dose-response curve to find lowest effective concentration check_concentration->titrate_g1 No check_gper Does cell line express GPER? check_concentration->check_gper Yes result_conc Outcome: Optimal concentration identified, minimizing cytotoxicity titrate_g1->result_conc verify_gper Action: Verify GPER expression (e.g., WB, qPCR, Flow Cytometry) check_gper->verify_gper Unsure result_gper Outcome: Appropriate cell model confirmed check_gper->result_gper Yes verify_gper->result_gper

References

Technical Support Center: Controlling Non-Specific Binding to Protein G Resins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding when using Protein G-based affinity resins for experiments such as immunoprecipitation (IP) and co-immunoprecipitation (Co-IP).

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of Protein G immunoprecipitation?

A1: Non-specific binding refers to the interaction of proteins and other molecules in your cell lysate with the Protein G resin or the antibody, other than the specific antigen of interest.[1] This can lead to the co-purification of unwanted proteins, resulting in high background signals on a Western blot or contaminating proteins in downstream analyses like mass spectrometry.[2]

Q2: What are the common causes of high non-specific binding with Protein G resins?

A2: Several factors can contribute to high non-specific binding:

  • Intrinsic "stickiness" of proteins: Some proteins in the lysate have a natural tendency to adhere to the agarose or magnetic beads that Protein G is coupled to.[3]

  • Hydrophobic and electrostatic interactions: Non-specific binding can be driven by molecular forces such as hydrophobic interactions, hydrogen bonding, and van der Waals forces between lysate components and the bead surface.[4]

  • Excessive antibody: Using too much primary antibody can lead to its non-specific adsorption to the beads, which can, in turn, bind other proteins.

  • Insufficient blocking: The bead surface may have unoccupied sites that can capture proteins from the lysate if not properly blocked.[5]

  • Inadequate washing: Insufficient or too gentle washing steps may fail to remove loosely bound, non-specific proteins.[5]

  • Lysis buffer composition: The choice and concentration of detergents and salts in the lysis buffer can significantly influence non-specific interactions.[6]

Q3: What is "pre-clearing" and is it always necessary?

A3: Pre-clearing is a step where the cell lysate is incubated with Protein G beads alone (without the primary antibody) before the immunoprecipitation.[2] The beads are then discarded, removing proteins that non-specifically bind to the resin. This reduces the pool of potential contaminants before the specific antibody is introduced.[2][7] While it is a highly recommended step to reduce background, it may not be essential if subsequent detection methods, like Western blotting, do not show interfering bands.[7]

Q4: How can I optimize my washing steps to reduce non-specific binding?

A4: Optimizing wash steps is crucial. You can increase the stringency of your washes by:

  • Increasing the number of washes: Perform at least 3-4 wash steps.[5]

  • Increasing the salt concentration: Raising the salt concentration (e.g., up to 125 mM NaCl) can disrupt non-specific electrostatic interactions.[6]

  • Adding detergents: Including low concentrations of non-ionic detergents like Tween-20 or Triton X-100 (0.01–0.1%) in the wash buffer can help disrupt hydrophobic interactions.[4][5]

Q5: What are the appropriate controls to include in my IP experiment?

A5: Proper controls are essential to verify that the observed interactions are specific. Key controls include:

  • Isotype Control: An antibody of the same isotype and from the same host species as your primary antibody, but which does not target any protein in the lysate. This helps to identify non-specific binding to the immunoglobulin itself.[2]

  • Beads-Only Control: Incubating the lysate with just the Protein G beads (no primary antibody). This control reveals which proteins are binding directly to the beads.[2][6]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Background/ Multiple Non-Specific Bands Insufficient blocking of beads.Pre-block the Protein G beads with a blocking agent like Bovine Serum Albumin (BSA) or normal serum.
Inadequate washing.Increase the number of wash steps and/or the stringency of the wash buffer by adding salt or non-ionic detergents.[5]
Too much primary antibody used.Titrate the antibody to determine the optimal concentration that maximizes specific binding while minimizing non-specific interactions.
Proteins binding directly to the beads.Perform a pre-clearing step by incubating the lysate with beads alone and discarding the beads before the IP.[2][7]
Target Protein Not Detected, But High Background Lysis buffer is disrupting protein-protein interactions (for Co-IP).Use a milder lysis buffer. For example, avoid strong ionic detergents like sodium deoxycholate found in RIPA buffer if it disrupts the interaction of interest.[2]
Non-specific proteins are outcompeting the target.Reduce the amount of total protein in the lysate used for the IP.

Experimental Protocols

Detailed Protocol for Immunoprecipitation with Controls for Non-Specific Binding

This protocol provides a general framework. Optimal conditions for specific proteins and antibodies should be determined empirically.

1. Cell Lysis

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris. Collect the supernatant (lysate).

2. Pre-Clearing the Lysate (Recommended)

  • Add 20-30 µL of a 50% slurry of Protein G beads to 1 mg of cell lysate.

  • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Centrifuge to pellet the beads and transfer the supernatant (pre-cleared lysate) to a fresh tube.

3. Immunoprecipitation

  • Add the appropriate amount of primary antibody (previously optimized) to the pre-cleared lysate.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add 30-50 µL of a 50% slurry of pre-blocked Protein G beads.

  • Incubate with gentle rotation for another 1-2 hours at 4°C.

4. Washing

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of cold wash buffer (e.g., lysis buffer with a lower detergent concentration or PBS with 0.05% Tween-20). Invert the tube several times during each wash.

5. Elution

  • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., 2X SDS-PAGE loading buffer for Western blotting, or a gentle elution buffer like 0.1 M glycine, pH 2.5 for functional assays).

  • Boil the sample if using SDS-PAGE loading buffer, then centrifuge to pellet the beads and collect the supernatant for analysis.

Visualizations

Experimental Workflow for Immunoprecipitation

IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cluster_controls Essential Controls Lysate Cell Lysate Preparation Preclear Pre-Clearing with Protein G Beads Lysate->Preclear Incubate & Spin Add_Ab Add Primary Antibody to Pre-cleared Lysate Preclear->Add_Ab Beads_Only_Ctrl Beads-Only Control (No Primary Ab) Preclear->Beads_Only_Ctrl Parallel Experiment Add_Beads Add Protein G Beads Add_Ab->Add_Beads Incubate Isotype_Ctrl Isotype Control (Non-specific IgG) Add_Ab->Isotype_Ctrl Parallel Experiment Wash Wash Beads (3-5 times) Add_Beads->Wash Capture Immune Complex Elute Elute Bound Proteins Wash->Elute Analyze Analyze by WB, MS, etc. Elute->Analyze

Caption: Workflow for IP with steps to minimize non-specific binding.

Logical Relationship of Non-Specific Binding Causes and Solutions

Troubleshooting_Logic cluster_causes Common Causes of Non-Specific Binding cluster_solutions Solutions Cause1 Interactions with Bead Matrix Sol1 Pre-Clearing Lysate Cause1->Sol1 Sol2 Blocking Beads (BSA) Cause1->Sol2 Sol5 Optimize Buffer (Salt, Detergent) Cause1->Sol5 Cause2 Interactions with Antibody (IgG) Sol3 Isotype Control Cause2->Sol3 Sol6 Titrate Antibody Cause2->Sol6 Cause3 Insufficient Washing Sol4 Increase Wash Stringency Cause3->Sol4 Cause4 Suboptimal Buffer Conditions Cause4->Sol5

Caption: Relationship between causes and solutions for non-specific binding.

References

Optimizing incubation time for G-1 in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with G-1, a selective G protein-coupled estrogen receptor (GPER) agonist, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary mechanism of action?

A1: G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), with a Ki of 11 nM and an EC50 of 2 nM.[1][2] It does not exhibit activity at the classical estrogen receptors, ERα and ERβ, at concentrations up to 10 μM.[1] G-1's mechanism of action involves binding to GPER, which is primarily located on the cell membrane and intracellular membranes, to initiate rapid, non-genomic signaling cascades.

Q2: How should G-1 be stored and prepared for in vitro experiments?

A2: G-1 is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[1][3] For use in experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM to 100 mM) in a non-polar solvent like DMSO.[1][3] This stock solution should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[3] When preparing working concentrations, the G-1 stock should be added dropwise to pre-warmed (37°C) culture medium while gently vortexing to ensure it is fully dissolved.[3] The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]

Q3: What is the stability of G-1 in cell culture media?

A3: G-1 is reported to be stable in standard cell culture media, such as DMEM and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) for up to 72 hours at 37°C.[3] For experiments lasting longer than 48-72 hours, it is advisable to replenish the media with freshly prepared G-1 to maintain its effective concentration.[3]

Q4: Can G-1 be used in serum-free media?

A4: Yes, G-1 is active in serum-free media. However, the absence of serum proteins may alter its effective concentration. It is highly recommended to perform a dose-response curve to determine the optimal G-1 concentration for your specific serum-free experimental conditions.[3]

Troubleshooting Guide

Issue 1: Inconsistent or highly variable results in cell viability assays.

  • Question: My dose-response curves for G-1 are not reproducible between experiments. What could be the cause?

  • Answer: High variability in cell viability assays can arise from several factors:

    • Inconsistent Cell Seeding: Ensure a uniform cell seeding density across all wells and plates, as variations can significantly impact the calculated IC50 value.

    • Inaccurate Dilutions: Double-check the serial dilutions of your G-1 stock solution.

    • Incomplete Dissolution: Make sure the G-1 is fully dissolved in the culture medium before adding it to the cells.

    • Pipetting Technique: Use a multichannel pipette for adding G-1 to the wells to minimize timing discrepancies across the plate.[3]

Issue 2: G-1 precipitates in the cell culture medium.

  • Question: I noticed a precipitate forming after adding G-1 to my culture medium. How can I avoid this?

  • Answer: G-1 has limited solubility in aqueous solutions. To prevent precipitation, always prepare a high-concentration stock solution in DMSO. When making your final working concentrations, add the DMSO stock to your pre-warmed culture medium dropwise while gently vortexing. This ensures a more uniform dispersion and reduces the likelihood of precipitation.[3]

Issue 3: No significant effect of G-1 is observed.

  • Question: I am not observing the expected biological effect of G-1 in my experiments. What should I check?

  • Answer: If G-1 is not producing a significant effect, consider the following:

    • Suboptimal Concentration: The concentration of G-1 may be too low for your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal effective concentration.

    • Inappropriate Timepoint: The biological effects of G-1 can be time-dependent. A time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr) can help identify the optimal incubation time to observe the desired effect.[3]

    • Cell Line Specificity: The expression of GPER can vary between cell lines, influencing their responsiveness to G-1. Confirm GPER expression in your cell line of interest.

    • Compound Stability: For long-term experiments, remember to replenish the media with fresh G-1 every 48-72 hours to maintain its activity.[3]

Data Presentation: G-1 In Vitro Activity

The following tables summarize the in vitro potency of G-1 across various cell lines and assays.

Table 1: G-1 Potency (IC50/EC50) in Different Assays

Cell LineAssay TypePotency (IC50/EC50)Incubation TimeReference
SKBr3Migration Inhibition0.7 nM (IC50)Not Specified[1]
MCF-7Migration Inhibition1.6 nM (IC50)Not Specified[1]
A549Cell Proliferation20 µM (IC50)72 hours[2]
GeneralGPER Agonism2 nM (EC50)Not Specified[1]

Table 2: G-1 Ki Value

ReceptorKi Value
GPER11 nM
ERα>10 µM
ERβ>10 µM

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • G-1 Preparation: Prepare a series of 2X serial dilutions of G-1 in complete medium from your DMSO stock. Include a vehicle control with the same final concentration of DMSO as the highest G-1 concentration. Ensure the final DMSO concentration will be ≤0.5%.[3]

  • Treatment: Remove the existing medium from the cells and add 100 µL of the G-1 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell Migration (Wound Healing) Assay
  • Cell Seeding: Plate cells in a 6-well plate and grow them to 100% confluence.

  • Serum Starvation: The day before the assay, replace the serum-containing medium with serum-free medium and incubate for 24 hours.

  • Wound Creation: Create a "scratch" or wound in the confluent cell monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells twice with 1X PBS to remove detached cells and debris.

  • Treatment: Add fresh medium containing different concentrations of G-1 or a vehicle control to the respective wells.

  • Image Acquisition: Capture images of the wounds at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure relative to the 0-hour time point.

Mandatory Visualizations

G-1 Signaling Pathway

The binding of G-1 to GPER can activate multiple downstream signaling pathways. A key pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAPK/ERK and PI3K/AKT pathways. GPER activation can also lead to increased intracellular calcium levels and cAMP production.

G1_Signaling_Pathway G1 G-1 GPER GPER G1->GPER binds G_protein G Proteins GPER->G_protein activates EGFR EGFR PI3K PI3K EGFR->PI3K RAF RAF EGFR->RAF AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Src Src G_protein->Src Ca_ion Ca²⁺ Mobilization G_protein->Ca_ion MMP MMP Src->MMP activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF HBEGF->EGFR activates AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB PKA PKA cAMP->PKA PKA->CREB CREB->Transcription

Caption: G-1 mediated GPER signaling pathway.

Experimental Workflow for Optimizing Incubation Time

The following diagram illustrates a logical workflow for determining the optimal incubation time for G-1 in a cell-based assay.

Incubation_Time_Workflow start Start: Define Experimental Goal (e.g., cell viability, migration) dose_response Perform Initial Dose-Response (e.g., 24h, 48h, 72h) start->dose_response analyze_dose Analyze Data: Determine preliminary IC50/EC50 dose_response->analyze_dose analyze_dose->dose_response No effect, adjust concentration range time_course Conduct Time-Course Experiment at a fixed, effective concentration analyze_dose->time_course Effective concentration found analyze_time Analyze Data: Identify optimal time point for effect time_course->analyze_time analyze_time->time_course No clear optimum, adjust time points validate Validate Optimal Incubation Time with a full dose-response curve analyze_time->validate Optimal time identified end End: Optimized Protocol validate->end

Caption: Workflow for optimizing G-1 incubation time.

References

G-1 experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPER agonist, G-1. Our goal is to address common issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for G-1?

A1: G-1 is soluble in DMSO up to 100 mM.[1] For long-term storage, it is recommended to store the lyophilized powder at -20°C. Once reconstituted in DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[2]

Q2: What is the stability of G-1 in cell culture media?

A2: The stability of G-1 in cell culture media can be influenced by the specific media composition and experimental duration. While not extensively documented in the provided results, for compounds dissolved in DMSO, it is good practice to prepare fresh dilutions for each experiment and to minimize the time the compound is in aqueous media before being added to cells.

Q3: How do I choose the optimal concentration of G-1 for my experiments?

A3: The optimal concentration of G-1 is highly cell-type specific and depends on the biological question being investigated. Effects have been reported in both the nanomolar and micromolar ranges.[1][2][3] It is crucial to perform a dose-response curve to determine the effective concentration range for your specific cell line and endpoint.[4] Be aware that higher concentrations (typically in the micromolar range) may induce off-target or GPER-independent effects.[5][6][7]

Q4: What is a suitable vehicle control for G-1 experiments?

A4: Since G-1 is typically dissolved in DMSO, the vehicle control should be the same final concentration of DMSO used in the G-1 treatment groups.[8][9] This ensures that any observed effects are due to G-1 and not the solvent.

Q5: Are there known GPER-independent effects of G-1?

A5: Yes, several studies have reported GPER-independent effects of G-1, particularly at higher concentrations.[5][6][10] These can include effects on tubulin polymerization and cell cycle progression.[7][10][11] It is important to confirm that the observed effects of G-1 are mediated by GPER, for example, by using a GPER antagonist (like G-36) or by using cell lines with and without GPER expression.[5][7]

Troubleshooting Guide

Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, XTT)

Question: My dose-response curves for G-1 in an MTT assay are inconsistent between experiments. What are the potential causes and solutions?

Answer: High variability in MTT assays is a common issue and can stem from several factors. Here are some potential causes and troubleshooting steps:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell number in each well. Variations in cell density can significantly impact results.[12]

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially during serial dilutions and reagent addition.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.[12]

  • Compound Precipitation: G-1 may precipitate in aqueous media, especially at higher concentrations. Visually inspect your dilutions for any signs of precipitation.

  • Interference with Assay Chemistry: Some compounds can directly reduce MTT, leading to false-positive results.[13][14] To test for this, include a cell-free control with media, MTT, and G-1 at the concentrations used in your experiment.[15]

  • Incomplete Formazan Solubilization: Ensure complete dissolution of the formazan crystals by using a sufficient volume of an appropriate solvent (e.g., DMSO) and allowing adequate incubation time with gentle agitation.[15]

Issue 2: Unexpected or Contradictory Results

Question: G-1 is reported to be anti-proliferative in my cell type, but I am observing increased proliferation at certain concentrations. Why might this be happening?

Answer: Contradictory results with G-1 can be due to several factors:

  • Cell Line Specificity: The effects of G-1 are highly dependent on the cell type and its specific signaling context. What is observed in one cell line may not be true for another.

  • GPER-Independent Effects: As mentioned, G-1 can have off-target effects that may lead to unexpected biological outcomes.[5][6][7] These effects might be more prominent at different concentration ranges.

  • Experimental Conditions: Factors such as cell confluence, serum concentration in the media, and duration of treatment can all influence the cellular response to G-1.

To address this, it is important to:

  • Confirm the expression of GPER in your cell line.

  • Use a GPER antagonist to verify that the observed effect is GPER-mediated.

  • Carefully control and document your experimental conditions.

Issue 3: Difficulty Reproducing Published Data

Question: I am unable to reproduce the findings of a published study using G-1. What steps can I take to troubleshoot this?

Answer: Reproducibility issues are a known challenge in scientific research. Here are some steps to address this:

  • Thoroughly Review the Methodology: Carefully compare your experimental protocol with the one described in the publication. Pay close attention to details such as cell line source and passage number, media formulation, serum concentration, G-1 concentration, and treatment duration.

  • Consider Inter-laboratory Variability: Differences in reagents, equipment, and even subtle variations in technique can contribute to different outcomes between labs.

  • Perform Necessary Controls: Ensure you are using appropriate positive and negative controls in your experiments to validate your assay system.

Data Presentation

Table 1: Example of Dose-Response Variability for G-1 in a Cell Viability Assay
Cell LineExperiment 1 (IC50 in µM)Experiment 2 (IC50 in µM)Experiment 3 (IC50 in µM)Average IC50 (µM)Standard Deviation
MCF-75.26.14.85.370.66
SKBR38.97.59.38.570.92
MDA-MB-231> 20> 20> 20> 20N/A

This table illustrates how to present data on the variability of G-1's effect on cell viability across replicate experiments.

Table 2: Example of Apoptosis Assay Results with G-1 Treatment
Cell LineTreatment% Apoptotic Cells (Experiment 1)% Apoptotic Cells (Experiment 2)% Apoptotic Cells (Experiment 3)Average % Apoptotic CellsStandard Deviation
HEC-1-AVehicle (DMSO)4.55.14.84.80.3
HEC-1-AG-1 (10 µM)25.322.826.124.731.70
HEC-1-AG-1 (10 µM) + G-36 (20 µM)8.29.57.98.530.85

This table demonstrates how to present quantitative data from an apoptosis assay, including a control with a GPER antagonist to show specificity.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the effect of G-1 on cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • G-1 Preparation: Prepare a serial dilution of G-1 in complete medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the G-1 dilutions to the respective wells. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify G-1-induced apoptosis.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of G-1 and a vehicle control for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using a gentle method like a cell scraper or mild trypsinization. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Mandatory Visualizations

G1_Signaling_Pathway G1 G-1 GPER GPER G1->GPER Gs Gαs GPER->Gs Src Src GPER->Src AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Effects Cellular Effects (Proliferation, Migration, Apoptosis) PKA->Cellular_Effects MMPs MMPs Src->MMPs pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF cleavage HBEGF HB-EGF EGFR EGFR HBEGF->EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Akt->Cellular_Effects ERK->Cellular_Effects

Caption: G-1 activated GPER signaling pathways.

Experimental_Workflow start Start cell_culture Cell Culture (Maintain and Passage) start->cell_culture cell_seeding Cell Seeding (e.g., 96-well plate) cell_culture->cell_seeding treatment G-1 Treatment (Dose-response) cell_seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assay Endpoint Assay incubation->assay mtt Cell Viability (MTT) assay->mtt e.g. apoptosis Apoptosis (Annexin V) assay->apoptosis e.g. western Western Blot assay->western e.g. data_analysis Data Analysis mtt->data_analysis apoptosis->data_analysis western->data_analysis end End data_analysis->end

Caption: General experimental workflow for G-1 studies.

References

Technical Support Center: Mitigating G-1 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate G-1 cytotoxicity at high concentrations during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary mechanism of action?

G-1 is a selective, non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1][2][3] It is a valuable tool for studying GPER-mediated signaling pathways, which are involved in a variety of physiological and pathological processes.[4][5][6] GPER activation by G-1 can trigger rapid, non-genomic signaling events through various second messengers, influencing cell proliferation, apoptosis, and migration.[5]

Q2: I am observing significant cell death in my experiments with G-1, even at concentrations intended to activate GPER. Why is this happening?

At high concentrations, G-1 can induce cytotoxicity through off-target effects, independent of GPER activation.[2][7][8] A primary off-target mechanism is the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][9] Other GPER-independent cytotoxic effects include the generation of reactive oxygen species (ROS) and mitochondrial damage.[1]

Q3: How can I differentiate between GPER-mediated effects and off-target cytotoxicity of G-1?

To distinguish between on-target and off-target effects, it is crucial to use a GPER-specific antagonist, such as G-36.[7] If the observed effect of G-1 is blocked or reversed by co-treatment with G-36, it is likely a GPER-mediated event.[7] Conversely, if the effect persists in the presence of G-36, it is likely an off-target effect.[1][2][7][8]

Q4: What are the typical concentration ranges for G-1 to observe GPER activation versus cytotoxicity?

The effective concentration of G-1 for GPER activation and the onset of cytotoxicity are cell-type dependent. However, GPER-mediated effects are often observed in the nanomolar to low micromolar range, while cytotoxicity becomes more prominent at concentrations of 0.5 µM and higher.[1] It is essential to perform a dose-response curve for your specific cell line to determine the optimal concentration for GPER activation with minimal cytotoxicity.[7]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in multiple cell lines.
  • Possible Cause: The G-1 concentration is too high, leading to off-target effects.[7]

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Determine the half-maximal inhibitory concentration (IC50) of G-1 in your cell lines using a cytotoxicity assay such as MTT or Trypan Blue exclusion.[10][11]

    • Titrate G-1 Concentration: Use the lowest effective concentration of G-1 that elicits the desired GPER-mediated response while minimizing cytotoxicity.[7]

    • Include proper controls: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve G-1.[10]

Issue 2: Inconsistent or contradictory results between experiments.
  • Possible Cause: Variability in experimental conditions or off-target effects of G-1 are influencing the outcome.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and media composition between experiments.[10]

    • Use a GPER Antagonist: Co-treat with G-36 to confirm that the observed effects are GPER-mediated.[7]

    • Employ GPER Knockdown/Knockout Models: If available, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GPER expression to confirm GPER-independent effects.[7]

Data Presentation

Table 1: Concentration-Dependent Effects of G-1 in Various Cell Lines

Cell LineEffective Concentration (GPER Activation)Cytotoxic Concentration (IC50)Observed EffectsReference
Jurkat (T-ALL)Not specified~1 µM (24h)G2/M arrest, apoptosis, microtubule disruption, ROS generation[1]
CCRF-CEM (T-ALL)Not specified>1 µM (24h)Concentration-dependent reduction in live cell count[1]
LN229 (Glioblastoma)Not specified>1 µM (72h)G2/M arrest, tubulin polymerization blockade[9]
U251 (Glioblastoma)Not specified>1 µM (72h)G2/M arrest, tubulin polymerization blockade[9]
KGN (Ovarian Granulosa Tumor)Not specifiedGPER-independent inhibition of proliferationApoptosis[12]
HEK293 (GPER-null)Not applicablePotent inhibition of proliferationCell cycle arrest, apoptosis[13]

Experimental Protocols

Protocol 1: Determining the IC50 of G-1 using MTT Assay

Objective: To determine the concentration of G-1 that inhibits cell viability by 50%.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • G-1 stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of G-1 in complete culture medium. Remove the old medium from the cells and add the G-1 dilutions. Include vehicle-only and untreated controls.[10]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.[10]

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[10]

  • Data Analysis: Convert absorbance values to the percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[10]

Protocol 2: Differentiating On-Target vs. Off-Target Effects using a GPER Antagonist

Objective: To determine if the effects of G-1 are mediated by GPER.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • G-1 stock solution

  • G-36 (GPER antagonist) stock solution

  • Appropriate assay for the downstream analysis (e.g., Western blot, qPCR, proliferation assay)

Procedure:

  • Cell Seeding and Treatment Groups: Seed cells as required for your downstream assay. Set up the following treatment groups:

    • Vehicle control (e.g., DMSO)

    • G-1 alone

    • G-36 alone

    • G-1 + G-36 (pre-treat with G-36 for 30-60 minutes before adding G-1)

  • Incubation: Incubate the cells for the desired experimental duration.[7]

  • Analysis: Perform the relevant downstream analysis to assess the effect of G-1 in the presence and absence of G-36.[7]

  • Expected Outcome:

    • If the effect of G-1 is GPER-mediated, it will be significantly reduced or abolished in the cells pre-treated with G-36.[7]

    • If the effect persists, it is likely due to a GPER-independent, off-target mechanism.[7]

Mandatory Visualizations

GPER_Signaling_Pathway G1 G-1 GPER GPER G1->GPER Binds G_protein G Proteins (Gα, Gβγ) GPER->G_protein Activates AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C (PLC) G_protein->PLC SRC SRC G_protein->SRC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Responses (Proliferation, Survival, Migration) PKA->Cellular_Response IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Mobilization IP3->Ca2 Ca2->Cellular_Response MMPs MMPs SRC->MMPs HB_EGF pro-HB-EGF MMPs->HB_EGF Cleaves EGFR EGFR HB_EGF->EGFR Activates PI3K PI3K EGFR->PI3K MAPK_pathway MAPK Pathway (Raf/MEK/ERK) EGFR->MAPK_pathway AKT Akt PI3K->AKT AKT->Cellular_Response MAPK_pathway->Cellular_Response

Caption: G-1 activated GPER signaling pathways.

Cytotoxicity_Workflow cluster_results Interpret Results start Start: High G-1 Cytotoxicity Observed dose_response 1. Perform Dose-Response (e.g., MTT Assay) start->dose_response determine_ic50 2. Determine IC50 Value dose_response->determine_ic50 select_conc 3. Select G-1 Concentrations (Below and Around IC50) determine_ic50->select_conc antagonist_exp 4. Co-treatment with GPER Antagonist (G-36) select_conc->antagonist_exp analyze 5. Analyze Downstream Effects (e.g., Apoptosis, Cell Cycle) antagonist_exp->analyze blocked Effect Blocked by G-36? analyze->blocked on_target Conclusion: GPER-Mediated Effect (On-Target) blocked->on_target Yes off_target Conclusion: GPER-Independent Effect (Off-Target) blocked->off_target No end End: Mechanism Identified on_target->end off_target->end

Caption: Workflow for investigating G-1 cytotoxicity.

Troubleshooting_Logic start Problem: Unexpected Cytotoxicity with G-1 q1 Is the G-1 concentration >0.5 µM? start->q1 a1_yes High concentrations can cause off-target microtubule disruption. q1->a1_yes Yes q2 Have you run a full dose-response curve? q1->q2 No a1_yes->q2 a2_no Action: Determine IC50 to find a non-cytotoxic working concentration. q2->a2_no No q3 Are you using a GPER antagonist control (G-36)? q2->q3 Yes a2_no->q3 a3_no Action: Co-treat with G-36 to confirm if the effect is GPER-mediated. q3->a3_no No resolution Resolution: Differentiate on-target vs. off-target effects and optimize G-1 concentration. q3->resolution Yes a3_no->resolution

Caption: Troubleshooting G-1 cytotoxicity logic.

References

Technical Support Center: G-1 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful in vivo administration of G-1.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary mechanism of action?

G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. It is a valuable tool for studying the non-genomic signaling pathways of estrogen. Upon binding to GPER, G-1 initiates a cascade of downstream signaling events that can influence a variety of physiological and pathological processes, including metabolic regulation, cardiovascular function, and cancer progression.

Q2: What are the main challenges in delivering G-1 in animal studies?

The primary challenge with G-1 is its poor aqueous solubility. This can lead to several issues during in vivo administration, including:

  • Precipitation: G-1 may precipitate out of solution when a concentrated stock (typically in DMSO) is diluted into an aqueous vehicle for injection. This can lead to inaccurate dosing and potential injection site reactions.[1]

  • Poor Bioavailability: Due to its low solubility, the oral bioavailability of G-1 is expected to be low. Even with parenteral administration, poor formulation can limit its absorption and distribution to target tissues.

  • Inconsistent Results: Issues with solubility and formulation can lead to high variability in experimental outcomes between animals and between studies.

Q3: What are the recommended storage conditions for G-1?

G-1 is typically supplied as a powder and should be stored at -20°C for long-term stability. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: G-1 Precipitates Upon Formulation or Injection

Question: My G-1 solution becomes cloudy or forms a precipitate when I prepare it for injection. What can I do?

Answer: This is a common issue due to G-1's low water solubility.[1] Here is a troubleshooting workflow to address this problem:

G1_Precipitation_Troubleshooting start G-1 Precipitation Observed vehicle_check Review Vehicle Composition start->vehicle_check formulation_method Optimize Formulation Method vehicle_check->formulation_method solution1 Increase Co-solvent Percentage (e.g., PEG300) Decrease Final Aqueous Volume vehicle_check->solution1 Is the aqueous component too high? alternative_vehicles Consider Alternative Vehicles formulation_method->alternative_vehicles solution2 Sequential Addition of Components: 1. Dissolve G-1 in DMSO 2. Add PEG300 and mix 3. Add Tween-80 and mix 4. Slowly add saline/PBS formulation_method->solution2 Are you adding components in the correct order? solution3 Use Cyclodextrins (e.g., HP-β-CD) to form inclusion complexes alternative_vehicles->solution3 solution4 Incorporate Surfactants (e.g., Pluronic F-127) to form micelles alternative_vehicles->solution4 end_goal Achieve Clear, Stable Solution for Dosing solution1->end_goal solution2->end_goal solution3->end_goal solution4->end_goal

Troubleshooting workflow for G-1 precipitation.

Issue 2: Lack of Efficacy or Inconsistent Results

Question: I am not observing the expected biological effect of G-1 in my animal model, or the results are highly variable between animals. What should I investigate?

Answer: A lack of efficacy or high variability can stem from multiple factors, from the formulation to the experimental design. Below is a workflow to systematically troubleshoot this issue.

G1_Efficacy_Troubleshooting start Lack of Efficacy or High Variability Observed check_formulation Verify Formulation and Dosing start->check_formulation check_bioavailability Assess Bioavailability check_formulation->check_bioavailability solution1 Ensure complete solubilization of G-1. Check for precipitation. Verify accurate dose calculation and administration. check_formulation->solution1 check_dose Evaluate Dose and Schedule check_bioavailability->check_dose solution2 Consider a pilot pharmacokinetic (PK) study. Change administration route (e.g., SC to IP). Optimize vehicle to improve absorption. check_bioavailability->solution2 check_target Confirm Target Engagement check_dose->check_target solution3 Perform a dose-response study. Increase dosing frequency based on PK data. check_dose->solution3 solution4 Measure downstream markers of GPER activation in target tissues (e.g., p-ERK). check_target->solution4 end_goal Consistent and Expected In Vivo Response solution1->end_goal solution2->end_goal solution3->end_goal solution4->end_goal

Troubleshooting workflow for lack of efficacy or inconsistent results.

Issue 3: Unexpected Toxicity or Adverse Events

Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy, injection site reactions) after G-1 administration. What could be the cause?

Answer: Toxicity can be caused by the vehicle, the compound itself, or off-target effects.

  • Vehicle Toxicity: Some co-solvents, like DMSO, can cause toxicity at higher concentrations. Ensure the final concentration of DMSO is as low as possible, ideally below 10% for intraperitoneal injections and even lower for subcutaneous injections.

  • Compound-Specific Toxicity: While G-1 is generally used to study specific pathways, high concentrations may lead to off-target effects. One reported off-target effect of G-1 at higher concentrations is the disruption of microtubules.[2][3][4][5][6]

  • Injection Site Reactions: These are often due to the formulation's pH, sterility, or precipitation of the compound. Ensure the final formulation is sterile, has a pH close to neutral, and is a clear solution.

Data Presentation

Table 1: G-1 Solubility and Formulation Strategies

Vehicle/ExcipientDescriptionMaximum Reported Solubility/ConcentrationKey Considerations
DMSO Dimethyl sulfoxideSoluble up to 100 mM.[7][8]Used for stock solutions. Can cause toxicity at high concentrations in vivo.
DMSO/PEG300/Tween-80/Saline A common co-solvent and surfactant mixture.A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can dissolve at least 2.5 mg/mL of a similar compound.[7]A step-by-step preparation is crucial to avoid precipitation.[9]
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes with hydrophobic drugs to increase aqueous solubility.Can significantly increase the solubility of poorly soluble drugs.[10]May alter the pharmacokinetic profile of the compound.
Pluronic F-127 A non-ionic surfactant that can form micelles to encapsulate hydrophobic compounds.Often used at concentrations of 0.02-0.1% in final formulations.[11]Can improve solubility and bioavailability.

Table 2: In Vivo Dose-Response of G-1 in a Mouse Xenograft Tumor Model

Dose of G-1 (mg/kg)Administration RouteDosing FrequencyObserved Effect on Tumor VolumeReference
1-5IntraperitonealDailySignificant decrease in tumor growth in glioblastoma xenografts.[12]
2.5IntraperitonealNot specifiedInhibition of tumor growth in gastric cancer xenografts.
50-100 µg/kgNot specifiedDailyDose-dependent improvement in kidney function markers in a cisplatin-induced CKD model.[13]

Experimental Protocols

Protocol 1: Preparation of G-1 Formulation using a Co-Solvent System

This protocol is adapted from a common vehicle formulation for poorly soluble compounds for oral or intraperitoneal administration.[9]

Materials:

  • G-1 powder

  • Anhydrous DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure (to prepare 1 mL of a 2.5 mg/mL solution):

  • Prepare G-1 Stock in DMSO: First, prepare a concentrated stock solution of G-1 in DMSO (e.g., 25 mg/mL). Ensure the G-1 is completely dissolved.

  • Sequential Addition: In a sterile microcentrifuge tube, add the components in the following order, mixing thoroughly after each addition: a. Add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL G-1 in DMSO stock solution. Vortex until the solution is clear. c. Add 50 µL of Tween-80. Vortex thoroughly. d. Slowly add 450 µL of sterile saline while vortexing to bring the final volume to 1 mL.

  • Final Formulation: The final formulation should be a clear solution containing 2.5 mg/mL G-1 in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administration: Use this formulation for intraperitoneal or oral gavage administration. For subcutaneous injection, the high percentage of organic solvents may cause irritation, and further dilution or an alternative formulation is recommended.

Protocol 2: Subcutaneous Injection in Mice

This is a general protocol for subcutaneous (SC) injection in mice.

Materials:

  • Prepared sterile G-1 formulation

  • Sterile syringe (e.g., 1 mL)

  • Sterile needle (e.g., 25-27 gauge)

  • 70% ethanol wipes

  • Animal restrainer (optional)

Procedure:

  • Animal Restraint: Gently restrain the mouse. One common method is to grasp the loose skin over the neck and shoulders (scruffing) to create a "tent" of skin.

  • Injection Site: The preferred injection site is the dorsal midline, between the shoulder blades.

  • Aseptic Technique: Wipe the injection site with a 70% ethanol wipe and allow it to dry.

  • Needle Insertion: With the needle bevel facing up, insert the needle at the base of the tented skin at a shallow angle (~15-20 degrees).

  • Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and try again in a different location with a fresh needle and syringe.

  • Injection: Slowly inject the solution (typically 100-200 µL for a mouse).

  • Withdrawal: Smoothly withdraw the needle and apply gentle pressure to the injection site for a few seconds with a dry gauze pad if necessary.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress, pain, or injection site reactions.

Mandatory Visualization

GPER Signaling Pathway

GPER_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling G1 G-1 GPER GPER G1->GPER binds G_protein G Proteins (Gα, Gβγ) GPER->G_protein activates Src Src G_protein->Src activates PLC_Ca PLC -> IP3 -> Ca²⁺ Mobilization G_protein->PLC_Ca MMP MMP Src->MMP activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR transactivates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Cellular_Response Cellular Response (Proliferation, Migration, Apoptosis) PI3K_AKT->Cellular_Response MAPK_ERK->Cellular_Response PLC_Ca->Cellular_Response

Simplified GPER signaling pathway activated by G-1.

References

Validation & Comparative

A Comparative Guide to G-1 and Estradiol Effects on GPER Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the selective G protein-coupled estrogen receptor (GPER) agonist G-1 and the endogenous estrogen, 17β-estradiol, on GPER signaling. The data presented herein is curated from peer-reviewed scientific literature to facilitate an objective evaluation of their respective activities.

Introduction

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a key mediator of rapid, non-genomic estrogenic signaling.[1][2] Unlike the classical nuclear estrogen receptors (ERα and ERβ) that primarily function as ligand-activated transcription factors, GPER is a seven-transmembrane receptor that, upon activation, initiates a cascade of intracellular signaling events.[3] Understanding the distinct and overlapping effects of the selective synthetic agonist G-1 and the natural ligand estradiol on GPER is crucial for dissecting its physiological roles and for the development of novel therapeutics targeting this receptor.

G-1 is a non-steroidal, high-affinity agonist that is highly selective for GPER, exhibiting negligible binding to ERα and ERβ at concentrations where it potently activates GPER.[4][5] This selectivity makes G-1 an invaluable tool for isolating and studying GPER-specific signaling pathways.[4] Estradiol, on the other hand, is the primary endogenous estrogen and activates all three estrogen receptors: ERα, ERβ, and GPER.[3] This non-selective action can complicate the interpretation of its effects, as cellular responses may result from the activation of multiple receptor types.

This guide will compare the binding affinities and functional potencies of G-1 and estradiol at GPER, detail the key signaling pathways they activate, and provide standardized protocols for the experimental assays used to generate this data.

Data Presentation: Quantitative Comparison of G-1 and Estradiol

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of G-1 and estradiol for GPER. It is important to note that these values can vary depending on the cell type, receptor expression levels, and specific assay conditions used in different studies.

Table 1: Binding Affinity for GPER

LigandBinding Affinity (Ki)Cell SystemReference
G-111 nMCOS7 cells transfected with GPER[4]
17β-estradiol~3-6 nMCells expressing GPER[6]
17β-estradiol~6 nMGPER-transfected COS cells[6]

Table 2: Functional Potency (EC50) for GPER-Mediated Signaling

Signaling PathwayLigandEC50Cell SystemReference
Calcium MobilizationG-12 nMCOS7 cells[4]
Calcium Mobilization17β-estradiol~5 nMMCF10A cells[7]
cAMP ProductionG-1Similar to G-1HL60 cells[8]
ERK1/2 PhosphorylationG-1Not explicitly statedVarious cell lines[7]
ERK1/2 Phosphorylation17β-estradiolNot explicitly statedVarious cell lines[9]

GPER Signaling Pathways

Activation of GPER by both G-1 and estradiol initiates several key downstream signaling cascades. These rapid, non-genomic effects are central to GPER's diverse physiological roles.[1]

The primary signaling pathways include:

  • Calcium Mobilization: GPER activation can lead to a rapid increase in intracellular calcium concentration ([Ca2+]i), often through the Gαq pathway, which stimulates phospholipase C (PLC) and the production of inositol trisphosphate (IP3).[1][10]

  • cAMP Production: GPER can couple to Gαs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[1][3]

  • ERK1/2 Phosphorylation: A common downstream consequence of GPER activation is the transactivation of the epidermal growth factor receptor (EGFR). This involves the Gβγ-mediated activation of Src, leading to the release of heparin-binding EGF-like growth factor (HB-EGF), which in turn activates EGFR and the downstream mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2.[3][11]

dot

GPER_Signaling_Pathways cluster_ligands Ligands cluster_downstream Downstream Signaling G1 G-1 GPER GPER G1->GPER Estradiol Estradiol Estradiol->GPER Ca_Mobilization Calcium Mobilization GPER->Ca_Mobilization cAMP_Production cAMP Production GPER->cAMP_Production EGFR_Transactivation EGFR Transactivation GPER->EGFR_Transactivation ERK_Phosphorylation ERK1/2 Phosphorylation EGFR_Transactivation->ERK_Phosphorylation

Caption: GPER signaling pathways activated by G-1 and estradiol.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a foundation for researchers to design and execute their own studies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for GPER.

Objective: To measure the ability of G-1 and estradiol to compete with a radiolabeled ligand for binding to GPER.

Materials:

  • Cell membranes prepared from cells overexpressing GPER.

  • Radiolabeled ligand (e.g., [3H]-estradiol).

  • Unlabeled test compounds (G-1, estradiol).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in binding buffer.

  • After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Radioligand_Binding_Workflow A Incubate Membranes with Radioligand & Competitor B Filtration A->B C Washing B->C D Scintillation Counting C->D E Data Analysis (IC50/Ki) D->E

Caption: Workflow for a radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of G-1 and estradiol to induce an increase in intracellular calcium concentration.

Objective: To determine the potency (EC50) of G-1 and estradiol in stimulating GPER-mediated calcium mobilization.

Materials:

  • Cells expressing GPER.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Test compounds (G-1, estradiol) at various concentrations.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed cells in a black-walled, clear-bottom microplate.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound to the cells.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

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Calcium_Mobilization_Workflow A Cell Seeding B Dye Loading A->B C Washing B->C D Compound Addition C->D E Fluorescence Reading D->E F Data Analysis (EC50) E->F

Caption: Workflow for a calcium mobilization assay.

cAMP Production Assay

This functional assay assesses the activation of the Gαs pathway by GPER in response to G-1 and estradiol.

Objective: To determine the potency (EC50) of G-1 and estradiol in stimulating GPER-mediated cAMP production.

Materials:

  • Cells expressing GPER.

  • Test compounds (G-1, estradiol) at various concentrations.

  • cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

  • Cell lysis buffer.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Treat cells with varying concentrations of the test compound for a specified incubation period.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Plot the amount of cAMP produced against the logarithm of the agonist concentration to determine the EC50 value.

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cAMP_Assay_Workflow A Cell Treatment with Agonist B Cell Lysis A->B C cAMP Detection B->C D Data Analysis (EC50) C->D

Caption: Workflow for a cAMP production assay.

Western Blot for ERK1/2 Phosphorylation

This assay assesses the activation of the MAPK/ERK pathway downstream of GPER.

Objective: To determine the effect of G-1 and estradiol on the phosphorylation of ERK1/2.

Materials:

  • Cells expressing GPER.

  • Test compounds (G-1, estradiol).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat serum-starved cells with the test compounds for various time points.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody against p-ERK1/2.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Quantify the band intensities to determine the fold change in ERK1/2 phosphorylation.

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Western_Blot_Workflow A Cell Treatment & Lysis B SDS-PAGE & Transfer A->B C Immunoblotting (p-ERK) B->C D Detection C->D E Stripping & Re-probing (Total ERK) D->E F Quantification E->F

Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.

Conclusion

This guide provides a comparative overview of the effects of G-1 and estradiol on GPER signaling. The data clearly establishes G-1 as a potent and highly selective GPER agonist, making it an essential tool for investigating GPER-specific functions. Estradiol, while a natural and potent activator of GPER, also engages nuclear estrogen receptors, which should be considered when interpreting experimental results. The provided experimental protocols offer a standardized framework for the further characterization of these and other compounds targeting GPER. For researchers in pharmacology, cell biology, and drug development, a thorough understanding of these comparative activities is fundamental to advancing our knowledge of GPER in health and disease.

References

A Comparative Guide: (3aS,4R,9bR)-G-1 versus Tamoxifen in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between investigational compounds and established therapies is paramount. This guide provides a detailed, objective comparison of the selective G protein-coupled estrogen receptor (GPER) agonist, (3aS,4R,9bR)-G-1 (G-1), and the established selective estrogen receptor modulator (SERM), tamoxifen, in the context of breast cancer cell models. This comparison is supported by experimental data on their effects on cell viability, apoptosis, and cell cycle progression, alongside detailed experimental protocols and signaling pathway diagrams.

Quantitative Data Comparison

The following tables summarize the quantitative effects of G-1 and tamoxifen on various breast cancer cell lines. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50) of G-1 and Tamoxifen in Breast Cancer Cell Lines

CompoundCell LineReceptor StatusIC50 ValueTreatment DurationReference
This compound MCF-7ER+, GPER+1.1 µM3 days[1]
SK-BR-3ER-, GPER+2.8 µM3 days[1]
MDA-MB-231ER-, GPER- (or low)> 2 µM (significant suppression at 2µM)72 hours[2]
Tamoxifen MCF-7ER+, GPER+4.506 µg/mL (~12.1 µM)24 hours[3]
MCF-7ER+, GPER+~250 µM (to induce 50% viability loss)48 hours[4]
MDA-MB-468ER-20 µM (to induce apoptosis)Not specified

Table 2: Effects of G-1 and Tamoxifen on Cell Cycle Distribution in Breast Cancer Cells

CompoundCell LineConcentrationDurationEffectReference
This compound MCF-7 & SK-BR-31 µMNot specifiedAccumulation of cells in G2/M phase[1]
Ovarian & Breast Cancer Cells1 µMNot specifiedIncreased cells in S and G2/M phases[5]
Tamoxifen MCF-7Not specifiedNot specifiedAccumulation of cells in early G1 phase
MDA-MB-23125 µM24 & 48 hoursG1 phase arrest

Table 3: Induction of Apoptosis by G-1 and Tamoxifen in Breast Cancer Cells

CompoundCell LineConcentrationDurationApoptotic EffectReference
This compound MDA-MB-23110 µMNot specifiedEnhanced apoptosis compared to control[6]
Tamoxifen MCF-7250 µM48 hours45.7% of cells in late apoptotic phase
MCF-75 µg/mLNot specifiedSignificant increase in caspase-9 activity[3]
MDA-MB-46820 µMNot specifiedInduced apoptosis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in this guide.

Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of approximately 1 x 10^4 cells per well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[7]

  • Treatment: Prepare stock solutions of G-1 and tamoxifen in a suitable solvent like DMSO. Serially dilute the compounds to the desired concentrations in fresh culture medium. Replace the existing medium with the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the treated cells for the specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Seeding and Treatment: Culture breast cancer cells in 6-well plates and treat them with the desired concentrations of G-1, tamoxifen, or vehicle control for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Use trypsin to detach adherent cells and combine them with the cells in the supernatant.

  • Fixation: Wash the cells with 1x PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C overnight.[7]

  • Staining: Centrifuge the cells to remove the ethanol and wash with 1x PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[7]

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.[7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Plate cells and treat with G-1, tamoxifen, or vehicle control as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Both G-1 and tamoxifen can modulate intracellular signaling pathways, with the G protein-coupled estrogen receptor (GPER) playing a significant role.

GPER_Signaling G1 G-1 GPER GPER G1->GPER Tamoxifen Tamoxifen Tamoxifen->GPER AC Adenylyl Cyclase GPER->AC EGFR EGFR GPER->EGFR Transactivation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PI3K PI3K EGFR->PI3K MAPK_pathway MAPK/ERK Pathway EGFR->MAPK_pathway Akt Akt PI3K->Akt Cell_Cycle Cell Cycle Regulation Akt->Cell_Cycle Apoptosis Apoptosis Akt->Apoptosis MAPK_pathway->Cell_Cycle Proliferation Cell Proliferation MAPK_pathway->Proliferation

Caption: GPER signaling activated by G-1 and Tamoxifen.

Experimental Workflow

A generalized workflow for a comparative study of G-1 and tamoxifen is outlined below.

Experimental_Workflow cluster_assays Cellular Assays start Start: Select Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) culture Cell Culture and Maintenance start->culture treatment Treatment with G-1, Tamoxifen, and Vehicle Control culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis data_analysis Data Analysis and Comparison (IC50, % of cells in each phase, % apoptosis) viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis conclusion Conclusion and Interpretation data_analysis->conclusion

Caption: Workflow for comparing G-1 and Tamoxifen.

Discussion and Conclusion

The available data suggests that both this compound and tamoxifen exert anti-proliferative and pro-apoptotic effects on breast cancer cells, albeit through potentially different primary mechanisms and with varying potencies depending on the cell line.

Tamoxifen is a well-characterized SERM that primarily acts as an antagonist of the nuclear estrogen receptor in breast tissue, leading to a G1 cell cycle arrest.[3] However, it also demonstrates agonist activity at the G protein-coupled estrogen receptor (GPER), which can mediate non-genomic signaling.[1] Its effects are most pronounced in ER-positive breast cancer cells like MCF-7.

This compound , on the other hand, is a selective agonist for GPER.[2] Studies indicate that G-1 can inhibit the proliferation of both ER-positive (MCF-7) and ER-negative (SK-BR-3) breast cancer cells that express GPER, often inducing a G2/M phase cell cycle arrest.[1][5] Interestingly, some research suggests that G-1's anti-proliferative effects may also occur in a GPER-independent manner at higher concentrations.[2]

The differential effects on the cell cycle (G1 arrest for tamoxifen vs. G2/M arrest for G-1) suggest distinct downstream signaling consequences. The activation of GPER by both compounds can lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the MAPK/ERK and PI3K/Akt signaling pathways, which can have complex and context-dependent effects on cell proliferation and survival.

For drug development professionals, the GPER-selective action of G-1 presents an interesting therapeutic avenue, particularly for ER-negative or tamoxifen-resistant breast cancers that may still express GPER. However, the existing data is preliminary, and a direct, head-to-head comparison of G-1 and tamoxifen in a comprehensive panel of breast cancer cell lines under standardized conditions is necessary to fully elucidate their relative efficacy and mechanisms of action. This guide serves as a foundational resource to inform the design of such future studies.

References

G-1 Versus ERα Selective Agonists in Proliferation Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proliferative effects of estrogens are mediated by multiple pathways, primarily through the classical nuclear estrogen receptor alpha (ERα) and the G protein-coupled estrogen receptor (GPER/GPR30). Understanding the distinct roles of these receptors in cell proliferation is crucial for the development of targeted therapies. This guide provides an objective comparison of the proliferative responses induced by the GPER-selective agonist G-1 and selective ERα agonists, supported by experimental data and detailed protocols.

Introduction to G-1 and ERα Selective Agonists

G-1 is a non-steroidal, high-affinity selective agonist for GPER.[1] It allows for the specific investigation of GPER-mediated signaling, independent of the classical estrogen receptors, ERα and ERβ.[1]

ERα selective agonists , such as Propyl Pyrazole Triol (PPT), are pharmacological tools designed to specifically activate ERα.[2][3] PPT exhibits a significantly higher binding affinity for ERα over ERβ, enabling the dissection of ERα-specific cellular responses.[2]

Comparative Proliferation Data

The effects of G-1 and ERα selective agonists on cell proliferation are highly context-dependent, varying with cell type, receptor expression levels, and the presence of other signaling molecules. Below is a summary of findings from various studies.

Cell LineReceptor StatusAgonistConcentrationAssayProliferative EffectReference
Breast Cancer
MCF-7 (ERα-positive)ERα+, GPER+G-1Not specifiedNot specifiedContributes to E2-induced proliferation[4]
MCF-7 (ERα-positive)ERα+, GPER+Estradiol (E2)Not specifiedCCK-8, Colony FormationPromotes proliferation[5]
T47D (ERα-positive)ERα+, ERβ induciblePPT10 nMCell Counting50% increase in cell number[6]
MDA-MB-231 (ERα-negative)ERα-, GPER+G-110 µMNot specifiedSuppresses proliferation, induces apoptosis[7]
MDA-MB-231 (ERα-negative)ERα-, GPER-G-1>0.5 µMNot specifiedSuppresses proliferation[1][8]
MCF10A (ERα/β-negative)ERα/β-, GPER+G-1Not specifiedMitotic IndexIncreased proliferation[9]
Ovarian Cancer
OVCAR5 (ERα-negative)ERα-, GPER+G-1Not specifiedMTT, BrdUStimulated proliferation[10]
KGN (Granulosa cell tumor)GPER+G-1>0.5 µMCell CountingSuppressed proliferation[8]
High-Grade Serous Ovarian CancerNot specifiedG-1Not specifiedNot specifiedAttenuated cell proliferation[11]
Glioblastoma
LN229, U251GPER+G-11 µMMTT, Colony FormationInhibited cell growth[12]
Other
HEK-293 (GPER-negative)GPER-G-10.5-2 µMFlow CytometrySuppressed proliferation[1]

Key Observations:

  • G-1's Dual Role: The GPER agonist G-1 has demonstrated both proliferative and anti-proliferative effects. In some ERα-negative breast and ovarian cancer cells, G-1 stimulates proliferation.[9][10] Conversely, in other breast cancer cell lines, glioblastoma cells, and even in some ovarian cancer contexts, G-1 suppresses proliferation and can induce apoptosis.[7][8][11][12] Some studies suggest that the anti-proliferative effects of G-1 at higher concentrations may be GPER-independent.[1][8]

  • ERα Agonists Promote Proliferation: Selective activation of ERα by agonists like PPT generally leads to increased proliferation, particularly in ERα-positive breast cancer cells.[6] This aligns with the well-established role of ERα in driving the growth of hormone-responsive cancers.[13][14]

  • Receptor Status is Critical: The relative expression of ERα and GPER in a given cell line is a key determinant of its response to these selective agonists. In cells lacking ERα but expressing GPER, G-1 can mediate estrogenic proliferative signals.[9][10]

Signaling Pathways

The differential effects of G-1 and ERα selective agonists on proliferation can be attributed to the distinct signaling cascades they activate.

GPER/G-1 Signaling: Activation of GPER by G-1 is known to trigger rapid, non-genomic signaling pathways. These can include the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAPK/ERK and PI3K/Akt pathways, which are key regulators of cell proliferation and survival.[9][15]

GPER_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER Src Src GPER->Src EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras MMPs MMPs Src->MMPs HB_EGF pro-HB-EGF MMPs->HB_EGF cleavage HB_EGF->EGFR activates Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation) Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: GPER signaling pathway leading to proliferation.

ERα Signaling: ERα primarily functions as a ligand-activated transcription factor. Upon binding to an agonist, ERα translocates to the nucleus and regulates the expression of genes involved in cell cycle progression, such as c-myc and cyclin D1.[13] ERα can also engage in non-genomic signaling, often through interactions with other signaling molecules like PI3K and Src.[16]

ERa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERa_agonist ERα Agonist ERa_cyto ERα ERa_agonist->ERa_cyto PI3K PI3K ERa_cyto->PI3K Non-genomic ERa_nuc ERα ERa_cyto->ERa_nuc Translocation Akt Akt PI3K->Akt Cell_Cycle Cell Cycle Progression Akt->Cell_Cycle ERE ERE ERa_nuc->ERE Binds to Proliferation_Genes Proliferation Genes (e.g., c-myc, Cyclin D1) ERE->Proliferation_Genes Transcription Proliferation_Genes->Cell_Cycle

Caption: ERα signaling pathway leading to proliferation.

Experimental Protocols

Standard proliferation assays are employed to quantify the effects of G-1 and ERα agonists. The MTT assay is a common colorimetric method.

MTT Proliferation Assay Protocol

This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.[17][18][19]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • G-1 and/or ERα selective agonist (e.g., PPT)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol, SDS-HCl)[19]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the agonist (G-1 or ERα agonist) or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17] A reference wavelength of >650 nm can be used to subtract background.[17]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

MTT_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Agonist or Vehicle B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Analyze Data H->I

Caption: General workflow for an MTT proliferation assay.

Conclusion

The choice between using a G-1 or an ERα selective agonist in proliferation assays depends on the specific research question and the cellular context.

  • To investigate non-genomic, rapid estrogenic signaling leading to proliferation, particularly in ERα-negative systems, G-1 is the appropriate tool.

  • To study the classical, genomic pathway of estrogen-induced proliferation mediated by the nuclear receptor, an ERα selective agonist like PPT is the preferred choice.

It is important to note that the effects of G-1 can be complex and may not always be proliferative. Therefore, careful dose-response studies and validation of the involvement of GPER are essential for the accurate interpretation of results. This comparative guide serves as a foundational resource for researchers designing and interpreting proliferation experiments involving these selective estrogen receptor agonists.

References

G-1 Specificity Under the Microscope: A Comparative Guide Using GPER Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of pharmacological tools is paramount. This guide provides a comprehensive comparison of the G protein-coupled estrogen receptor (GPER) agonist, G-1, validating its specificity through the lens of GPER knockout models and alternative experimental approaches. The data presented herein, supported by detailed methodologies, aims to offer a clear perspective on the GPER-dependent and independent effects of G-1.

The compound G-1 has been widely adopted as a selective GPER agonist to elucidate the non-genomic signaling of estrogens. However, emerging evidence suggests that at higher concentrations, G-1 can elicit biological responses independent of GPER. This guide critically evaluates the specificity of G-1, presenting data from studies utilizing GPER knockout models, GPER-negative cell lines, and pharmacological inhibition with GPER antagonists.

GPER-Dependent Efficacy of G-1: Corroboration from Knockout Models

A substantial body of evidence supports the GPER-mediated action of G-1 across various physiological systems. In these studies, the biological effects of G-1 observed in wild-type models are significantly attenuated or completely absent in their GPER knockout counterparts, providing strong validation for its on-target activity.

Cardiovascular and Metabolic Regulation

In the cardiovascular system, G-1's ability to induce vasorelaxation and lower blood pressure is abrogated in GPER knockout mice. Similarly, the metabolic benefits of G-1, such as improved glucose homeostasis and reduced body weight in models of obesity and diabetes, are not observed in animals lacking GPER.[1][2]

Neuroprotective and Cardioprotective Effects

G-1 has demonstrated protective effects in models of neurological and cardiac injury. For instance, in studies of ischemia/reperfusion injury, G-1 treatment reduces apoptosis in cardiomyocytes, an effect that is not present in GPER-knockout cells.[3] This highlights the crucial role of GPER in mediating the protective signaling cascades initiated by G-1.

Unmasking GPER-Independent Effects of G-1

Conversely, a growing number of studies have reported biological activities of G-1 that persist even in the absence of GPER. These off-target effects are often observed at micromolar concentrations and are particularly prominent in cancer cell lines.

Anti-proliferative and Pro-apoptotic Activity in Cancer Cells

Several studies have shown that G-1 can suppress proliferation and induce apoptosis in various cancer cell lines, including ovarian, breast, and adrenocortical cancer, through a GPER-independent mechanism.[4][5] These effects were not blocked by GPER antagonists or siRNA-mediated knockdown of GPER, and were also observed in GPER-negative cell lines like HEK-293.[4]

The proposed mechanisms for these GPER-independent actions include the induction of reactive oxygen species (ROS) and sustained activation of the ERK1/2 pathway, ultimately leading to cell cycle arrest and apoptosis via the intrinsic pathway involving the pro-apoptotic protein BAX.[5]

Interaction with Microtubules

Another proposed GPER-independent mechanism of G-1, particularly at higher concentrations, is its interaction with the microtubule network.[6] This interaction can disrupt tubulin dynamics, leading to mitotic arrest and subsequent apoptosis. This off-target effect is a critical consideration when interpreting data from studies using G-1, especially in the context of cell proliferation and cancer.

Comparative Data Summary

The following tables summarize the quantitative data from key studies, comparing the effects of G-1 in the presence and absence of functional GPER.

GPER-Dependent Effects Model System G-1 Concentration Endpoint Measured Observation in Wild-Type Observation in GPER Knockout/Negative Reference
CardioprotectionH9C2 CardiomyocytesNot SpecifiedBcl-2 levels, Bax levels, Apoptosis, SOD levels, ATP levelsIncreased Bcl-2, SOD, ATP; Decreased Bax, ApoptosisNo significant effect[3]
Metabolic RegulationOvariectomized MiceNot SpecifiedBody Weight, Glucose HomeostasisReduced body weight, Improved glucose homeostasisEffects absent[1]
VasorelaxationMouse AortasNot SpecifiedVasorelaxationInduced vasorelaxationEffect absent[7]
GPER-Independent Effects Model System G-1 Concentration Endpoint Measured Observation in GPER-Positive (with antagonist/siRNA) or GPER-Negative Cells Reference
Anti-proliferationKGN (Ovarian Granulosa Tumor) Cells4µMCell Cycle Arrest (G2/M)G-1 induced G2/M arrest, not reversed by G15 (GPER antagonist)[4]
Anti-proliferationHEK-293 (GPER-negative) CellsNot SpecifiedCell ProliferationG-1 suppressed proliferation[4]
Apoptosis InductionH295R (Adrenocortical Cancer) Cells≥1µMApoptosisG-1 induced apoptosis via ROS/Egr-1/BAX pathway, independent of GPER[5]
Anti-proliferationGlioblastoma Cells1µMCell ProliferationG-1 induced cytostatic effect, not reversed by G36 (GPER antagonist)[8]

Signaling Pathways and Experimental Workflows

To visualize the distinct signaling cascades and experimental approaches discussed, the following diagrams are provided.

GPER_Dependent_Signaling G1 G-1 GPER GPER G1->GPER Activates AC Adenylyl Cyclase GPER->AC Stimulates PI3K PI3K GPER->PI3K Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Physiological_Effects Cardioprotection, Metabolic Regulation, Vasorelaxation PKA->Physiological_Effects Akt Akt PI3K->Akt Akt->Physiological_Effects

Caption: GPER-Dependent Signaling Pathway of G-1.

GPER_Independent_Signaling cluster_cell Cell G1_high G-1 (High Concentration) ERK_sustained Sustained ERK Activation G1_high->ERK_sustained ROS ROS Production G1_high->ROS Microtubules Microtubules G1_high->Microtubules Disrupts Egr1 Egr-1 ERK_sustained->Egr1 ROS->ERK_sustained BAX BAX Egr1->BAX Apoptosis Apoptosis BAX->Apoptosis Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Mitotic_Arrest->Apoptosis

Caption: GPER-Independent Signaling Pathways of G-1.

Experimental_Workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Models start Start: Hypothesis G-1 Specificity Validation wt_cells Wild-Type Cells (GPER-positive) start->wt_cells ko_cells GPER Knockout/Negative Cells (e.g., HEK-293) start->ko_cells pharmacological_block Wild-Type Cells + GPER Antagonist (G15/G36) start->pharmacological_block wt_mice Wild-Type Mice start->wt_mice ko_mice GPER Knockout Mice start->ko_mice treatment G-1 Treatment wt_cells->treatment ko_cells->treatment pharmacological_block->treatment wt_mice->treatment ko_mice->treatment analysis Analysis of Endpoints (Proliferation, Apoptosis, Signaling) treatment->analysis comparison Compare Results analysis->comparison conclusion Conclusion on GPER-Dependence comparison->conclusion

Caption: Experimental Workflow for Validating G-1 Specificity.

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., KGN, HEK-293) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of G-1. For experiments involving GPER antagonists (e.g., G15), pre-treat the cells with the antagonist for 1-4 hours before adding G-1.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: Treat cells as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-BAX, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo GPER Knockout Mouse Studies
  • Animal Models: Use age- and sex-matched wild-type and GPER knockout mice on the same genetic background (e.g., C57BL/6).

  • G-1 Administration: Administer G-1 or vehicle control to the mice via an appropriate route (e.g., subcutaneous injection, osmotic pumps) at a specified dose and duration.

  • Physiological Measurements: Monitor relevant physiological parameters such as blood pressure, body weight, and glucose levels throughout the study.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect tissues of interest for further analysis, such as histology, immunohistochemistry, or molecular analysis (e.g., Western blotting, qPCR).

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Conclusion

The validation of G-1's specificity using GPER knockout models and other rigorous experimental designs reveals a dualistic nature of the compound. While G-1 serves as a reliable and specific GPER agonist at lower, nanomolar concentrations for a range of physiological effects, its activity at higher, micromolar concentrations can be GPER-independent, particularly in the context of cancer cell biology. Researchers should therefore exercise caution in interpreting their results, carefully considering the concentration of G-1 used and employing appropriate controls, such as GPER knockout models or antagonists, to unequivocally attribute observed effects to GPER activation. This nuanced understanding is critical for the continued use of G-1 as a valuable tool in dissecting the complex roles of GPER in health and disease.

References

A Comparative Analysis of G-1 and Other GPER Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G protein-coupled estrogen receptor (GPER) agonist G-1 with other alternatives, supported by experimental data. This document details the signaling pathways, experimental methodologies, and quantitative performance of these compounds to aid in the selection and application of GPER agonists in research and development.

The G protein-coupled estrogen receptor (GPER), also known as GPR30, is a transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER activation triggers a cascade of intracellular signaling events, including the mobilization of intracellular calcium, activation of the PI3K/Akt and MAPK/ERK pathways, and stimulation of adenylyl cyclase. These pathways are crucial for a variety of cellular functions, making GPER an attractive therapeutic target for a range of conditions, including cancer, cardiovascular diseases, and metabolic disorders.

A variety of compounds have been identified as GPER agonists, ranging from the endogenous ligand 17β-estradiol to synthetic small molecules and phytoestrogens. G-1 was the first identified selective GPER agonist and remains a widely used research tool.[1] Other compounds, such as the selective estrogen receptor modulator (SERM) tamoxifen, also exhibit agonist activity at GPER. More recently, novel agonists like LNS8801 have entered clinical trials, highlighting the therapeutic potential of targeting GPER.[1]

Quantitative Comparison of GPER Agonists

The efficacy and utility of a GPER agonist are determined by several key parameters, including its binding affinity (Ki) and its potency (EC50 or IC50) in functional assays. The following table summarizes the available quantitative data for G-1 and other selected GPER modulators. It is important to note that values may vary between different studies and experimental conditions.

CompoundTypeReceptorBinding Affinity (Ki)Functional Potency (EC50/IC50)Cell Line/Assay Context
G-1 AgonistGPER11 nM[2]EC50: 2 nM (Signaling Assay)Not Specified
ERα>10,000 nM[3]No activity up to 10 µM[3]Not Specified
ERβ>10,000 nM[3]No activity up to 10 µM[3]Not Specified
LNS8801 AgonistGPER~11 nM (active enantiomer of G-1)[4][5]IC50: 250–500 nM (Cell Viability)[4]Uveal Melanoma Cells
Tamoxifen AgonistGPERKi in the 10⁻⁷ M range[6]Agonist activity demonstrated[7][8]SKBr3 breast cancer cells
Genistein AgonistGPERData Not AvailableAgonist activity demonstrated[9]Glial cells
G-15 AntagonistGPER20 nM[1][10]IC50: ~185 nM (Calcium mobilization)[1]Not Specified
ERα>10,000 nM[1]No affinity up to 10 µM[1]Not Specified
ERβ>10,000 nM[1]No affinity up to 10 µM[1]Not Specified

GPER Signaling Pathways

Activation of GPER by agonists such as G-1 initiates a complex network of intracellular signaling cascades. A primary mechanism involves the activation of G proteins, leading to downstream effects on various effector enzymes and second messengers.

GPER_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPER GPER Src Src GPER->Src Activates G_alpha_s Gαs GPER->G_alpha_s Activates G_alpha_q Gαq GPER->G_alpha_q Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC Phospholipase C IP3 IP3 PLC->IP3 Generates EGFR EGFR Src->EGFR Transactivates PI3K PI3K EGFR->PI3K Activates MAPK MAPK/ERK EGFR->MAPK Activates G_alpha_s->AC Stimulates G_alpha_q->PLC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca2_ER ER Ca2+ Store IP3->Ca2_ER Binds Ca2_cyto [Ca2+]i ↑ Ca2_ER->Ca2_cyto Release PKC PKC Ca2_cyto->PKC Activates Akt Akt PI3K->Akt Activates Gene_Expression Gene Expression Akt->Gene_Expression Regulates MAPK->Gene_Expression Regulates CREB->Gene_Expression Regulates Agonist GPER Agonist (e.g., G-1) Agonist->GPER Binds

GPER signaling pathways activated by agonists.

Experimental Protocols

Objective comparison of GPER agonists relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used to characterize these compounds.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for GPER.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing GPER start->prep_membranes incubation Incubate membranes with radioligand and varying concentrations of test compound prep_membranes->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing quantification Quantify radioactivity on filters washing->quantification analysis Plot % specific binding vs. [compound] to determine IC50 and calculate Ki quantification->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells overexpressing GPER.

  • Radiolabeled ligand (e.g., [³H]-estradiol).

  • Unlabeled test compound (GPER agonist).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of cell membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.[3]

  • Allow the binding to reach equilibrium.[3]

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.[3]

  • Wash the filters to remove non-specifically bound radioligand.[3]

  • Measure the radioactivity retained on the filters using a scintillation counter.[3]

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the half-maximal inhibitory concentration (IC50).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

cAMP Production Assay

This functional assay assesses the activation of the Gαs pathway by GPER in response to an agonist, leading to the production of cyclic AMP (cAMP).

cAMP_Assay_Workflow start Start seed_cells Seed GPER-expressing cells in a multi-well plate start->seed_cells treat_cells Treat cells with varying concentrations of GPER agonist seed_cells->treat_cells cell_lysis Lyse cells to release intracellular cAMP treat_cells->cell_lysis measure_cAMP Measure cAMP concentration using an appropriate assay kit cell_lysis->measure_cAMP analysis Plot cAMP produced vs. [agonist] to determine EC50 measure_cAMP->analysis end End analysis->end

Workflow for a cAMP production assay.

Materials:

  • Cells expressing GPER.

  • GPER agonist at various concentrations.

  • cAMP assay kit (e.g., ELISA-based or TR-FRET-based).[3][11]

  • Cell lysis buffer.

  • Plate reader compatible with the chosen assay kit.[3]

Procedure:

  • Treat GPER-expressing cells with varying concentrations of the agonist for a specified incubation period.[3]

  • Lyse the cells to release intracellular cAMP.[3]

  • Measure the cAMP concentration in the cell lysates using a competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[3]

  • Plot the amount of cAMP produced against the logarithm of the agonist concentration to determine the half-maximal effective concentration (EC50) value.[3]

Calcium Mobilization Assay

This functional assay measures the ability of a GPER agonist to induce an increase in intracellular calcium concentration, a hallmark of GPER activation through the Gαq pathway.

Materials:

  • Cells expressing GPER.[3]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[3]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).[3]

  • GPER agonist at various concentrations.

  • Fluorescence plate reader with kinetic reading capabilities.[3]

Procedure:

  • Load the cells with a calcium-sensitive fluorescent dye.[3]

  • Wash the cells to remove excess dye.[3]

  • Add varying concentrations of the GPER agonist to the cells.[3]

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.[3]

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.[3]

ERK Phosphorylation Assay

This assay measures the activation of the MAPK/ERK signaling pathway downstream of GPER activation.

Materials:

  • GPER-expressing cells.

  • GPER agonist.

  • Cell lysis buffer.

  • Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Western blotting equipment and reagents.

Procedure:

  • Treat GPER-expressing cells with the agonist for various time points.

  • Lyse the cells and collect the protein extracts.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with a primary antibody specific for p-ERK.

  • Incubate with an appropriate secondary antibody and detect the signal.

  • Strip the membrane and re-probe with an antibody for total ERK to normalize the data.

  • Quantify the band intensities to determine the fold-change in ERK phosphorylation.

Cell Proliferation Assay

This assay assesses the effect of GPER agonists on the growth of cancer cells.

Materials:

  • Cancer cell line of interest.

  • GPER agonist.

  • Cell culture medium and supplements.

  • Cell counting kit (e.g., CCK-8) or a method for direct cell counting.[12]

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.[12]

  • Treat the cells with a range of concentrations of the GPER agonist for a specified period (e.g., 24-72 hours).[13]

  • Measure cell viability or proliferation using a suitable method, such as the CCK-8 assay, which measures the metabolic activity of viable cells.[12]

  • Plot the percentage of cell viability against the agonist concentration to determine the IC50 value for growth inhibition.

Conclusion

G-1 remains a cornerstone for in vitro and in vivo studies of GPER function due to its high potency, selectivity, and extensive characterization in the scientific literature. However, the emergence of new agonists like LNS8801, which has progressed to clinical trials, underscores the therapeutic potential of targeting GPER. The choice of agonist will depend on the specific research question, with G-1 being an excellent tool for elucidating fundamental GPER biology, while compounds like tamoxifen can be used to study the interplay between nuclear and membrane estrogen receptor signaling. This guide provides a foundational comparison to aid researchers in selecting the most appropriate GPER agonist for their experimental needs.

References

Cross-reactivity of G-1 with other G protein-coupled receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective activation of the G protein-coupled estrogen receptor (GPER) is crucial for dissecting its role in various physiological and pathological processes. G-1, a non-steroidal agonist, has emerged as a key pharmacological tool for these investigations. This guide provides a comprehensive comparison of G-1's selectivity for GPER over other G protein-coupled receptors (GPCRs) and classical estrogen receptors, supported by experimental data and detailed methodologies.

G-1 was identified as the first selective agonist for GPER, also known as GPR30, and is instrumental in differentiating the functions of GPER from the classical nuclear estrogen receptors, ERα and ERβ.[1] Experimental evidence robustly demonstrates G-1's high affinity and selective binding to GPER, with negligible interaction with ERα and ERβ at concentrations where it potently activates GPER.[2] This selectivity is fundamental to its utility in isolating GPER-mediated signaling pathways.

However, emerging research indicates that at higher concentrations, G-1 can exert effects independent of GPER, most notably through interaction with tubulin. This off-target activity can lead to cell cycle arrest and apoptosis, highlighting the importance of careful dose-selection and interpretation of experimental results.[3][4]

Comparative Analysis of G-1 Binding Affinity

Quantitative data from competitive radioligand binding assays clearly illustrate the selectivity of G-1 for GPER over the classical estrogen receptors.

LigandReceptorBinding Affinity (Ki)
G-1 GPER 11 nM [2]
G-1ERα>10,000 nM[2]
G-1ERβ>10,000 nM[2]
17β-estradiolGPER5.7 nM[2]
17β-estradiolERα0.30 nM[2]
17β-estradiolERβ0.38 nM[2]

GPER-Mediated Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 initiates a cascade of rapid, non-genomic intracellular signaling events. These pathways are distinct from the genomic mechanisms typically associated with ERα and ERβ.

GPER_Signaling G1 G-1 GPER GPER G1->GPER G_protein G Proteins (Gαi/o, Gαs) GPER->G_protein AC Adenylyl Cyclase G_protein->AC Ca_mobilization Intracellular Ca²⁺ Mobilization G_protein->Ca_mobilization Src Src G_protein->Src cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MMPs MMPs Src->MMPs HB_EGF pro-HB-EGF Cleavage MMPs->HB_EGF EGFR EGFR (transactivation) HB_EGF->EGFR PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK Akt Akt PI3K->Akt

GPER Signaling Pathways. G-1 binding to GPER activates various downstream signaling cascades.

GPER-Independent Effects of G-1

At micromolar concentrations, G-1 has been shown to induce cell cycle arrest and apoptosis in a GPER-independent manner.[7] Mechanistic studies have revealed that G-1 can directly interact with tubulin at the colchicine-binding site, leading to the disruption of microtubule assembly.[4]

G1_Off_Target G1 G-1 (High Concentration) Tubulin Tubulin (Colchicine Site) G1->Tubulin Microtubule_disruption Microtubule Assembly Disruption Tubulin->Microtubule_disruption Mitotic_arrest Mitotic Arrest (Prophase) Microtubule_disruption->Mitotic_arrest Apoptosis Apoptosis Mitotic_arrest->Apoptosis

G-1 Off-Target Effects. High concentrations of G-1 can lead to GPER-independent effects.

Experimental Protocols

Accurate determination of G-1's selectivity and mechanism of action relies on robust and well-defined experimental protocols.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of G-1 for a target receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibitory constant (Ki) of G-1 for GPER, ERα, and ERβ.

  • Materials:

    • Cell membranes prepared from cells expressing the receptor of interest (e.g., Sf9 cells for GPER, MCF-7 cells for ERα/β).[8]

    • Radioligand (e.g., [³H]-estradiol or a selective high-affinity radioligand for the target receptor).

    • Unlabeled G-1 at a range of concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 4 mM KCl, 1 mM CaCl₂, 0.25% BSA).[8]

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled G-1.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of G-1 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of G-1 to stimulate GPER-mediated increases in intracellular calcium concentration.

  • Objective: To determine the potency (EC50) of G-1 in activating GPER-mediated calcium signaling.

  • Materials:

    • Cells expressing GPER (e.g., COS7 cells transfected with a GPER expression vector).[2]

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • G-1 at a range of concentrations.

  • Procedure:

    • Load the cells with the calcium-sensitive fluorescent dye.

    • Wash the cells to remove extracellular dye.

    • Measure the baseline fluorescence.

    • Add varying concentrations of G-1 to the cells.

    • Monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

    • The concentration of G-1 that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Conclusion

G-1 is a potent and highly selective agonist for GPER, making it an invaluable tool for studying GPER-mediated signaling. Its minimal cross-reactivity with classical estrogen receptors allows for the specific interrogation of GPER function. However, researchers must be cognizant of the potential for GPER-independent effects at higher concentrations, particularly the interaction with tubulin. Careful experimental design, including the use of appropriate G-1 concentrations and control experiments in GPER-null cells, is essential for accurately attributing observed effects to GPER activation. The provided experimental protocols offer a solid foundation for the independent verification and application of G-1 in diverse research settings, ultimately advancing our understanding of this important receptor in health and disease.

References

G-1: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of the GPER-selective agonist, G-1, in controlled laboratory settings versus living organisms.

G-1, a selective agonist for the G protein-coupled estrogen receptor (GPER), has emerged as a significant research tool and potential therapeutic agent in various fields, including oncology and metabolic diseases. Its ability to activate GPER independently of the classical nuclear estrogen receptors (ERα and ERβ) allows for the specific investigation of GPER-mediated signaling pathways. This guide provides a detailed comparison of the in vitro and in vivo efficacy of G-1, supported by experimental data and detailed methodologies, to aid researchers in designing and interpreting their studies.

Data Presentation: Quantitative Efficacy of G-1

The following tables summarize the key quantitative data on the efficacy of G-1 from both in vitro and in vivo studies, providing a clear comparison of its potency and effects in different experimental contexts.

Table 1: In Vitro Efficacy of G-1

Cell LineCancer TypeEffectConcentration/IC50Citation
H295RAdrenocortical CarcinomaInhibition of cell proliferation, induction of apoptosisMicromolar concentrations[1]
KGNOvarian Granulosa Cell TumorSuppression of proliferation, induction of apoptosis>0.5 µM[2][3]
OAW-42Ovarian CancerDose-dependent reduction in cell growth0.5 - 1 µM[4]
MDA-MB-231Breast CancerSuppression of proliferation, induction of apoptosisNot specified[5]
MCF-7Breast CancerInhibition of migrationIC50 = 1.6 nM[6][7]
SKBr3Breast CancerInhibition of migrationIC50 = 0.7 nM[6][7]
JurkatT-cell LeukemiaInhibition of proliferation, induction of apoptosisNot specified[8]

Table 2: In Vivo Efficacy of G-1

Animal ModelConditionEffectDosageCitation
Ovariectomized (OVX) female micePostmenopausal obesityReduced body weight, improved glucose homeostasisNot specified[9]
Diet-induced obesity (DIO) male miceObesity and diabetesPrevention of further weight gain, improved glucose toleranceNot specified[9]
Xenograft mouse model (H295R cells)Adrenocortical CarcinomaSignificant reduction in tumor volumeNot specified[1]
Mouse EAE modelMultiple SclerosisTherapeutic effectsNot specified[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of G-1.

In Vitro Assays

1. Cell Proliferation Assay (MTT Assay)

  • Objective: To determine the effect of G-1 on the viability and proliferation of cancer cells.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of G-1 or vehicle control for a specified period (e.g., 24, 48, 72 hours).

    • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Apoptosis Assay (Caspase Activity Assay)

  • Objective: To quantify the induction of apoptosis by G-1.

  • Methodology:

    • Cells are treated with G-1 or vehicle control.

    • After treatment, cells are lysed to release intracellular contents.

    • The lysate is incubated with a substrate for a specific caspase (e.g., caspase-3/7).

    • Cleavage of the substrate by the active caspase results in a luminescent or fluorescent signal.

    • The signal is measured using a luminometer or fluorometer, with the intensity being proportional to the caspase activity.

3. Cell Cycle Analysis (Flow Cytometry)

  • Objective: To determine the effect of G-1 on the distribution of cells in different phases of the cell cycle.

  • Methodology:

    • Cells are treated with G-1 or vehicle control.

    • Following treatment, cells are harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

    • The DNA content of individual cells is analyzed by flow cytometry.

    • The distribution of cells in G0/G1, S, and G2/M phases is determined based on their fluorescence intensity.

In Vivo Studies

1. Xenograft Mouse Model of Cancer

  • Objective: To evaluate the antitumor efficacy of G-1 in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., H295R).

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The treatment group receives regular administration of G-1 (e.g., via intraperitoneal injection), while the control group receives a vehicle.

    • Tumor size is measured periodically with calipers, and tumor volume is calculated.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

2. Diet-Induced Obesity (DIO) Mouse Model

  • Objective: To assess the metabolic effects of G-1.

  • Methodology:

    • Mice are fed a high-fat diet for an extended period to induce obesity and insulin resistance.

    • The obese mice are then treated with G-1 or a vehicle.

    • Body weight, food intake, and energy expenditure are monitored throughout the study.

    • Glucose tolerance tests and insulin tolerance tests are performed to assess glucose homeostasis.

    • At the end of the study, blood and tissue samples are collected for analysis of metabolic markers (e.g., glucose, insulin, cholesterol).[9]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways activated by G-1 and a typical experimental workflow for comparing its in vitro and in vivo efficacy.

G1_Signaling_Pathway G1 G-1 GPER GPER G1->GPER Binds to AC Adenylyl Cyclase GPER->AC PLC Phospholipase C GPER->PLC PI3K PI3K GPER->PI3K ERK ERK1/2 GPER->ERK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene Cellular_Effects Cellular Effects (Proliferation, Apoptosis, Migration) Gene->Cellular_Effects IP3 IP3 PLC->IP3 Ca Intracellular Ca²⁺ Mobilization IP3->Ca Ca->Cellular_Effects Akt Akt PI3K->Akt Akt->Cellular_Effects ERK->Cellular_Effects

Caption: G-1 signaling pathways mediated by GPER activation.

G1_Efficacy_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Culture Cell Culture (e.g., Cancer Cell Lines) G1_Treatment_vitro G-1 Treatment (Dose-response) Cell_Culture->G1_Treatment_vitro Proliferation_Assay Proliferation Assays (MTT, etc.) G1_Treatment_vitro->Proliferation_Assay Apoptosis_Assay Apoptosis Assays (Caspase, etc.) G1_Treatment_vitro->Apoptosis_Assay Migration_Assay Migration Assays G1_Treatment_vitro->Migration_Assay Data_Analysis_vitro Data Analysis (IC50, etc.) Proliferation_Assay->Data_Analysis_vitro Apoptosis_Assay->Data_Analysis_vitro Migration_Assay->Data_Analysis_vitro Comparison Comparative Analysis Data_Analysis_vitro->Comparison Animal_Model Animal Model (e.g., Xenograft, DIO) G1_Treatment_vivo G-1 Administration (Dosage, Route) Animal_Model->G1_Treatment_vivo Tumor_Growth Tumor Growth Monitoring G1_Treatment_vivo->Tumor_Growth Metabolic_Parameters Metabolic Parameter Measurement G1_Treatment_vivo->Metabolic_Parameters Endpoint_Analysis Endpoint Analysis (Tumor weight, Biomarkers) Tumor_Growth->Endpoint_Analysis Metabolic_Parameters->Endpoint_Analysis Data_Analysis_vivo Data Analysis (Efficacy, Toxicity) Endpoint_Analysis->Data_Analysis_vivo Data_Analysis_vivo->Comparison

References

A Comparative Phosphoproteomic Analysis of G-1 and E2 Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the phosphoproteomic landscapes in cells treated with the G Protein-Coupled Estrogen Receptor (GPER) agonist G-1 and 17β-estradiol (E2). The data presented here is crucial for researchers in oncology, endocrinology, and drug development, offering insights into the distinct and overlapping signaling pathways modulated by these compounds. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting related studies.

Quantitative Phosphoproteomic Data Summary

A key study conducted on MCF-7 breast cancer cells revealed significant differences in the phosphoproteomic profiles following treatment with G-1 and E2. After a 30-minute exposure to either 1 µM G-1 or 10 nM E2, a total of 299 phosphopeptides from 211 proteins were identified.[1] The analysis highlighted that while some phosphorylation events were common to both treatments, a significant number were unique to each compound, indicating the activation of distinct signaling cascades.

Of the 211 phosphorylated proteins identified, 40 were specifically modified in response to E2 treatment, while 13 phosphoproteins were uniquely altered by G-1.[1][2][3] This differential phosphorylation underscores the specific roles of nuclear estrogen receptors (primarily activated by E2) and GPER (activated by G-1) in mediating cellular responses. Subnetwork enrichment analysis revealed that G-1 specifically enriches for processes related to the cell cycle, suggesting a distinct mechanism of action compared to E2.[1][2][3]

Table 1: Summary of Phosphoproteomic Changes in G-1 vs. E2 Treated MCF-7 Cells

TreatmentTotal Phosphorylated Proteins IdentifiedProteins with Unique Phosphorylation
G-1 (1 µM) 21113
E2 (10 nM) 21140

Experimental Protocols

The following protocols provide a detailed methodology for conducting a comparative phosphoproteomic analysis of G-1 and E2 treated cells, based on established methods.

MCF-7 Cell Culture and Treatment
  • Cell Line: MCF-7 human breast cancer cells.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. The medium should be changed 2-3 times per week.

  • Passaging: When cells reach 80-90% confluency, they are detached using 0.25% Trypsin-EDTA, neutralized with complete growth medium, centrifuged, and re-plated at a suitable split ratio.

  • Hormone Deprivation: Prior to treatment, cells are grown in a phenol red-free medium containing charcoal-stripped FBS for at least 72 hours to deplete endogenous hormones.

  • Treatment: Cells are treated with either 1 µM G-1, 10 nM E2, or a vehicle control (e.g., DMSO) for 30 minutes.

Protein Extraction and Digestion
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysate is determined using a compatible protein assay, such as the BCA assay.

  • Reduction and Alkylation: Disulfide bonds in the proteins are reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide to prevent them from reforming.

  • Proteolytic Digestion: The protein mixture is diluted to reduce the urea concentration, and proteins are digested into peptides using a sequence-specific protease, typically trypsin, overnight at 37°C.

Phosphopeptide Enrichment

Due to the low stoichiometry of protein phosphorylation, enrichment of phosphopeptides is a critical step. Titanium dioxide (TiO2) chromatography is a widely used method.

  • Column Equilibration: A TiO2 spin column is equilibrated with a loading buffer.

  • Sample Loading: The peptide digest is acidified and loaded onto the TiO2 column. Phosphopeptides bind to the titanium dioxide beads.

  • Washing: The column is washed with a series of buffers to remove non-phosphorylated peptides.

  • Elution: Phosphopeptides are eluted from the column using a high pH buffer, such as an ammonia solution.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): The enriched phosphopeptides are separated using reverse-phase liquid chromatography with a gradient of increasing organic solvent.

  • Tandem Mass Spectrometry (MS/MS): The separated peptides are ionized and analyzed in a mass spectrometer. The instrument performs a full scan to measure the mass-to-charge ratio of the peptides and then fragments the most abundant peptides to determine their amino acid sequence and the location of the phosphate groups.

  • Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the phosphopeptides and their corresponding proteins.

Visualizations: Workflow and Signaling Pathways

Experimental Workflow

Experimental_Workflow Experimental Workflow for Comparative Phosphoproteomics cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Analysis mc_culture MCF-7 Cell Culture hormone_dep Hormone Deprivation mc_culture->hormone_dep treatment Treatment (G-1 / E2) hormone_dep->treatment lysis Cell Lysis treatment->lysis digestion Protein Digestion lysis->digestion enrich TiO2 Enrichment digestion->enrich lcms LC-MS/MS Analysis enrich->lcms data_analysis Data Analysis lcms->data_analysis Signaling_Pathways Simplified Signaling Pathways of G-1 and E2 cluster_g1 G-1 Signaling cluster_e2 E2 Signaling cluster_common Common Pathways G1 G-1 GPER GPER G1->GPER G_protein G Proteins GPER->G_protein AC Adenylyl Cyclase G_protein->AC PI3K PI3K/Akt Pathway G_protein->PI3K MAPK ERK1/2 Pathway G_protein->MAPK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA G1_downstream Cell Cycle Regulation (Unique Phosphorylation) PKA->G1_downstream E2 E2 ER_mem Membrane ER E2->ER_mem ER_nuc Nuclear ER E2->ER_nuc ER_mem->PI3K ER_mem->MAPK E2_downstream Gene Transcription (Unique Phosphorylation) ER_nuc->E2_downstream

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (3aS,4R,9bR)-G-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Handling and Disposal of the Selective GPER Agonist, G-1.

The compound (3aS,4R,9bR)-G-1, a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), is a valuable tool in biomedical research. As with any laboratory chemical, adherence to proper safety and disposal protocols is paramount to ensure a safe working environment and compliance with regulatory standards. In the absence of a specific Safety Data Sheet (SDS) with detailed disposal instructions, this compound should be handled as a potentially hazardous substance.

Key Compound Information

A summary of essential data for this compound is presented below. This information is critical for safe handling and in the event of an emergency.

PropertyData
Chemical Name (±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone
Molecular Formula C₂₁H₁₈BrNO₃
Molecular Weight 412.28 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO, DMF, and Ethanol
Storage Store at -20°C

Data sourced from various chemical suppliers.

Experimental Protocols: Disposal of this compound

The following step-by-step procedure outlines the recommended protocol for the disposal of this compound. This process is designed to minimize risk and ensure regulatory compliance.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile gloves are a suitable option).

2. Waste Classification:

  • In the absence of a definitive SDS, treat all solid this compound waste and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) as hazardous chemical waste.

3. Solid Waste Collection:

  • Place all solid waste containing this compound into a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally appropriate.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

4. Labeling:

  • Label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The approximate amount of waste

    • The date of accumulation

    • The name of the principal investigator or laboratory group

5. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials.

6. Disposal Request:

  • Once the container is full or ready for disposal, contact your institution's EHS office to arrange for a scheduled pickup.

  • Do not dispose of this compound down the drain or in the regular trash.[1][2]

7. Empty Containers:

  • Empty containers that once held this compound should be triple-rinsed with a suitable solvent (such as ethanol or acetone).

  • The rinsate must be collected and disposed of as hazardous chemical waste.

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.

8. Spill Management:

  • In the event of a small spill of solid this compound, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.

  • For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS office immediately.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the key decision-making processes and the overall experimental workflow.

G1_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE start->ppe solid_waste Generate Solid Waste (e.g., unused compound, contaminated labware) solution_waste Generate Solution Waste (e.g., in DMSO) collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_solution Collect in Labeled Liquid Hazardous Waste Container solution_waste->collect_solution store Store in Satellite Accumulation Area collect_solid->store collect_solution->store request_pickup Request EHS Pickup store->request_pickup disposed Properly Disposed request_pickup->disposed

Caption: Disposal workflow for this compound.

G1_Decision_Tree start Have this compound waste? is_solid Is the waste solid or a contaminated solid? start->is_solid Yes no_waste No action needed. start->no_waste No is_liquid Is the waste a solution? is_solid->is_liquid No solid_container Place in solid hazardous waste container. is_solid->solid_container Yes liquid_container Place in liquid hazardous waste container. is_liquid->liquid_container Yes contact_ehs Label container and contact EHS for pickup. is_liquid->contact_ehs No (Consult EHS) solid_container->contact_ehs liquid_container->contact_ehs

References

Personal protective equipment for handling (3aS,4R,9bR)-G-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling and disposal of (3aS,4R,9bR)-G-1, a potent and selective G protein-coupled estrogen receptor (GPER) agonist. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. The chemical name for this compound is 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopa[c]quinolin-8-yl]ethanone, and its CAS number is 881639-98-1.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. While this compound is not classified as acutely toxic, it is a bioactive substance, and caution should be exercised. The following PPE is mandatory when handling this compound in solid or solution form.

PPE CategorySpecification
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles if there is a splash hazard.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Check manufacturer's data for breakthrough times. Dispose of contaminated gloves immediately after use.
Body Protection A fully buttoned laboratory coat. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls are recommended.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. If aerosols may be generated or if working with powders outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Operational Plan: Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure risk and prevent contamination.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area for handling the compound should be established.

  • Engineering Controls : All work with the solid form of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust particles.

  • Weighing : When weighing the solid compound, use a balance inside the fume hood. Use appropriate tools (e.g., spatulas) to handle the material and avoid generating dust.

  • Solution Preparation : When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Storage : Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Spill Response : In case of a spill, evacuate the area and prevent others from entering. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound : Unused or waste this compound should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials : All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed hazardous waste container.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow for Handling this compound

G1_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Clean Work Area don_ppe 2. Don Appropriate PPE weigh 3. Weigh Solid Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve storage 5. Store Compound dissolve->storage decontaminate 6. Decontaminate Work Area storage->decontaminate doff_ppe 7. Doff PPE decontaminate->doff_ppe collect_waste 8. Collect Contaminated Waste doff_ppe->collect_waste dispose 9. Dispose via Hazardous Waste Stream collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.